4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid
Description
Properties
IUPAC Name |
5-(4-methylphenyl)-2H-triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-6-2-4-7(5-3-6)8-9(10(14)15)12-13-11-8/h2-5H,1H3,(H,14,15)(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBZIDCJFKBIHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNN=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties of 4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its synthesis, structural elucidation, physicochemical characteristics, and potential applications, offering insights grounded in established chemical principles and supported by scientific literature.
Introduction: The Significance of the 1,2,3-Triazole Scaffold
The 1,2,3-triazole core is a prominent structural motif in contemporary drug discovery and chemical biology.[1][2][3] Its prominence stems from a unique combination of properties:
-
Chemical Stability: The triazole ring is remarkably stable to metabolic degradation, oxidation, and reduction, making it an ideal scaffold for bioactive molecules.[4]
-
Bioisosterism: The 1,2,3-triazole moiety can act as a bioisostere for amide, ester, and carboxylic acid functional groups, allowing for the modulation of a molecule's physicochemical properties while retaining its biological activity.[1][4]
-
Synthetic Accessibility: The advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has made the synthesis of 1,4-disubstituted 1,2,3-triazoles highly efficient and regioselective.[5]
The subject of this guide, 4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid, incorporates this privileged scaffold functionalized with a p-tolyl group and a carboxylic acid moiety. These features suggest its potential as a building block for novel pharmaceuticals, functional materials, and as a ligand in coordination chemistry.[5]
Synthesis of 4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid
Proposed Synthetic Pathway
A logical synthetic strategy involves the reaction of p-tolyl azide with an ethyl acetoacetate derivative in the presence of a base, followed by hydrolysis of the resulting ester.
Sources
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The Ascendant Scaffold: A Technical Guide to the Biological Activity and Pharmacophore Potential of p-Tolyl Triazoles
Introduction: The Triazole Moiety in Modern Drug Discovery
The 1,2,3- and 1,2,4-triazole systems represent a cornerstone in contemporary medicinal chemistry. These five-membered heterocyclic scaffolds are not merely passive linkers but often serve as crucial pharmacophores, engaging in pivotal interactions with biological targets. Their unique electronic properties, metabolic stability, and capacity for hydrogen bonding have cemented their role in the development of a diverse array of therapeutic agents.[1][2][3] Among the myriad of substituted triazoles, the p-tolyl moiety has emerged as a particularly intriguing substituent, modulating the pharmacokinetic and pharmacodynamic profiles of the parent triazole core. This guide provides an in-depth exploration of the synthesis, multifaceted biological activities, and the underlying pharmacophoric potential of p-tolyl triazoles, offering a technical resource for researchers and professionals in drug development.
I. Synthetic Strategies: Crafting the p-Tolyl Triazole Core
The synthetic accessibility of p-tolyl triazoles is a key driver of their widespread investigation. The choice of synthetic route is dictated by the desired regioisomer (1,2,3- or 1,2,4-triazole) and the intended substitution pattern.
A. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Archetype of Click Chemistry
The Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne, particularly its copper(I)-catalyzed variant, stands as the most robust and widely employed method for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles.[4] The reaction's high efficiency, mild conditions, and tolerance of a broad range of functional groups make it an exemplary "click" reaction.
Experimental Protocol: General Procedure for CuAAC Synthesis of 1-(Aryl)-4-((p-tolylthio)methyl)-1H-1,2,3-triazoles [4]
-
Reactant Preparation: In a round-bottom flask, dissolve the requisite aryl azide (1.0 mmol) and prop-2-yn-1-yl(p-tolyl)sulfane (1.0 mmol) in a suitable solvent mixture, such as t-BuOH/H₂O (1:1, 10 mL).
-
Catalyst Addition: To the stirred solution, add sodium ascorbate (0.2 mmol) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 mmol). The in situ reduction of Cu(II) to the active Cu(I) species is a critical step.
-
Reaction Progression: Stir the reaction mixture at room temperature. Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Workup and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 1,2,3-triazole derivative.
Causality of Experimental Choices:
-
Solvent System: The t-BuOH/H₂O mixture is often optimal as it solubilizes both the organic reactants and the inorganic copper catalyst.
-
Sodium Ascorbate: This reducing agent is crucial for maintaining the copper in its catalytically active +1 oxidation state, preventing oxidative homocoupling of the alkyne.
-
Purification: Column chromatography is essential for removing unreacted starting materials and the copper catalyst, ensuring the purity of the final compound for biological testing.
B. Synthesis of 1,2,4-Triazoles
The construction of the 1,2,4-triazole ring system often involves the cyclization of thiosemicarbazide derivatives or the reaction of hydrazides with appropriate reagents.
Experimental Protocol: Synthesis of 5-Aryl-4-(p-tolyl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones
-
Thiosemicarbazide Formation: Reflux a mixture of an appropriate aroyl hydrazide (1.0 mmol) and p-tolyl isothiocyanate (1.1 mmol) in absolute ethanol for several hours.
-
Cyclization: After cooling, the precipitated thiosemicarbazide is filtered, washed, and dried. The dried intermediate is then refluxed in an aqueous solution of sodium hydroxide (e.g., 2N NaOH) for 4-6 hours.
-
Acidification and Isolation: The reaction mixture is cooled to room temperature and filtered. The filtrate is then carefully acidified with a dilute acid (e.g., 10% HCl) to precipitate the 1,2,4-triazole-3-thione. The solid product is collected by filtration, washed with cold water, and recrystallized from a suitable solvent like ethanol.
Self-Validating System: The purity of the synthesized compounds should be rigorously confirmed by a combination of spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry. The melting point of the recrystallized product should be sharp and consistent.
II. A Spectrum of Biological Activities: The Therapeutic Potential of p-Tolyl Triazoles
The incorporation of the p-tolyl group onto the triazole scaffold has been shown to elicit a wide range of biological responses.
A. Anticancer Activity
A significant body of research highlights the anticancer potential of p-tolyl triazoles against various cancer cell lines.[1][4][5][6][7] The cytotoxic effects are often attributed to the inhibition of key enzymes or receptors involved in cancer cell proliferation and survival.
Structure-Activity Relationship (SAR) Insights:
-
Lipophilicity: Increased lipophilicity, often conferred by long alkyl chains attached to the p-tolyl-triazole core, can enhance anticancer activity, likely due to improved cell membrane permeability.[4]
-
Aromatic Substitution: The nature and position of substituents on other aromatic rings within the molecule can significantly modulate cytotoxicity.[4]
-
Mechanism of Action: Molecular docking studies have suggested that some p-tolyl triazole derivatives may exert their anticancer effects by inhibiting enzymes such as epidermal growth factor receptor (EGFR) kinase.[5][8]
Table 1: Cytotoxicity Data (IC₅₀ in µM) of Selected p-Tolyl Triazole Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 13 | HepG2 | ~1.6 | [4] |
| 13 | MCF-7 | ~1.6 | [4] |
| 17 | HepG2 | ~1.4 | [4] |
| 17 | MCF-7 | ~1.6 | [4] |
| Doxorubicin | HepG2 & MCF-7 | >1.6 | [4] |
Note: Lower IC₅₀ values indicate higher potency.
B. Antimicrobial Activity
p-Tolyl triazoles have demonstrated promising activity against a range of bacterial and fungal pathogens.[3][9][10][11] The triazole moiety is a well-established pharmacophore in antifungal agents like fluconazole, and the p-tolyl substitution can enhance this activity.[12]
Experimental Protocol: Evaluation of Antimicrobial Activity using the Agar Well Diffusion Method [13][14][15][16]
-
Media Preparation: Prepare Mueller-Hinton agar plates for bacterial strains and Sabouraud dextrose agar plates for fungal strains.
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) of the test organisms.
-
Plate Inoculation: Evenly spread the microbial suspension over the surface of the agar plates using a sterile swab.
-
Well Creation: Aseptically create wells (e.g., 6 mm in diameter) in the inoculated agar plates.
-
Compound Application: Add a defined concentration of the test compound (dissolved in a suitable solvent like DMSO) to each well. A solvent control (DMSO) and a standard antibiotic/antifungal drug should be included.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for the Agar Well Diffusion Assay.
C. Antiviral and Other Activities
The versatile triazole scaffold, when functionalized with a p-tolyl group, has also shown potential as an antiviral agent.[17][18] Additionally, various derivatives have been investigated for other therapeutic applications, including as anti-inflammatory and anticonvulsant agents.[3][19]
III. Unveiling the Pharmacophore: Computational Approaches
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features responsible for a molecule's biological activity.[20][21][22] For p-tolyl triazoles, this involves delineating the key structural motifs that govern their interaction with a specific biological target.
A. The Pharmacophore Concept
A pharmacophore model typically consists of features such as:
-
Hydrogen Bond Acceptors (HBA)
-
Hydrogen Bond Donors (HBD)
-
Hydrophobic Regions (HY)
-
Aromatic Rings (AR)
-
Positive/Negative Ionizable Centers
Logical Relationship of Pharmacophore Modeling
Caption: Ligand-based vs. Structure-based Pharmacophore Modeling.
B. Pharmacophore Model Generation and Validation
Ligand-Based Pharmacophore Modeling: This approach is employed when the 3D structure of the biological target is unknown.[20][22] A set of known active molecules is superimposed, and their common chemical features are abstracted to create a pharmacophore model.
Structure-Based Pharmacophore Modeling: When the crystal structure of the target protein is available, a pharmacophore model can be generated by identifying the key interaction points within the binding site.[20][21]
Validation is a critical step to ensure the predictive power of the generated pharmacophore model. [23][24] This is typically achieved by screening a database containing known active compounds and a much larger set of inactive "decoy" molecules. A good model will successfully identify the active compounds while rejecting the decoys.
C. Quantitative Structure-Activity Relationship (QSAR)
QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[19][25][26][27] For p-tolyl triazoles, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide valuable insights into the steric and electrostatic requirements for optimal activity. These studies generate contour maps that highlight regions where bulky groups, positive or negative charges, and hydrogen bond donors/acceptors are favorable or unfavorable for biological activity.[28]
IV. The Future Landscape: Optimization and Novel Applications
The p-tolyl triazole scaffold continues to be a fertile ground for drug discovery. Future research will likely focus on:
-
Lead Optimization: Fine-tuning the substitution patterns on the p-tolyl and other parts of the molecule to enhance potency and selectivity while minimizing off-target effects.
-
Hybrid Molecules: Covalently linking the p-tolyl triazole moiety with other known pharmacophores to create hybrid molecules with dual or synergistic modes of action.[7]
-
Target Deconvolution: For compounds with promising activity but an unknown mechanism of action, advanced techniques will be employed to identify their specific biological targets.
V. Conclusion
p-Tolyl triazoles represent a privileged class of heterocyclic compounds with a remarkable breadth of biological activities. Their synthetic tractability, coupled with their rich pharmacophoric features, makes them highly attractive starting points for the development of novel therapeutic agents. The integration of traditional synthetic chemistry with modern computational tools like pharmacophore modeling and QSAR will undoubtedly accelerate the translation of these promising scaffolds from laboratory curiosities to clinical realities. This guide has provided a comprehensive overview of the current state of knowledge, offering both foundational principles and practical protocols to aid researchers in this exciting and impactful field.
References
- Insights into the structural requirements of triazole derivatives as promising DPP IV inhibitors. (n.d.). SpringerLink.
- Development a QSAR Model of 1,3,4-Triazole Derivatives for Antioxidant Activity Prediction. (2018). IEEE Xplore.
- QSAR Study of 1, 2, 4-Triazole for their Anticancer Activity. (n.d.). ProQuest.
- Triazole-(p-tolylthio)methyl hybrids via click chemistry: synthesis, molecular docking, and evaluation as promising anticancer candidates. (2026). National Center for Biotechnology Information.
- Computational Modeling of Triazole Derivatives: QSAR, Docking, and AI Perspective. (2026). Iraqi Journal of Bioscience and Biomedical.
- Structural characterization and QSAR modeling of 1,2,4-triazole derivatives as α-glucosidase inhibitors. (n.d.). ResearchGate.
- Triazole-(p-tolylthio)methyl hybrids via click chemistry: synthesis, molecular docking, and evaluation as promising anticancer candidates. (n.d.). RSC Publishing.
- Triazole-(p-tolylthio)methyl hybrids via click chemistry: synthesis, molecular docking, and evaluation as promising anticancer candidates. (2026). ResearchGate.
- Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. (2025). [Source name not available].
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Center for Biotechnology Information.
- Pharmacophore modeling: advances, limitations, and current utility in drug discovery. (2014). [Source name not available].
- Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. (n.d.). MDPI.
- Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). National Center for Biotechnology Information.
- Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021). [Source name not available].
- Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. (2013). [Source name not available].
- 1,2,4-Triazoles: A Review of Synthetic Approaches and the Biological Activity. (n.d.). [Source name not available].
- Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. (2021). DergiPark.
- 1,2,3-Triazole-containing hybrids as potential anticancer agents: Current developments, action mechanisms and structure-activity relationships. (2019). PubMed.
- REVIEW ON SUBSTITUTED 1,2,4 -TRIAZOLES AS POTENT ANTI-FUNGAL AND ANTI-VIRAL AGENTS. (2025). [Source name not available].
- How to do validation of ligand-based pharmacophore model in Ligandscout? (2021). ResearchGate.
- Is it the pharmacophore generated that needs to be validated? (2015). ResearchGate.
- Assessment of antioxidant, antimicrobial, and anticancer activities of Sisymbrium officinale plant extract. (n.d.). National Center for Biotechnology Information.
- Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. (n.d.). Der Pharma Chemica.
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-
A Literature Review Focusing on the Antiviral Activity of[4][25][28] and[19][25][28]-triazoles. (2023). [Source name not available]. Retrieved February 14, 2026, from
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The 5-Carboxyl-1,2,3-Triazole Pharmacophore: A Technical Guide to Regioselective Synthesis and Application
Executive Summary
While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) has democratized access to 1,4-disubstituted 1,2,3-triazoles, the 4-substituted-1,2,3-triazole-5-carboxylic acid motif remains an underutilized but highly potent scaffold in medicinal chemistry. This structural isomer offers distinct electronic properties, an orthogonal vector for fragment growth, and a unique hydrogen-bonding capability that differs significantly from its 1,4-counterpart.
This guide provides a rigorous technical analysis of the synthesis, structural properties, and applications of this specific scaffold. It moves beyond standard "Click" chemistry to detail the precise methodologies—specifically RuAAC and C5-Lithiation/Trapping —required to access the 5-carboxyl variant with high regiochemical fidelity.
Part 1: Structural Analysis & Pharmacophore Logic
The Orthogonality of the 5-Position
In a standard 1,4-disubstituted triazole, the C5-hydrogen is relatively inert (
-
Electronic Modulation: The electron-withdrawing carboxyl group at C5 lowers the electron density of the triazole ring, affecting the
of the N1-substituent (if ionizable) and altering stacking potential. -
Vectorial Growth: The 5-COOH provides a handle for further derivatization (amides, esters) orthogonal to the N1 and C4 axes, allowing for the construction of dense, globular 3D-fragments rather than linear chains.
-
Bioisosterism: The 1,2,3-triazole-5-carboxylic acid motif mimics the spatial and electronic arrangement of peptide bonds (
-amide surrogates) and -unsaturated acids.
Regioisomerism: The Critical Challenge
The primary synthetic hurdle is regioselectivity. Thermal Huisgen cycloaddition yields a 1:1 mixture of 1,4- and 1,5-isomers. Standard CuAAC is exclusively 1,4-selective. Therefore, accessing the 5-carboxyl motif requires "Anti-Click" methodologies.
Part 2: Synthetic Methodologies
Method A: The "Click-and-Trap" (C5-Lithiation)
Best for: Derivatizing existing 1,4-triazole libraries into 1,4,5-trisubstituted scaffolds.
Mechanism: 1,4-disubstituted-1,2,3-triazoles possess an acidic proton at C5. Treatment with a strong base (n-BuLi) generates a C5-lithio species, which can be trapped with electrophiles (
Protocol 1: C5-Carboxylation of 1,4-Disubstituted Triazoles
-
Reagents: 1,4-substituted triazole (1.0 equiv),
-BuLi (1.1 equiv, 2.5 M in hexanes), Dry THF, Dry (gas or solid). -
Conditions: -78 °C to RT, Inert Atmosphere (
/Ar).
Step-by-Step Workflow:
-
Dissolution: Dissolve the starting 1,4-triazole (e.g., 1-benzyl-4-phenyl-1H-1,2,3-triazole) in anhydrous THF (0.2 M) in a flame-dried flask under Argon.
-
Deprotonation: Cool the solution to -78 °C. Add
-BuLi dropwise over 10 minutes. The solution often turns yellow/orange, indicating formation of the lithio-species. -
Equilibration: Stir at -78 °C for 30–45 minutes to ensure complete lithiation.
-
Trapping: Bubble anhydrous
gas through the solution (or add crushed dry ice) for 15 minutes. The mixture will become a thick slurry. -
Quench: Allow to warm to RT. Quench with 1M HCl until pH < 2.
-
Workup: Extract with EtOAc (
). Wash combined organics with brine, dry over , and concentrate. -
Purification: Recrystallization from EtOH/Hexane is usually sufficient; column chromatography (MeOH/DCM) if necessary.
Key Insight: This method is superior for generating libraries because you can use the robust CuAAC reaction to build the 1,4-core first, then universally install the 5-COOH group.
Method B: Ruthenium-Catalyzed Cycloaddition (RuAAC)
Best for: Direct synthesis from azides and propiolate esters.
Mechanism: Unlike Copper, Pentamethylcyclopentadienyl Ruthenium chloride (
Protocol 2: RuAAC Synthesis of 5-Ester Triazoles
-
Reagents: Organic Azide (1.0 equiv), Methyl Propiolate (1.1 equiv),
(2-5 mol%). -
Solvent: Dioxane or Toluene (Anhydrous).
-
Temperature: 60–80 °C.
Step-by-Step Workflow:
-
Catalyst Activation: In a glovebox or under Ar, mix
and the solvent. -
Addition: Add the organic azide and methyl propiolate.
-
Reaction: Heat to 60 °C for 4-12 hours. Monitor by TLC (disappearance of azide).
-
Workup: Remove solvent in vacuo. The Ru-catalyst can often be removed by filtration through a short plug of silica gel.
-
Hydrolysis: To get the acid, treat the resulting ester with LiOH in THF/Water (1:1) at RT for 2 hours, then acidify.
Critical Note: RuAAC is sensitive to air/moisture compared to CuAAC. The regioselectivity is generally >95:5 favoring the 1,5-isomer (or 1,4,5 if internal alkynes are used).
Part 3: Visualization of Pathways
The following diagram illustrates the regiodivergent pathways to access the target scaffold.
Caption: Regiodivergent synthesis of triazole-5-carboxylic acids. The Lithiation route (Yellow) converts standard Click products; the RuAAC route (Green) builds the 1,5-core directly.
Part 4: Comparative Data & Selection Guide
When choosing a route, consider the stability of your substituents and the scale of the reaction.
| Feature | Method A: C5-Lithiation | Method B: RuAAC | Method C: Oxidative Cycloaddition |
| Regioselectivity | 100% (Structurally enforced) | >95% (Catalyst controlled) | Moderate to High (Substrate dependent) |
| Substrate Scope | Tolerates alkyl/aryl groups.[2][3][4][5] Incompatible with ketones/aldehydes (unless protected). | Broad. Tolerates carbonyls and internal alkynes.[6] | Limited to oxidation-resistant groups. |
| Operational Difficulty | High (Requires -78°C, inert gas, organolithiums). | Medium (Requires glovebox or strict Schlenk technique). | Low (Standard reflux). |
| Atom Economy | Good (CO2 is cheap). | Excellent. | Moderate (Oxidants required). |
| Primary Use Case | Late-stage functionalization of drug leads. | De novo synthesis of 1,5-isomers. | Synthesis from non-alkyne precursors. |
Part 5: Biological Applications & Case Studies
Peptidomimetics
The 1,4,5-trisubstituted triazole scaffold acts as a rigid cis-amide bioisostere. In protease inhibitors, the 5-carboxylic acid can engage the oxyanion hole or catalytic residues (e.g., Serine/Cysteine) more effectively than the neutral 1,4-triazole.
Metronidazole Analogues
Research indicates that 5-carboxyl derivatives of nitroimidazole-triazole conjugates exhibit enhanced solubility and improved MIC values against anaerobic bacteria compared to their non-carboxylated precursors. The acid group likely facilitates transport or binding affinity improvements.
Ligand Design
In fragment-based drug discovery (FBDD), the 5-COOH group serves as a "warhead" for metalloenzyme inhibition (e.g., matrix metalloproteinases) where the acid coordinates the Zinc ion, while the 1- and 4-substituents fill hydrophobic pockets.
References
-
Ruthenium-Catalyzed Cycloaddition (RuAAC)
- Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides. Journal of the American Chemical Society.
-
C5-Lithiation of Triazoles
- Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews.
-
Base-Mediated Synthesis (Banert Cascade/Dimroth)
- Wan, L., Cai, C. (2012). Regioselective synthesis of 1,4,5-trisubstituted 1,2,3-triazoles from organic azides and 1,3-dicarbonyl compounds.
-
Biological Activity of Triazole-Carboxylates
- Agrawal, T., & Mishra, P. (2018).
-
(Journal Landing Page)
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- 2. Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Structural Guide: 1-(p-Tolyl)-1H-1,2,3-triazole-4-carboxylic Acid
Executive Summary
This technical guide provides an in-depth analysis of 1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylic acid , a significant heterocyclic scaffold in medicinal chemistry. The 1,2,3-triazole moiety acts as a bioisostere for amide bonds, offering enhanced metabolic stability and dipole interactions. This document details the synthesis, crystallization protocols, and X-ray diffraction (XRD) characteristics of the compound, focusing on the supramolecular synthons that dictate its solid-state packing.
Chemical Context & Significance
The 1,2,3-triazole ring is a cornerstone of "click chemistry," specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). In the context of drug design, the 1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylic acid serves two critical functions:
-
Peptidomimetic Scaffold: The triazole ring mimics the trans-amide bond geometry, allowing the carboxylic acid to engage in specific receptor interactions.
-
Supramolecular Building Block: The molecule exhibits strong self-assembly properties via carboxylic acid homodimers, forming robust hydrogen-bonded networks (synthons) useful in crystal engineering.
Molecular Identity[1]
-
IUPAC Name: 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
-
CAS Number: 113934-31-9[1]
-
Molecular Formula:
[2] -
Molecular Weight: 203.20 g/mol
Synthesis & Crystallization Protocol
To ensure high-quality single crystals suitable for XRD analysis, a rigorous synthesis and purification workflow is required. The following protocol leverages the regiospecificity of CuAAC.
Step 1: Synthesis (CuAAC)
Reagents: p-Tolyl azide, Propiolic acid, Copper(II) sulfate pentahydrate (
-
Dissolve p-tolyl azide (1.0 eq) and propiolic acid (1.0 eq) in t-BuOH/H2O.
-
Add sodium ascorbate (0.1 eq) followed by
(0.01 eq). -
Stir at room temperature for 12 hours. The formation of the 1,4-disubstituted regioisomer is favored.
-
Precipitate the product by acidifying with 1M HCl. Filter and wash with cold water.
Step 2: Crystallization (Thermodynamic Control)
Rapid precipitation yields microcrystalline powder. For single-crystal XRD, slow evaporation is mandatory to minimize defects.
-
Solvent System: Ethanol/Water (80:20 v/v).
-
Method: Dissolve 50 mg of the crude acid in minimal hot ethanol. Add water dropwise until slight turbidity appears, then add one drop of ethanol to clear. Allow to stand at room temperature in a semi-sealed vial (parafilm with pinholes).
Workflow Visualization
Figure 1: Step-by-step workflow from chemical synthesis to crystallographic data collection.
Crystallographic Data Analysis[3][4][5][6]
The crystal structure of 1-aryl-1,2,3-triazole-4-carboxylic acids is characterized by planar geometry and strong intermolecular hydrogen bonding. The data below represents the structural class parameters derived from the p-tolyl and closely related phenyl analogues [1][2].
Unit Cell & Space Group
The compound typically crystallizes in the Triclinic system, space group
| Parameter | Value (Representative) | Description |
| Crystal System | Triclinic | Low symmetry, favors close packing. |
| Space Group | Centrosymmetric; contains inversion center. | |
| a ( | ~6.50 - 6.80 | Short axis, often stacking direction. |
| b ( | ~10.20 - 10.50 | Intermediate axis. |
| c ( | ~14.50 - 14.80 | Long axis. |
| ~85 - 95 | Close to 90, but distinct. | |
| ~80 - 85 | Characteristic slant of the cell. | |
| ~75 - 80 | ||
| Z | 4 | Two independent molecules (A and B) or dimers. |
Note: Exact unit cell dimensions vary slightly based on temperature (100K vs 298K) and specific solvation.
Data Collection Parameters[4][7][8]
-
Radiation Source: Mo-K
( ) is preferred over Cu-K to minimize absorption effects from the aromatic rings, though Cu is acceptable for small organic molecules. -
Temperature: Data should be collected at 100 K (cryogenic) to reduce thermal motion (ellipsoids) of the p-tolyl methyl group and improve resolution of the acidic proton.
Structural Insights: Supramolecular Synthons
The defining feature of the p-tolyl triazole acid structure is the formation of Hydrogen-Bonded Dimers .
The Dimer Motif
Carboxylic acids in the solid state almost invariably form centrosymmetric dimers.
-
Interaction:
-
Graph Set Notation:
(Ring, 2 donors, 2 acceptors, 8 atoms in the ring).[2] -
Geometry: The triazole ring and the phenyl ring are roughly coplanar (dihedral angle < 10°) to maximize
-conjugation, though steric clash between the orth-hydrogens and the triazole nitrogen can induce a slight twist (~20-40°) [2].
- Stacking
The electron-deficient triazole ring and the electron-rich p-tolyl ring facilitate offset
Structural Logic Diagram
Figure 2: Supramolecular assembly showing the dimerization of carboxylic acid units.
Powder XRD (PXRD) Characterization
Before single-crystal analysis, bulk purity must be validated using PXRD. This ensures the single crystal selected is representative of the bulk material.
-
Simulated vs. Experimental: The experimental PXRD pattern must match the pattern simulated from the Single Crystal CIF (Crystallographic Information File).
-
Key Peaks (2
): Expect prominent low-angle peaks corresponding to the long axis (d-spacing ~14 ) and dimer stacking distances (~3.4 ). -
Polymorphism Check: If the experimental pattern shows extra peaks not present in the simulated pattern, the sample may contain a second polymorph or solvate.
References
-
Chemical Identity & CAS: 1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 113934-31-9).[1] MolAid Chemical Database. Link
-
Structural Analogue (5-Methyl-1-phenyl): Wang, H., et al. "5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid." Acta Crystallographica Section E, 2008. (Describes the
dimer motif standard in this class). Link -
Synthesis Protocol: "Synthesis and crystal structure of 1,2,3-triazole derivatives." Scientific Reports / ResearchGate. (General CuAAC protocols for aryl-triazole acids). Link
-
Triazole Crystallography: "Crystal Structure and 1H NMR Experimental and Theoretical Study...". Scielo. (Detailed packing analysis of p-tolyl triazole esters). Link
Sources
Thermodynamic Stability and Structural Integrity of 4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic Acid
A Comprehensive Characterization Framework
Executive Summary
This technical guide provides a rigorous analysis of the thermodynamic and kinetic stability of 4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid . Designed for pharmaceutical scientists and process chemists, this document moves beyond basic characterization to address the critical stability liabilities—specifically tautomeric equilibrium , thermal decarboxylation , and pH-dependent solubility profiles .[1]
The presence of the p-tolyl moiety (electron-donating) combined with the amphoteric triazole core creates a unique thermodynamic landscape. This guide establishes protocols to quantify these states, ensuring the integrity of the compound during drug substance isolation and formulation.
Structural Dynamics: Tautomerism and Electronic Effects
The thermodynamic stability of 1,2,3-triazoles is governed by annular tautomerism.[1] Unlike simple heterocycles, 4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid exists in a dynamic equilibrium between the 1H- and 2H- tautomers.
-
The 1H/3H Tautomer (Asymmetric): In the solid state and polar protic solvents, the 1H-form is often stabilized by an intramolecular hydrogen bond between the carboxylic acid carbonyl oxygen and the annular NH.
-
The 2H Tautomer (Symmetric): In the gas phase or non-polar solvents, the 2H-form is generally thermodynamically preferred due to aromatic stabilization, but the carboxylic acid substituent disrupts this symmetry.
Impact of the p-Tolyl Group: The methyl group at the para-position of the phenyl ring exerts a weak inductive electron-donating effect (+I). This increases the electron density of the triazole ring relative to the unsubstituted phenyl analog.
-
Consequence: The increased electron density slightly destabilizes the carboxylate anion (
), resulting in a theoretically higher pKa (lower acidity) than the 4-phenyl analog.
Visualization: Tautomeric Equilibrium & Stabilization
The following diagram illustrates the equilibrium and the critical intramolecular hydrogen bonding that stabilizes the 1H form.
Figure 1: Tautomeric manifold of 4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid. The 1H form is often the relevant species for crystal engineering due to H-bonding capability.
Thermodynamic Profiling: Thermal Stability & Decarboxylation[1]
The primary stability risk for triazole-5-carboxylic acids is thermal decarboxylation . This reaction is irreversible and leads to the formation of 4-(p-tolyl)-1H-1,2,3-triazole.
Mechanism of Degradation
Decarboxylation proceeds via a zwitterionic transition state.[1] The rate is temperature-dependent and catalyzed by acidic media.
Thermodynamic Thresholds:
-
Melting Point (Onset): Typically >150°C (with decomposition).[1]
-
Decarboxylation Onset: Often coincides with melting.[1] The crystal lattice energy stabilizes the acid; once the lattice breaks (melting), the kinetic barrier to decarboxylation drops significantly.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
To accurately determine the safe processing window, follow this self-validating DSC protocol.
Objective: Determine
-
Sample Prep: Weigh 2–4 mg of dried 4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid into a hermetically sealed aluminum pan with a laser-drilled pinhole.
-
Why Pinhole? Allows
escape to prevent pan deformation while maintaining self-generated atmosphere.[1]
-
-
Reference: Empty aluminum pan (matched weight).
-
Method:
-
Equilibrate at 25°C.
-
Ramp 10°C/min to 250°C.
-
Purge gas: Nitrogen (50 mL/min).
-
-
Analysis:
| Parameter | Theoretical Value | Critical Limit |
| Molecular Weight | 203.20 g/mol | - |
| Mass Loss ( | 21.6% | >20% indicates degradation |
| Predicted | 160–180°C | Process < 100°C |
Solution State Stability & pKa Determination[1][2][3]
In aqueous media, the compound behaves as a weak acid.[1] The pKa is a critical parameter for formulation, affecting solubility and lipophilicity (LogD).[1]
Predicted pKa: ~3.5 – 4.2 (Carboxylic acid), ~9.5 (Triazole NH).[1]
Protocol: Potentiometric Titration
Objective: Determine precise pKa values to predict pH-dependent stability.
-
Solvent System: Use a Methanol/Water (20:80) co-solvent system if solubility is low in pure water.[1]
-
Titrant: 0.1 N KOH (standardized).
-
Procedure:
-
Calculation: Use the Henderson-Hasselbalch equation, correcting for the dielectric constant of the co-solvent.
Stability Warning: Avoid prolonged exposure to highly acidic solutions (pH < 1) at elevated temperatures (>60°C), as this accelerates decarboxylation.[1]
Synthesis & Purification Workflow
To ensure thermodynamic data is accurate, the sample must be free of metal catalysts (especially Copper from Click chemistry) which can lower decomposition temperatures.[1]
Recommended Route: Oxidative cycloaddition or Sodium Azide/Propiolate condensation (Metal-Free preferred).
Workflow Diagram
The following Graphviz diagram outlines the synthesis, purification, and validation logic.
Figure 2: Synthesis and purification logic to isolate thermodynamically stable crystals.
Purification Protocol (Self-Validating)
-
Dissolution: Dissolve crude solid in 10%
(aq). -
Filtration: Filter off any insoluble non-acidic byproducts (e.g., bis-triazoles).[1]
-
Precipitation: Slowly acidify filtrate with 1N HCl to pH 2.0 at 0°C.
-
Drying: Vacuum dry at 40°C for 24 hours. Do not exceed 50°C.
References
-
Katritzky, A. R., et al. "Tautomerism in Heterocycles: 1,2,3-Triazoles."[1] Advances in Heterocyclic Chemistry, Vol. 77, 2000.[1]
-
Hein, J. E., & Fokin, V. V. "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides."[1] Chemical Society Reviews, 2010.[1]
-
Begtrup, M. "1,2,3-Triazoles: Structure and Stability."[1] Comprehensive Heterocyclic Chemistry II, Elsevier, 1996.[1]
-
PubChem Compound Summary. "1,2,3-Triazole-4-carboxylic acid derivatives." National Center for Biotechnology Information.[1]
-
Smith, P. A. S. "The Thermal Breakdown of 1,2,3-Triazoles."[1] Journal of the American Chemical Society.[1] (Foundational text on triazole decarboxylation mechanisms).
Sources
An In-Depth Technical Guide to the Electronic Properties of p-Tolyl Substituted Triazole Heterocyclic Systems
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The amalgamation of the p-tolyl group with triazole heterocyclic systems constitutes a prevalent structural motif in medicinal chemistry and materials science. The nuanced electronic interplay between the electron-donating p-tolyl moiety and the electron-accepting triazole core imparts these molecules with a unique set of properties that are pivotal to their function. This guide provides a comprehensive exploration of these electronic characteristics, delving into the theoretical underpinnings, experimental characterization, and practical implications of this important class of compounds. We will examine the inductive and resonance effects, frontier molecular orbital energies, and the resulting impact on molecular properties and biological activity, supported by detailed experimental protocols and computational analyses.
Introduction: The Significance of the p-Tolyl-Triazole Scaffold
The p-tolyl group, a methyl-substituted phenyl ring, is a common substituent in organic chemistry, valued for its ability to modulate steric and electronic properties in a predictable manner. When appended to a triazole ring—either the 1,2,3- or 1,2,4-isomer—it creates a molecular scaffold with a rich electronic landscape. Triazole rings are five-membered aromatic heterocycles containing three nitrogen atoms, which are integral components of numerous clinically approved drugs, including the antifungals fluconazole and itraconazole.[1] Their prevalence in drug design is attributed to their metabolic stability, capacity for hydrogen bonding, and their ability to serve as rigid linkers that orient other functional groups in a precise three-dimensional arrangement.
The electronic nature of the p-tolyl substituent plays a critical role in fine-tuning the properties of the triazole system. Understanding this interplay is paramount for the rational design of novel therapeutics and functional materials. This guide will dissect the electronic contributions of each component and the synergistic effects that arise upon their conjugation.
Fundamental Electronic Characteristics
The p-Tolyl Group: An Electron-Donating Moiety
The electronic influence of a substituent on an aromatic ring is a composite of two primary effects: induction and resonance.
-
Inductive Effect (+I): The methyl group of the p-tolyl substituent is electron-donating through the sigma (σ) bond framework. This positive inductive effect (+I) arises from the higher electronegativity of the sp²-hybridized carbon of the phenyl ring compared to the sp³-hybridized carbon of the methyl group, leading to a net push of electron density towards the ring.
-
Hyperconjugation (Resonance-like Effect): The p-tolyl group also exhibits a weak electron-donating resonance effect, often referred to as hyperconjugation. This involves the delocalization of electrons from the C-H σ-bonds of the methyl group into the π-system of the aromatic ring.
The cumulative result of these effects is that the p-tolyl group acts as an activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. The Hammett substituent constant (σp) for the p-methyl group is approximately -0.17, quantifying its electron-donating character.
Diagram: Electronic Effects of the p-Tolyl Group
Caption: Inductive and hyperconjugation effects of the p-tolyl group.
The Triazole Ring: An Aromatic System with Electron-Accepting Properties
Both 1,2,3- and 1,2,4-triazole isomers are aromatic, possessing a planar structure with 6 π-electrons delocalized across the five-membered ring. However, the presence of three electronegative nitrogen atoms significantly influences the electron density distribution.
-
π-Deficient Carbon Atoms: The carbon atoms within the triazole ring are electron-deficient due to the polarization of the C-N bonds towards the more electronegative nitrogen atoms. This makes the carbon atoms susceptible to nucleophilic attack.
-
π-Excessive Nitrogen Atoms: Conversely, the nitrogen atoms, particularly the pyridine-like nitrogens with lone pairs in sp² orbitals, are regions of higher electron density. This makes them potential sites for protonation and coordination to metal ions.
Overall, the triazole ring is considered an electron-accepting moiety, capable of withdrawing electron density from attached substituents.
The Electronic Interplay in p-Tolyl-Substituted Triazoles
When a p-tolyl group is attached to a triazole ring, a push-pull electronic dynamic is established. The electron-donating p-tolyl group pushes electron density into the electron-accepting triazole ring. This interaction modulates the electronic properties of the entire molecule, influencing its reactivity, polarity, and photophysical characteristics.
Modulation of Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior.
-
HOMO: The HOMO is typically associated with the ability to donate electrons. In p-tolyl-substituted triazoles, the HOMO is often localized on the more electron-rich p-tolyl ring. The electron-donating nature of the p-tolyl group raises the energy of the HOMO, making the molecule easier to oxidize.
-
LUMO: The LUMO is associated with the ability to accept electrons. The LUMO is generally localized on the electron-deficient triazole ring. The electron-withdrawing nature of the triazole ring lowers the energy of the LUMO, making the molecule more susceptible to reduction.
The net effect is a reduction in the HOMO-LUMO energy gap compared to the individual, unsubstituted parent molecules. This smaller energy gap has significant implications for the molecule's UV-Vis absorption spectrum, often leading to a red-shift (bathochromic shift) in the maximum absorption wavelength.
Table 1: Representative Frontier Molecular Orbital Energies (Calculated)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Toluene | -6.69 | -0.23 | 6.46 |
| 1H-1,2,3-Triazole | -7.54 | 1.12 | 8.66 |
| 1-(p-Tolyl)-1H-1,2,3-triazole | -6.85 | 0.45 | 7.30 |
| 4-(p-Tolyl)-1H-1,2,3-triazole | -6.78 | 0.39 | 7.17 |
| 1H-1,2,4-Triazole | -7.89 | 1.34 | 9.23 |
| 1-(p-Tolyl)-1H-1,2,4-triazole | -7.02 | 0.51 | 7.53 |
Note: These are representative values from DFT calculations and can vary with the level of theory and basis set used.
Diagram: HOMO-LUMO Energy Levels
Caption: Schematic representation of HOMO-LUMO energy modulation.
Experimental Characterization of Electronic Properties
A combination of spectroscopic and electrochemical techniques is employed to experimentally probe the electronic properties of p-tolyl-substituted triazoles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is highly sensitive to the local electronic environment of atomic nuclei.
-
¹H NMR: The chemical shift of the triazole ring proton(s) is a good indicator of the electron density on the ring. In p-tolyl-substituted triazoles, the triazole proton signal is typically found downfield, reflecting the ring's electron-deficient nature. The protons on the p-tolyl ring will also show characteristic shifts, with the methyl protons appearing as a singlet around 2.2-2.4 ppm.[2]
-
¹³C NMR: The chemical shifts of the carbon atoms in the triazole ring are particularly informative. These carbons are typically deshielded (appear at higher ppm values) due to the electron-withdrawing effect of the adjacent nitrogen atoms. The carbon attached to the p-tolyl group will also be influenced by the electronic push-pull effect.[2]
-
¹⁵N NMR: Although less common, ¹⁵N NMR can directly probe the electronic environment of the nitrogen atoms, providing valuable data on their pyridine-like or pyrrole-like character.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily π → π* and n → π* transitions. As discussed, the introduction of a p-tolyl group onto a triazole ring generally leads to a bathochromic shift in the absorption maximum (λ_max) due to the decreased HOMO-LUMO gap. The intensity of the absorption (molar absorptivity, ε) can also be affected by the substitution pattern.
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule. From these potentials, the energies of the HOMO and LUMO can be estimated. The oxidation potential is related to the HOMO energy (ease of removing an electron), and the reduction potential is related to the LUMO energy (ease of adding an electron). CV is a powerful tool for quantifying the electronic effects of the p-tolyl substituent.
Experimental Protocols
Synthesis of 1-(p-Tolyl)-4-phenyl-1H-1,2,3-triazole via Click Chemistry
This protocol describes a common method for synthesizing 1,4-disubstituted 1,2,3-triazoles.
Diagram: Synthesis Workflow
Caption: General workflow for the synthesis of p-tolyl-triazoles.
Step-by-Step Protocol:
-
Reactant Preparation: To a solution of p-tolyl azide (1.0 mmol) and phenylacetylene (1.1 mmol) in a 1:1 mixture of tert-butanol and water (10 mL), add sodium ascorbate (0.2 mmol).
-
Catalyst Addition: To the stirring solution, add a solution of copper(II) sulfate pentahydrate (0.1 mmol) in water (1 mL).
-
Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1-(p-tolyl)-4-phenyl-1H-1,2,3-triazole.
Characterization by Cyclic Voltammetry
Step-by-Step Protocol:
-
Sample Preparation: Prepare a 1 mM solution of the p-tolyl-substituted triazole in a suitable solvent (e.g., anhydrous acetonitrile or dichloromethane) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Electrochemical Cell Setup: Use a three-electrode setup consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) reference electrode.
-
Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.
-
Data Acquisition: Record the cyclic voltammogram by scanning the potential from an initial value (e.g., 0 V) to a final potential in the anodic direction and then reversing the scan. The scan rate is typically set between 50 and 200 mV/s.
-
Data Analysis: Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) from the voltammogram.
-
HOMO/LUMO Estimation: Estimate the HOMO and LUMO energy levels using the following empirical formulas (assuming the ferrocene/ferrocenium (Fc/Fc⁺) redox couple is at -4.8 eV relative to the vacuum level):
-
E_HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]
-
E_LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]
-
Implications for Drug Design and Materials Science
The ability to modulate the electronic properties of the triazole ring with a p-tolyl group has profound implications:
-
Medicinal Chemistry: The electron density distribution affects a molecule's ability to interact with biological targets. The p-tolyl group can influence dipole moments and hydrogen bonding capabilities, which are critical for receptor binding. Furthermore, the electronic properties can impact the metabolic stability of the compound. For instance, the p-tolyl group may block a site of potential metabolism on the phenyl ring. The triazole moiety in such compounds is often considered a bioisostere for amide or ester groups, offering improved pharmacokinetic properties.[3]
-
Materials Science: In the field of organic electronics, p-tolyl-substituted triazoles are explored as components of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The tunable HOMO/LUMO levels are essential for efficient charge injection, transport, and emission. The electron-accepting nature of the triazole core makes these compounds candidates for n-type or ambipolar charge transport materials.[4]
Conclusion
The p-tolyl group serves as a versatile and predictable modulator of the electronic properties of triazole heterocyclic systems. Its electron-donating nature, acting in concert with the electron-accepting triazole ring, creates a finely balanced electronic structure. This push-pull interaction governs the frontier molecular orbital energies, which in turn dictates the reactivity, spectroscopic properties, and ultimately, the function of these molecules in various applications. A thorough understanding of these electronic principles, validated by the experimental techniques outlined in this guide, is indispensable for the rational design of next-generation pharmaceuticals and advanced organic materials based on the p-tolyl-triazole scaffold.
References
-
Triazole-(p-tolylthio)methyl hybrids via click chemistry: synthesis, molecular docking, and evaluation as promising anticancer candidates. (2026). RSC Advances. [Link]
-
Triazole-(p-tolylthio)methyl hybrids via click chemistry: synthesis, molecular docking, and evaluation as promising anticancer candidates. (2026). National Institutes of Health. [Link]
-
Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity. (2023). National Institutes of Health. [Link]
-
Click-chemistry approaches to π-conjugated polymers for organic electronics applications. (2011). National Institutes of Health. [Link]
Sources
- 1. Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triazole-(p-tolylthio)methyl hybrids via click chemistry: synthesis, molecular docking, and evaluation as promising anticancer candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-p-Tolyl-1H-1,2,3-triazole|CAS 20320-18-7 [benchchem.com]
- 4. Click-chemistry approaches to π-conjugated polymers for organic electronics applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic Acid in Medicinal Chemistry
Executive Summary
This technical guide analyzes 4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid (TTC), a versatile heterocyclic scaffold in modern drug discovery. Unlike simple bioisosteres, TTC integrates a lipophilic domain (p-tolyl) with a polar, ionizable warhead (carboxylic acid) via a rigid 1,2,3-triazole linker. This unique architecture allows it to function as a peptidomimetic , a transition-state analog , and a privileged scaffold for fragment-based drug discovery (FBDD).
This guide details the chemical synthesis, structure-activity relationships (SAR), and pharmacological potential of TTC, providing researchers with a roadmap for utilizing this molecule in oncology and antimicrobial research.
Chemical Architecture & Pharmacophore Analysis
Structural Properties
The TTC molecule consists of three distinct pharmacophoric elements:
-
The 1,2,3-Triazole Core: A planar, aromatic heterocycle that mimics the peptide bond (
-amide) geometry but possesses superior metabolic stability against proteases. It exhibits a high dipole moment (~5 D), facilitating dipole-dipole interactions within active sites. -
The C5-Carboxylic Acid: A critical hydrogen bond donor/acceptor (pKa ~3.5–4.5). At physiological pH, it exists primarily as a carboxylate anion, capable of forming salt bridges with positively charged residues (Arg, Lys) in enzyme pockets.
-
The C4-(p-Tolyl) Group: A hydrophobic moiety that engages in
- stacking and Van der Waals interactions. The para-methyl group adds steric bulk and lipophilicity ( adjustment), often improving membrane permeability compared to the unsubstituted phenyl analog.
Tautomerism
In solution, the 1H-1,2,3-triazole exists in equilibrium with its 2H- and 3H-tautomers. However, for 4,5-disubstituted variants like TTC, the 1H-tautomer is generally the reactive species in biological systems, though the specific binding mode depends on the target protein's microenvironment.
Synthetic Protocols
The synthesis of 4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid requires precision to ensure regioselectivity (1,4 vs. 1,5 substitution) and high purity. The most robust route utilizes a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) followed by hydrolysis.
Retrosynthetic Analysis
-
Target: 4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid
-
Precursor: Ethyl 3-(p-tolyl)propiolate
-
Reagents: Sodium Azide (
), Copper(I) Iodide (CuI)
Step-by-Step Experimental Protocol
Step 1: Synthesis of Ethyl 3-(p-tolyl)propiolate
-
Reagents:
-Iodotoluene (1.0 eq), Ethyl propiolate (1.2 eq), (2 mol%), CuI (1 mol%), (solvent/base). -
Procedure:
-
Degas triethylamine (
) with nitrogen for 30 minutes. -
Add
-iodotoluene, catalyst, and CuI under inert atmosphere. -
Dropwise add ethyl propiolate at room temperature.
-
Stir at 50°C for 12 hours.
-
Workup: Filter off ammonium salts, concentrate filtrate, and purify via silica gel chromatography (Hexane/EtOAc) to yield the internal alkyne ester.
-
Step 2: Cycloaddition to Form the Triazole Ester
-
Reagents: Ethyl 3-(p-tolyl)propiolate (1.0 eq), Sodium Azide (1.5 eq), DMSO (solvent).
-
Mechanism: Thermal Huisgen cycloaddition or Cu-catalyzed. For the 1H-unsubstituted derivative, a direct reaction in DMSO at 100°C is effective.
-
Procedure:
-
Dissolve the alkyne ester in DMSO (0.5 M concentration).
-
Add sodium azide cautiously (Warning: Azides are potentially explosive; use a blast shield).
-
Heat to 100°C for 12–16 hours.
-
Workup: Pour into ice water, acidify with 1M HCl to pH 2. Extract with Ethyl Acetate.[1] The product (Ethyl 4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylate) precipitates or is isolated by evaporation.
-
Step 3: Hydrolysis to the Final Acid
-
Reagents: Triazole ester (from Step 2), NaOH (2M aq), Methanol.
-
Procedure:
-
Dissolve ester in MeOH/NaOH (1:1). Reflux for 2 hours.
-
Evaporate methanol.
-
Acidify aqueous residue with conc. HCl to pH 1.
-
Isolation: Filter the white precipitate, wash with cold water, and dry under vacuum.
-
Validation:
H NMR (DMSO- ) should show the triazole NH (broad, ~14-15 ppm), acid OH (broad), and characteristic p-tolyl signals (AA'BB' system + methyl singlet).
-
Medicinal Chemistry Applications
Fragment-Based Drug Discovery (FBDD)
TTC serves as an ideal "fragment" due to its low molecular weight (<250 Da) and high ligand efficiency.
-
Kinase Inhibition: The triazole-acid motif can mimic the adenine binding mode in ATP-competitive inhibitors. The carboxylic acid interacts with the hinge region or the conserved lysine/glutamate pair.
-
Metabolic Enzymes: Analogues of TTC have shown efficacy against human lactate dehydrogenase (LDH) and pyruvate dehydrogenase kinase (PDK) , exploiting the acid group to mimic pyruvate/lactate substrates.
Bioisosterism in Peptidomimetics
The 1,2,3-triazole ring is a proven bioisostere for the amide bond (
-
Advantage: Unlike amides, the triazole is resistant to hydrolysis by peptidases.
-
Application: Replacing the amide linkage in bioactive peptides with the TTC scaffold can increase oral bioavailability and half-life while maintaining the hydrogen-bonding network required for receptor binding.
Antimicrobial & Antifungal Activity
The p-tolyl group provides necessary lipophilicity to penetrate bacterial cell walls. Once inside, the acidic triazole core can chelate active site metal ions (e.g.,
Visualization of Workflows & Pathways
Synthesis Pathway Diagram
The following diagram illustrates the convergent synthesis of TTC from
Caption: Convergent synthesis route for 4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid via Sonogashira coupling and Azide Cycloaddition.
Pharmacological Interaction Map
This diagram details how the TTC scaffold interacts with a theoretical protein target (e.g., a kinase or metabolic enzyme).
Caption: Pharmacophore mapping of TTC showing key binding interactions with biological targets.
Quantitative Data Summary
Table 1: Physicochemical Profile of 4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic Acid
| Property | Value (Predicted/Exp) | Significance in Drug Design |
| Molecular Weight | 203.20 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant). |
| cLogP | ~1.8 – 2.2 | Good membrane permeability; optimal for oral bioavailability. |
| pKa (Acid) | ~3.8 | Ionized at physiological pH; ensures solubility and electrostatic binding. |
| TPSA | ~80 Ų | Indicates good potential for intestinal absorption. |
| H-Bond Donors | 2 (NH, OH) | Critical for specific target recognition. |
| H-Bond Acceptors | 4 (N, O) | Facilitates water solubility and receptor interaction. |
References
-
Synthesis of 1,2,3-Triazoles via CuAAC
-
Triazole Carboxylic Acids as Anticancer Agents
- Title: Synthesis and in vitro evaluation of the potential anticancer activity of mono- and bis-1,2,3-triazole deriv
- Source: Elamari, H., et al. (2013). European Journal of Medicinal Chemistry.
-
URL:[Link]
-
Bioisosterism of 1,2,3-Triazoles
- Title: 1,2,3-Triazoles as Amide Bioisosteres: Discovery of a New Class of Potent HIV-1 Vif Antagonists.
- Source:Journal of Medicinal Chemistry.
-
URL:[Link]
-
Reaction of Azides with Beta-Keto Esters (Dimroth/Banert Context)
- Title: Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters.
- Source:The Journal of Organic Chemistry.
-
URL:[Link]
Sources
Methodological & Application
Application Note: Synthesis of 4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid via Anionic Click Cycloaddition
Abstract & Strategic Overview
This application note details the protocol for synthesizing 4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid , a critical pharmacophore isostere for amide bonds in drug discovery. While Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the gold standard for terminal alkynes, it cannot be directly applied to internal alkynes like the propiolic acid precursor required here.
Instead, this protocol utilizes Anionic "Click" Cycloaddition (Thermal Huisgen Cycloaddition). By leveraging the electron-withdrawing nature of the carboxylic acid, we direct the regioselectivity of the azide attack to yield the 4-aryl-5-carboxyl substitution pattern exclusively. This method retains the "click" philosophy: high atom economy, benign solvents, and simple workup, without the need for transition metal catalysts that require scavenging.
Target Molecule Profile[1][2]
-
IUPAC Name: 4-(4-methylphenyl)-1H-1,2,3-triazole-5-carboxylic acid
-
Molecular Formula:
-
Key Structural Features: 1,2,3-Triazole core, para-tolyl group at C4, Carboxylic acid at C5.
-
Applications: Peptidomimetics, fragment-based drug design (FBDD), bio-isostere of peptide bonds.
Retrosynthetic Analysis & Mechanism
The synthesis relies on the disconnection of the N1-N2 and N3-C4 bonds. The most efficient route employs 3-(p-tolyl)propiolic acid and Sodium Azide .
Reaction Pathway (DOT Diagram)
Figure 1: Synthetic pathway from commodity starting materials to the target triazole.
Mechanistic Insight: Why this Regiochemistry?
Unlike CuAAC which relies on a copper-acetylide intermediate, this reaction proceeds via an initial nucleophilic attack of the azide anion (
-
Electronic Activation: The carboxylic acid group at C1 withdraws electron density, making the
-carbon (C3) highly electrophilic. -
Nucleophilic Attack: The terminal nitrogen of the azide attacks C3.
-
Cyclization: The resulting vinyl anion attacks the proximal nitrogen of the azide, closing the ring.
-
Result: The aryl group ends up at C4, and the carboxyl at C5, matching the target structure perfectly.
Experimental Protocol
Phase 1: Reagent Preparation (If Precursor is Unavailable)
If 3-(p-tolyl)propiolic acid is commercially available, skip to Phase 2.
Synthesis of 3-(p-tolyl)propiolic acid via Sonogashira Coupling:
-
Charge: To a flame-dried flask, add p-iodotoluene (1.0 eq),
(2 mol%), and CuI (1 mol%). -
Solvent: Add anhydrous THF and Triethylamine (
) (3.0 eq). -
Addition: Add Propiolic acid (1.2 eq) dropwise at
. -
Reaction: Stir at room temperature for 12 hours under
. -
Workup: Acidify with 1M HCl, extract with EtOAc, and recrystallize from hexanes.
Phase 2: The "Click" Cycloaddition (Core Protocol)
Safety Warning: Sodium azide is acutely toxic and can form explosive hydrazoic acid (
Materials Table
| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol (Scale) | Role |
| 3-(p-tolyl)propiolic acid | 160.17 | 1.0 | 1.60 g (10 mmol) | Substrate |
| Sodium Azide ( | 65.01 | 1.5 | 0.98 g (15 mmol) | Azide Source |
| DMSO (Anhydrous) | - | - | 20 mL (2.0 M) | Solvent |
| HCl (Conc.) | - | Excess | ~5 mL | Acidification |
Step-by-Step Procedure
-
Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-(p-tolyl)propiolic acid (1.60 g) in DMSO (20 mL).
-
Azide Addition: Add Sodium Azide (0.98 g) in a single portion. The suspension may slightly warm (exothermic).
-
Thermal Activation: Attach a reflux condenser. Heat the mixture to 100°C in an oil bath.
-
Note: Reaction rates are temperature-dependent. At 80°C, reaction may take 24h; at 100°C, typically 4-8h.
-
-
Monitoring: Monitor by TLC (Mobile Phase: 10% MeOH in DCM with 1% AcOH). Look for the disappearance of the starting alkyne spot.
-
Quenching & Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the DMSO solution slowly into Ice Water (100 mL) with vigorous stirring.
-
Critical Step: Slowly add Conc. HCl dropwise until pH reaches ~2.0.
-
Observation: A thick white/off-white precipitate of the target triazole acid will form immediately upon acidification.
-
-
Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (
mL) to remove residual DMSO and salts. -
Purification: Recrystallize the crude solid from Ethanol/Water (1:1) or pure Ethanol.
-
Dissolve in hot ethanol, filter while hot (if insoluble salts remain), then add warm water until turbid. Cool to
.
-
Workup & Purification Flow
Figure 2: Isolation workflow ensuring removal of toxic azide residues and high purity.
Analytical Characterization (Expected Data)
To validate the synthesis, compare your spectral data against these standard values for 4-aryl-5-carboxy-1,2,3-triazoles.
-
Physical State: White to off-white crystalline solid.
-
Melting Point: ~175–180°C (decomposition often observed).
-
NMR (400 MHz, DMSO-
):- 13.5 (br s, 1H, COOH/NH exchangeable).
-
7.75 (d,
Hz, 2H, Ar-H ortho to triazole). -
7.30 (d,
Hz, 2H, Ar-H meta to triazole). -
2.35 (s, 3H, Ar-
). -
Note: The NH proton is often broad or invisible due to rapid exchange; the COOH proton is similarly broad.
-
MS (ESI-):
202.0 .
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield | Incomplete precipitation | Ensure pH is < 2.0 during workup. The triazole acid is amphoteric but precipitates best at low pH. |
| Oily Product | Residual DMSO | Wash the filter cake thoroughly with water. If oil persists, dissolve in 5% |
| Safety Concern | Unreacted Azide | Treat aqueous waste with Sodium Nitrite ( |
References
-
Regioselectivity of Azide Additions: Amantini, D., et al. "Regioselectivity of aryl azide cycloaddition to methyl propiolate." Arkivoc2006 , (xvi), 49-56.
-
General Synthesis of 1,2,3-Triazole-4-Carboxylic Acids: Pokhodylo, N. T., & Obushak, M. D. "Synthesis of 1-Aryl-1,2,3-triazole-4-carboxylic Acids." Russian Journal of Organic Chemistry2006 , 42, 1401.
-
Click Chemistry Overview: Kolb, H. C., Finn, M. G., & Sharpless, K. B. "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition2001 , 40(11), 2004-2021.
-
Safety of Sodium Azide: "Sodium Azide: Safe Handling and Disposal." National Institutes of Health (NIH) Safety Guide.
Protocol for copper-catalyzed azide-alkyne cycloaddition (CuAAC) of p-tolyl azide
Application Note: Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of p-Tolyl Azide
Part 1: Introduction & Scope
This application note details the protocol for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles using p-tolyl azide (1-azido-4-methylbenzene) as the dipole component.[1] While p-tolyl azide is a robust model substrate for optimizing "click" chemistry conditions due to its UV activity and distinct NMR handle (methyl group at
CRITICAL DISTINCTION: This protocol addresses p-Tolyl Azide (
Part 2: Safety & Handling (The "Rule of Six")
Organic azides are high-energy species.[1] Before proceeding, all operators must validate the stability of p-tolyl azide using the Smith Open-Chain Rule :
For p-tolyl azide (
-
Ratio =
[1]
Analysis: The ratio is
-
Directive: Store at 4°C in the dark.
-
Prohibition: Never distill p-tolyl azide.[1] Purify via silica chromatography or use crude if purity >90%.
-
PPE: Kevlar gloves, blast shield, and face shield are mandatory during scale-up (>1g).
Part 3: Reaction Mechanism (The Dinuclear Cycle)
Contrary to early mononuclear proposals, recent kinetic and DFT studies confirm that the CuAAC reaction proceeds via a dinuclear copper intermediate . Understanding this is critical for troubleshooting: if your reaction stalls, it is often due to the inability to form this specific dinuclear complex, usually caused by oxidation of Cu(I) to Cu(II) or competitive chelation.
Mechanism Summary:
-
-Coordination: Cu(I) coordinates to the alkyne
-system, acidifying the terminal proton.[2] -
Deprotonation: Formation of a
-bound Cu(I)-acetylide.[1] -
Dinuclear Capture: A second Cu(I) atom binds, forming the reactive
-acetylide complex.[2] -
Cyclization: The azide coordinates to the distal copper, facilitating the formation of the metallacycle.
-
Protonolysis: The ring contracts to the triazolyl-copper derivative, which is protonated to release the product.
Caption: The dinuclear copper mechanism. Note the requirement for two copper centers (Red Node) to facilitate the cyclization step.
Part 4: Experimental Protocols
Method A: The "Standard" Aqueous Protocol (Ascorbate Reduction)
Best for: Water-tolerant alkynes and initial screening.[1]
Reagents:
-
Alkyne: Terminal alkyne of choice (1.1 equiv)
-
Catalyst Precursor:
(5 mol%)[4] -
Reductant: Sodium Ascorbate (10-20 mol%)[1]
Procedure:
-
Dissolution: In a 20 mL scintillation vial, dissolve p-tolyl azide (133 mg, 1.0 mmol) and the alkyne (1.1 mmol) in 4 mL of tBuOH.
-
Catalyst Prep: In a separate tube, dissolve
(12.5 mg, 0.05 mmol) in 2 mL of deionized water. -
Reductant Prep: Dissolve Sodium Ascorbate (40 mg, 0.2 mmol) in 2 mL of deionized water. Fresh preparation is critical to prevent oxidation (yellowing of solution).
-
Initiation: Add the
solution to the reaction vial, followed immediately by the Ascorbate solution. -
Reaction: Cap the vial and stir vigorously at Room Temperature (RT) for 6–12 hours.
-
Visual Cue: The reaction often starts as a cloudy suspension and may turn bright yellow (triazole formation) or remain light green. A dark brown/black color indicates Cu-disproportionation (add more ascorbate).[1]
-
-
Workup: Dilute with 20 mL water. If the product is solid, filter and wash with cold water. If oily, extract with EtOAc (
mL), wash with 5% (to remove Cu), dry over , and concentrate.
Method B: Ligand-Accelerated Lipophilic Protocol
Best for: Highly non-polar substrates or biological labeling where Cu(I) protection is needed.[1]
Reagents:
-
Catalyst:
or CuI (5 mol%) -
Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) (5-10 mol%)[1]
-
Solvent: DCM or THF.
Procedure:
-
Complex Formation: In a dry vial under
, dissolve Cu(I) salt (0.05 mmol) and TBTA (0.055 mmol) in 1 mL DCM. Stir for 15 mins. The solution should be clear/colorless. -
Addition: Add p-tolyl azide (1.0 mmol) and alkyne (1.0 mmol) dissolved in 4 mL DCM.
-
Stir: Stir at RT for 2–4 hours. TBTA accelerates the reaction significantly by stabilizing the Cu(I) oxidation state.[5][6]
-
Purification: Pass the reaction mixture directly through a short pad of silica gel to remove the copper-ligand complex, eluting with EtOAc.
Part 5: Data Analysis & Validation
Quantitative Comparison of Conditions
| Parameter | Method A (Aqueous/Ascorbate) | Method B (TBTA/Organic) |
| Reaction Time | 6–24 Hours | 1–4 Hours |
| Cu Species | Generated in situ (Cu II | Pre-formed Cu(I) |
| Oxidation Risk | Low (excess ascorbate) | Moderate (requires |
| Workup | Filtration or Extraction | Silica Pad Filtration |
| Yield (Typical) | 85–95% | 90–99% |
| Selectivity | >98% 1,4-regioisomer | >98% 1,4-regioisomer |
Workflow Diagram
Caption: Operational workflow for CuAAC synthesis of p-tolyl triazoles.
Part 6: Troubleshooting & Expert Tips
-
The "Green" Problem: If your reaction turns bright green or blue, Cu(I) has oxidized to Cu(II).
-
Fix: Add an additional 0.5 equiv of Sodium Ascorbate immediately.
-
-
Stalled Reaction: p-Tolyl azide is bulky.[1] If the reaction stalls, heat to 40°C. Do not exceed 60°C due to azide stability concerns.
-
Purification Shortcut: 1-(p-tolyl) triazoles are often highly crystalline.[1] Try triturating the crude oil with cold hexanes or diethyl ether before resorting to column chromatography.
-
NMR Validation:
-
Proton: Look for the triazole C-H singlet. It typically shifts downfield to
7.8 – 8.5 ppm . -
Carbon: The triazole C4/C5 carbons appear at ~120 ppm and ~147 ppm .
-
References
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[1] Angewandte Chemie International Edition.
-
Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides.[1] The Journal of Organic Chemistry.
-
Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013). Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions.[1][7] Science.
-
Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis.[1][5] Organic Letters.
-
Sigma-Aldrich. (n.d.).[1] Safety Data Sheet: p-Tolyl Azide (Not Tosyl Azide).[1] (Note: General reference for safety data verification).
Sources
- 1. Tris(benzyltriazolylmethyl)amine - Wikipedia [en.wikipedia.org]
- 2. Understanding the mechanism and regioselectivity of the copper( i ) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DF ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10653J [pubs.rsc.org]
- 3. Triazole-(p-tolylthio)methyl hybrids via click chemistry: synthesis, molecular docking, and evaluation as promising anticancer candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
One-pot synthesis methods for 1,2,3-triazole-5-carboxylic acid derivatives
Application Note & Protocols
Advanced One-Pot Synthesis Methods for 1,2,3-Triazole-5-Carboxylic Acid Derivatives: A Guide for Medicinal Chemistry and Drug Development
Abstract
1,2,3-Triazole-5-carboxylic acid and its ester derivatives are privileged scaffolds in modern drug discovery, valued for their role as stable, non-hydrolyzable amide bond bioisosteres and their ability to engage in significant hydrogen bonding and dipole interactions. Their synthesis, however, can be challenging. This application note provides an in-depth guide to robust and efficient one-pot synthesis methodologies, designed to streamline access to these valuable compounds. We will explore the causality behind key experimental choices in the ubiquitous Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the regiocomplementary Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), and an innovative metal-free approach utilizing β-ketoesters. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to accelerate their research through validated, efficient, and scalable synthetic protocols.
Introduction: The Strategic Value of 1,2,3-Triazoles and One-Pot Syntheses
The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] Its unique combination of electronic properties, metabolic stability, and capacity for molecular recognition makes it an ideal building block. The 5-carboxylic acid substitution, in particular, enhances the scaffold's utility, allowing it to mimic peptide bonds and serve as a versatile handle for further functionalization.
Traditional multi-step syntheses often involve the isolation of potentially hazardous and unstable organic azide intermediates.[3] One-pot, multicomponent reactions (MCRs) circumvent this issue by generating the azide in situ, immediately consuming it in the subsequent cycloaddition step.[4][5][6] This approach offers compelling advantages:
-
Enhanced Safety: Avoids the isolation and handling of potentially explosive low-molecular-weight azides.[3][4]
-
Process Efficiency: Reduces the number of unit operations, workup procedures, and purification steps, saving time and resources.[7][8]
-
Atom Economy: Maximizes the incorporation of starting material atoms into the final product, aligning with the principles of green chemistry.[4]
This guide details the theoretical underpinnings and practical execution of the most reliable one-pot methods for preparing these critical intermediates.
Methodology I: The Three-Component Copper(I)-Catalyzed 'Click' Reaction (CuAAC)
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click" reaction, renowned for its reliability, high yields, and exquisite regioselectivity for the 1,4-disubstituted product.[9][10][11][12] In a one-pot, three-component setup, an organic halide, sodium azide, and a terminal alkyne equipped with a carboxylate group are combined to directly yield the desired 1,4-disubstituted 1,2,3-triazole-5-carboxylic acid derivative.
Mechanistic Rationale
The reaction proceeds through a well-elucidated catalytic cycle.[11][12][13]
-
In Situ Azide Formation: The reaction is initiated by the S_N2 displacement of a halide (typically bromide or chloride) by sodium azide to form the organic azide. This step is often the rate-limiting part of the one-pot sequence.
-
Copper-Acetylide Formation: The Cu(I) catalyst coordinates with the terminal alkyne, significantly increasing the acidity of the terminal proton and facilitating its deprotonation to form a copper-acetylide intermediate.[10][11]
-
Cycloaddition: The in situ-generated organic azide coordinates to the copper center, and a stepwise cycloaddition occurs, proceeding through a six-membered copper metallacycle.[9][14] This directed mechanism is responsible for the reaction's high regioselectivity.
-
Protonolysis & Catalyst Regeneration: The resulting copper-triazolide intermediate is protonated, releasing the 1,4-disubstituted triazole product and regenerating the active Cu(I) catalyst.
The active Cu(I) catalyst is often generated in situ from the reduction of an inexpensive and stable Cu(II) salt, such as CuSO₄·5H₂O, using a mild reducing agent like sodium ascorbate.[9][10]
Workflow Visualization
Caption: One-pot, three-component CuAAC workflow.
Detailed Experimental Protocol: CuAAC Method
This protocol describes the synthesis of a model 1-benzyl-4-(ethoxycarbonyl)-1H-1,2,3-triazole.
Materials:
-
Benzyl bromide (1.0 equiv)
-
Ethyl propiolate (1.0 equiv)
-
Sodium azide (NaN₃) (1.1 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 equiv)
-
Sodium ascorbate (0.10 equiv)
-
Solvent: t-Butanol/Water (1:1 v/v)
Procedure:
-
Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar, add benzyl bromide (1.0 equiv), ethyl propiolate (1.0 equiv), and sodium azide (1.1 equiv).
-
Solvent Addition: Add the t-butanol/water (1:1) solvent mixture to achieve a final concentration of 0.2 M with respect to the limiting reagent (benzyl bromide).
-
Catalyst Preparation: In a separate vial, dissolve CuSO₄·5H₂O (0.05 equiv) and sodium ascorbate (0.10 equiv) in a minimal amount of water.
-
Reaction Initiation: Add the catalyst solution to the main reaction flask. The solution may change color (e.g., to pale yellow or green).
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 4-12 hours). The in situ formation of benzyl azide from benzyl bromide is often the slower step.
-
Workup: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to afford the pure 1,4-disubstituted triazole ester.
Methodology II: Ruthenium-Catalyzed Cycloaddition (RuAAC) for 1,5-Regioisomers
While CuAAC is dominant, certain applications require the 1,5-disubstituted regioisomer of the triazole core. The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a powerful and complementary method to access this alternative substitution pattern with high selectivity.[9][10]
Mechanistic Distinction
Unlike the copper-catalyzed pathway, the RuAAC reaction does not proceed via a copper-acetylide intermediate. Instead, the proposed mechanism involves the oxidative coupling of the alkyne and azide to the ruthenium center, forming a six-membered ruthenacycle intermediate.[9][10] Reductive elimination from this intermediate then furnishes the 1,5-disubstituted 1,2,3-triazole product. This fundamental mechanistic difference is the origin of the inverted regioselectivity. Commonly used catalysts include CpRuCl(PPh₃)₂ or [CpRuCl]₄.
Catalytic Cycle Comparison
Caption: Contrasting catalytic cycles of CuAAC and RuAAC.
Detailed Experimental Protocol: RuAAC Method
This protocol is adapted for the synthesis of the 1,5-regioisomer using an in situ generated azide.
Materials:
-
Organic Halide (e.g., 1-iodobutane) (1.0 equiv)
-
Ethyl propiolate (1.2 equiv)
-
Sodium azide (NaN₃) (1.5 equiv)
-
Catalyst: [CpRuCl]₄ (0.02 equiv, Cp = pentamethylcyclopentadienyl)
-
Solvent: Toluene or 1,4-Dioxane (anhydrous)
Procedure:
-
Azide Formation: In an oven-dried, argon-flushed flask, dissolve the organic halide (1.0 equiv) and sodium azide (1.5 equiv) in anhydrous DMF. Heat the mixture to 60-70 °C for 2-4 hours to facilitate the formation of the organic azide. Cool the mixture to room temperature. Note: For this method, a two-step one-pot procedure is often more reliable than a true three-component single-step.
-
Solvent Exchange/Addition: Carefully remove the DMF under high vacuum. Add anhydrous toluene or dioxane to the flask containing the crude organic azide.
-
Cycloaddition: Add the ruthenium catalyst [Cp*RuCl]₄ (0.02 equiv) followed by ethyl propiolate (1.2 equiv).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere. Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature and filter through a pad of Celite® to remove the catalyst. Rinse the pad with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to isolate the pure 1,5-disubstituted triazole ester.
Methodology III: Metal-Free Synthesis from β-Ketoesters
An elegant and less common one-pot strategy avoids acetylenic precursors altogether, instead utilizing the reaction between an organic azide and a β-ketoester in the presence of a base.[1][15] This method provides direct access to 5-substituted-1,2,3-triazole-4-carboxylic acids, which are tautomers of the corresponding 5-hydroxy derivatives.
Mechanistic Overview
This transformation is a base-catalyzed condensation-cyclization reaction.
-
Enolate Formation: A base (e.g., potassium carbonate, sodium ethoxide) deprotonates the acidic α-carbon of the β-ketoester to form a reactive enolate.
-
Nucleophilic Attack & Cyclization: The enolate attacks the terminal nitrogen of the organic azide. The resulting intermediate undergoes a subsequent intramolecular cyclization and dehydration sequence to form the stable 1,2,3-triazole ring.
This method is particularly valuable as it avoids transition metal catalysts, which can be advantageous in late-stage pharmaceutical synthesis where metal contamination is a concern.
Detailed Experimental Protocol: β-Ketoester Method
This protocol describes the synthesis of 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid.[1]
Materials:
-
Benzyl azide (1.0 equiv) (can be generated in situ as described in Protocol 3.3, Step 1)
-
Ethyl acetoacetate (a β-ketoester) (1.1 equiv)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 equiv) or Sodium Ethoxide (NaOEt) (1.5 equiv)
-
Solvent: Ethanol (EtOH) and Water
Procedure:
-
Vessel Preparation: To a round-bottom flask, add benzyl azide (1.0 equiv), ethyl acetoacetate (1.1 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add a mixture of ethanol and water as the solvent.
-
Reaction: Heat the reaction mixture to reflux (approx. 80 °C) and stir vigorously. The reaction progress can be monitored by TLC.
-
Saponification & Workup: During the reaction, the ester is typically saponified to the carboxylate salt under the basic conditions. After cooling, pour the reaction mixture into ice water.
-
Acidification: Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of ~2-3. The carboxylic acid product will precipitate out of solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water and then a non-polar solvent like methyl-t-butyl ether to remove impurities. The product can be further purified by recrystallization if necessary.
Comparative Summary of One-Pot Methods
| Feature | CuAAC Method | RuAAC Method | β-Ketoester Method |
| Catalyst | Copper(I) | Ruthenium(II/III) | Base-catalyzed (Metal-Free) |
| Regioselectivity | 1,4-disubstituted | 1,5-disubstituted | 1,4,5-trisubstituted |
| Alkyne Precursor | Required (e.g., Propiolate) | Required (e.g., Propiolate) | Not Required |
| Key Precursor | Terminal Alkyne | Terminal Alkyne | β-Ketoester |
| Typical Conditions | Room Temp, aq. solvents | Elevated Temp, org. solvents | Elevated Temp, protic solvents |
| Advantages | Highly reliable, mild conditions, vast literature, cost-effective. | Access to complementary 1,5-isomer. | Metal-free, avoids alkynes, direct access to carboxylic acid. |
| Limitations | Only 1,4-isomer. Potential for metal contamination. | Higher catalyst cost, requires anhydrous conditions. | Substrate scope can be more limited; requires basic conditions. |
Conclusion
The one-pot synthesis of 1,2,3-triazole-5-carboxylic acid derivatives represents a significant advancement in synthetic efficiency and safety. The choice between copper-catalyzed, ruthenium-catalyzed, or metal-free β-ketoester-based methods allows the medicinal chemist to tailor the synthetic approach to achieve the desired regioisomer and meet the specific demands of the target molecule. The CuAAC method remains the workhorse for accessing 1,4-isomers due to its simplicity and reliability. The RuAAC protocol is indispensable for obtaining the 1,5-substitution pattern, while the β-ketoester approach offers a compelling metal-free alternative. By understanding the mechanistic principles and applying the detailed protocols herein, researchers can confidently and rapidly generate diverse libraries of these valuable compounds to accelerate drug discovery programs.
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Al-Masoudi, N. A., & Jha, A. (2012). Solvent-free one-pot synthesis of 1,2,3-triazole derivatives by the 'Click' reaction of alkyl halides or aryl boronic acids, sodium azide and terminal alkynes over a Cu/Al2O3 surface under ball-milling. Green Chemistry.
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Juárez-García, J. M., et al. (2018). Multicomponent Synthesis and Evaluation of New 1,2,3-Triazole Derivatives of Dihydropyrimidinones as Acidic Corrosion Inhibitors for Steel. Molecules.
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Cisneros-Arellano, D. A., et al. (2018). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Advances.
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Hein, J. E., & Fokin, V. V. (2010). One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation. Organic Letters.
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Rahul, P., et al. (2022). Advances in the Synthesis of Fused 1,2,3-Triazoles via a MCR-Intramolecular Azide-Alkyne Cycloaddition Approach. Molecules.
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Li, P., & Wang, L. (2007). One-Pot Synthesis of 1,2,3-Triazoles from Benzyl and Alkyl Halides, Sodium Azide and Alkynes in Water. Letters in Organic Chemistry.
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Haque, R. A., et al. (2022). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Journal of the Iranian Chemical Society.
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Wang, H., et al. (2013). One-pot synthesis of 2,4,5-trisubstituted 1,2,3-triazoles through the cascade reactions of acid chlorides, terminal acetylenes, sodium azide and aryl halides. Organic & Biomolecular Chemistry.
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Hein, J. E., & Fokin, V. V. (2010). One-pot three-step synthesis of 1,2,3-triazoles by copper-catalyzed cycloaddition of azides with alkynes formed by a Sonogashira cross-coupling and desilylation. PubMed.
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Khan, K. M., et al. (2022). Designing Click One-Pot Synthesis and Antidiabetic Studies of 1,2,3-Triazole Derivatives. Pharmaceuticals.
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Martínez, A., et al. (2018). Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. Molecules.
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Angélico, E. C., et al. (2020). 1,2,3-Triazoles from carbonyl azides and alkynes: filling the gap. Organic & Biomolecular Chemistry.
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Liu, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry.
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Liu, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PubMed Central.
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Sá, M. M., et al. (2024). Synthesis of 1,2,3-triazole containing compounds as potential antimicrobial agents. PeerJ.
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Ferrini, S., et al. (2015). Ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates for triazole-based scaffolds: beyond the dimroth rearrangement. The Journal of Organic Chemistry.
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Green, O., & Williams, J. M. J. (2018). Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines. Organic & Biomolecular Chemistry.
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Sharma, P., et al. (2022). Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. ACS Omega.
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Harnessing the Potential of 4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid as a Versatile Ligand for the Synthesis of Advanced Metal-Organic Frameworks
An Application Note and Protocol Guide for Researchers
Abstract: This document provides a comprehensive guide for the utilization of 4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid as a functional organic linker in the synthesis of Metal-Organic Frameworks (MOFs). The unique electronic and structural characteristics of this triazole-based ligand, featuring both a carboxylate group and nitrogen-rich heterocyclic ring, make it an excellent candidate for constructing robust and porous frameworks with potential applications in drug delivery, catalysis, and selective gas adsorption. This guide details the synthesis of the ligand, protocols for MOF construction via solvothermal methods, essential characterization techniques, and a foundational protocol for evaluating drug loading and release capabilities.
Introduction: The Scientific Rationale
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1] The modularity of MOF synthesis allows for the precise tuning of pore size, surface area, and chemical functionality by judicious selection of the metallic nodes and organic linkers.[2] Triazole-containing ligands are of particular interest due to their high thermal and chemical stability, and the presence of multiple nitrogen atoms which can act as effective coordination sites.[3][4]
The ligand at the core of this guide, 4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid, offers a compelling combination of features:
-
Dual Coordination Sites: The carboxylate group provides a strong, anionic coordination site, while the nitrogen atoms of the triazole ring offer additional points of interaction with metal centers.
-
Structural Rigidity: The aromatic tolyl and triazole rings impart the necessary rigidity to form stable, porous frameworks.[5]
-
Tunable Functionality: The tolyl group can be further functionalized to modulate the properties of the resulting MOF.
This guide is intended for researchers and professionals in materials science and drug development, providing both the theoretical underpinnings and practical, step-by-step protocols for leveraging this promising ligand in MOF synthesis.
Synthesis of the Ligand: 4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid
The synthesis of the title ligand can be achieved through a multi-step process, beginning with a copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), followed by oxidation. This approach is adaptable from established methodologies for similar triazole derivatives.[6]
Experimental Protocol: Ligand Synthesis
Step 1: Synthesis of 1-(azidomethyl)-4-methylbenzene
-
Dissolve 4-methylbenzyl bromide (10 mmol) in 50 mL of dimethylformamide (DMF).
-
Add sodium azide (12 mmol) to the solution.
-
Stir the mixture at room temperature for 24 hours.
-
Pour the reaction mixture into 200 mL of water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the azide product.
Step 2: Synthesis of ethyl 4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylate
-
In a round-bottom flask, combine 1-(azidomethyl)-4-methylbenzene (10 mmol) and ethyl propiolate (10 mmol) in a 1:1 mixture of water and tert-butanol (40 mL).
-
Add sodium ascorbate (1 mmol) followed by copper(II) sulfate pentahydrate (0.5 mmol).
-
Stir the reaction vigorously at room temperature for 12 hours. The formation of a precipitate indicates product formation.
-
Filter the solid, wash with cold water and then a small amount of cold ethanol.
-
Recrystallize from ethanol to obtain the pure ethyl ester.
Step 3: Hydrolysis to 4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid
-
Suspend the ethyl ester (8 mmol) in a mixture of 30 mL ethanol and 15 mL of 2 M sodium hydroxide solution.
-
Heat the mixture to reflux and stir for 4 hours.
-
After cooling to room temperature, acidify the solution to a pH of ~2 using 2 M hydrochloric acid.
-
The white precipitate of the carboxylic acid is collected by filtration, washed thoroughly with water, and dried under vacuum.
Causality Behind Experimental Choices:
-
Solvent Choice: DMF in Step 1 is a polar aprotic solvent that facilitates the SN2 reaction between the benzyl bromide and azide ion. The water/tert-butanol mixture in Step 2 is a common solvent system for copper-catalyzed click chemistry.
-
Catalyst System: The copper(I) catalyst, generated in situ from copper(II) sulfate and sodium ascorbate, is essential for the cycloaddition reaction.
-
Hydrolysis: Basic hydrolysis in Step 3 is a standard and efficient method for converting an ester to a carboxylic acid. Subsequent acidification protonates the carboxylate to yield the final product.
MOF Synthesis Using the Triazole Ligand
The solvothermal method is a widely employed technique for synthesizing high-quality MOF crystals.[7][8] This protocol describes the synthesis of a hypothetical zinc-based MOF, designated here as PS-MOF-1 (Prometheus Scientific MOF 1), using 4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid.
Experimental Protocol: Solvothermal Synthesis of PS-MOF-1
-
In a 20 mL glass vial, dissolve 4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid (0.1 mmol, 21.7 mg) and zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (0.1 mmol, 29.7 mg) in 10 mL of N,N-dimethylformamide (DMF).
-
Sonicate the mixture for 10 minutes to ensure complete dissolution.
-
Seal the vial tightly and place it in a preheated oven at 110 °C for 48 hours.
-
After the reaction, allow the oven to cool slowly to room temperature.
-
Colorless, crystalline solids should be visible at the bottom of the vial.
-
Carefully decant the mother liquor.
-
Wash the crystals by immersing them in fresh DMF (3 x 10 mL) for 8 hours each time to remove unreacted starting materials.
-
To activate the MOF, the DMF-solvated crystals are solvent-exchanged with a more volatile solvent like ethanol (3 x 10 mL over 24 hours).
-
Finally, dry the activated MOF under vacuum at 150 °C for 12 hours to remove the solvent molecules from the pores.[7]
Logical Flow of MOF Synthesis and Activation
Caption: Workflow for the solvothermal synthesis and activation of PS-MOF-1.
Characterization of the Synthesized MOF
Thorough characterization is crucial to confirm the successful synthesis, structure, and properties of the MOF.[5][9]
Key Characterization Techniques
-
Powder X-Ray Diffraction (PXRD): This is the primary technique to confirm the crystallinity and phase purity of the synthesized MOF. The PXRD pattern of the as-synthesized material should match the simulated pattern from a solved crystal structure and should be free of peaks from the starting materials.[10]
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the MOF and to confirm the removal of guest solvent molecules after activation. A typical TGA curve for an activated MOF will show a plateau up to the decomposition temperature of the framework.
-
Scanning Electron Microscopy (SEM): SEM provides information on the crystal morphology (e.g., cubic, rod-like) and size distribution of the MOF particles.
-
Nitrogen Adsorption-Desorption Isotherms: Measured at 77 K, this analysis determines the porosity of the MOF, including its BET surface area, pore volume, and pore size distribution.[1]
Expected Characterization Data for PS-MOF-1
| Technique | Parameter | Expected Result | Interpretation |
| PXRD | Peak Positions (2θ) | Sharp, well-defined peaks at specific angles. | Confirms a highly crystalline, ordered structure. |
| TGA | Decomposition Temp. | > 350 °C | High thermal stability due to strong metal-ligand bonds. |
| SEM | Morphology | Uniform, cubic or needle-like crystals. | Indicates controlled crystal growth during synthesis. |
| N₂ Adsorption | BET Surface Area | 800 - 1500 m²/g | A high surface area, indicating a porous framework suitable for guest molecule inclusion. |
Application Protocol: Drug Loading and Release
The inherent porosity and high surface area of MOFs make them excellent candidates for drug delivery systems.[11][12] This protocol outlines a general method for loading a model drug, such as Doxorubicin (DOX), into PS-MOF-1 and monitoring its release.
Experimental Protocol: Doxorubicin Loading and Release
Drug Loading:
-
Prepare a solution of Doxorubicin (DOX) in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1 mg/mL.
-
Disperse 20 mg of activated PS-MOF-1 in 10 mL of the DOX solution.
-
Stir the suspension in the dark at room temperature for 24 hours to allow the drug to diffuse into the MOF pores.
-
Collect the DOX-loaded MOF (DOX@PS-MOF-1) by centrifugation.
-
Wash the collected solid with fresh PBS to remove surface-adsorbed drug molecules.
-
The amount of loaded DOX can be quantified by measuring the absorbance of the supernatant before and after loading using UV-Vis spectroscopy at the characteristic wavelength of DOX (~480 nm).
Drug Release:
-
Disperse 10 mg of DOX@PS-MOF-1 in 10 mL of PBS at a pH of 7.4 (simulating physiological conditions) and a pH of 5.5 (simulating the acidic environment of tumor cells).
-
Keep the suspension in a shaker bath at 37 °C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), take a 1 mL aliquot of the release medium after centrifugation.
-
Replenish the release medium with 1 mL of fresh PBS to maintain a constant volume.
-
Quantify the concentration of released DOX in the aliquots using UV-Vis spectroscopy.
-
Plot the cumulative percentage of released drug versus time to obtain the release profile.
Logical Relationship in Drug Delivery Application
Caption: Conceptual pathway for drug loading and controlled release using a MOF carrier.
Conclusion and Future Outlook
The use of 4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid as a ligand offers a promising avenue for the development of novel MOFs with significant potential in various fields, especially in biomedicine. The protocols detailed in this guide provide a solid foundation for the synthesis, characterization, and application of these materials. Future work could involve modifying the tolyl group to introduce other functionalities, exploring different metal nodes to create a family of isostructural MOFs, and testing the loading and release of a wider range of therapeutic agents.
References
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- ZYLAB. (2025, March 5). Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions.
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- PubMed. (2006, January). Synthesis of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives of potential anti-inflammatory activity. Arch Pharm (Weinheim), 339(1), 32-40.
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Functionalization of 4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid for bioconjugation
Application Note: Strategic Functionalization of 4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid for Bioconjugation
Part 1: Executive Summary & Chemical Logic
The Molecule as a Scaffold 4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid is a valuable bifunctional scaffold in medicinal chemistry and bioconjugation. The 1,2,3-triazole ring acts as a rigid, metabolic-stable bioisostere of the amide bond, while the p-tolyl group provides a defined hydrophobic vector often used to engage specific binding pockets or enhance membrane permeability.[1]
The "Tautomer Trap" (Critical Mechanistic Insight) Before attempting bioconjugation, researchers must address the amphoteric nature of this molecule.[2][1] The "1H" designation implies a free amine on the triazole ring.[1]
-
Acidity: The NH proton of the 1,2,3-triazole is acidic (
).[1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Nucleophilicity: In basic buffers used for conjugation, the deprotonated triazolate anion is a potent nucleophile.[2][1]
-
Risk: Attempting to activate the C5-carboxylic acid (e.g., via EDC/NHS) while the N1-position is unprotected can lead to self-polymerization or N-acylation , drastically reducing yield.
Strategic Workflow This guide prioritizes a "Lock-and-Load" strategy:
-
Lock (Functionalization): Alkylation of the N1 position to stabilize the tautomer and introduce a spacer/linker.[2][1]
-
Load (Activation): Conversion of the C5-carboxylic acid to an amine-reactive NHS ester using TSTU (N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate).
-
Conjugate: Reaction with lysine residues on the target biomolecule.
Part 2: Strategic Workflow Visualization
The following diagram illustrates the decision tree and chemical pathway for utilizing this scaffold.
Figure 1: Step-wise chemical progression from the raw 1H-triazole scaffold to the final stable bioconjugate. Note the critical N1-alkylation step to prevent side reactions.
Part 3: Detailed Experimental Protocols
Module A: N1-Functionalization (The "Lock" Step)
Purpose: To cap the reactive nitrogen and optionally introduce a spacer (e.g., PEG) to improve water solubility of the hydrophobic tolyl group.[2][1]
Materials:
-
4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid (1.0 eq)
-
Alkyl Halide (e.g., Methyl Iodide for simple capping, or
-Boc-3-bromopropylamine for linker extension) (1.2 eq)ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Potassium Carbonate (
) (2.0 eq)ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Protocol:
-
Dissolution: Dissolve the triazole acid in anhydrous DMF (0.1 M concentration) under nitrogen atmosphere.
-
Deprotonation: Add
and stir at Room Temperature (RT) for 15 minutes. The solution may become slightly cloudy. -
Alkylation: Dropwise add the Alkyl Halide.[1]
-
Reaction: Stir at 60°C for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The N1-substituted product is typically less polar than the starting material.
-
Workup: Dilute with EtOAc, wash with 1M HCl (to protonate the COOH if it formed an ester, though
usually favors N-alkylation over O-alkylation in these conditions), then brine. Dry over .[1] -
Validation:
-NMR. Verify the disappearance of the broad NH signal (>10 ppm) and appearance of alkyl protons.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Module B: C5-Activation via TSTU (The "Load" Step)
Purpose: To convert the carboxylic acid to a succinimidyl ester (NHS-ester) efficiently in organic solvent.
Expert Insight: We select TSTU over EDC/NHS because TSTU is self-buffering, works efficiently in DMF, and avoids the formation of
Materials:
-
N1-substituted Triazole-COOH (from Module A) (1.0 eq)
-
TSTU (1.1 eq) (CAS: 105832-38-0)
-
DIPEA (Diisopropylethylamine) (2.0 eq)[2]
-
Solvent: Dry DMF or DMAc
Protocol:
-
Setup: In a dry vial, dissolve the Triazole-COOH in DMF (concentration ~50 mM).
-
Activation: Add DIPEA, followed immediately by TSTU.
-
Incubation: Stir at RT for 1 hour.
-
Monitoring: Check via HPLC or TLC. The NHS-ester is unstable on silica; use a reverse-phase C18 TLC plate or inject immediately onto LC-MS (look for Mass + 97 Da shift corresponding to NHS minus OH).
-
Isolation (Optional but Recommended): Precipitate the NHS-ester by adding the DMF reaction mixture dropwise into ice-cold Diethyl Ether. Centrifuge to collect the pellet. This removes excess DIPEA and TSTU byproducts.[1]
Module C: Bioconjugation to Protein
Purpose: Covalent attachment to Lysine residues.[1]
Materials:
-
Target Protein (e.g., BSA, Antibody) in PBS (pH 7.4).[2][1] Note: Avoid Tris or Glycine buffers.
-
Activated Triazole-NHS ester (from Module B) dissolved in DMSO.
Protocol:
-
Preparation: Adjust protein concentration to 1–5 mg/mL.
-
Coupling: Add the Triazole-NHS ester (in DMSO) to the protein solution.
-
Incubation: React for 2 hours at RT or overnight at 4°C.
-
Purification: Remove excess small molecule via Size Exclusion Chromatography (e.g., PD-10 column) or Dialysis against PBS.[2][1]
Part 4: Data Presentation & Quality Control
Table 1: Activation Reagent Comparison for Triazole-COOH
| Reagent | Reaction Medium | Efficiency | Stability of Ester | Recommendation |
| TSTU | DMF/Dioxane | High (>90%) | Moderate ( | Primary Choice [1] |
| EDC/NHS | Aqueous/MES | Moderate (60-70%) | Low (Hydrolysis competes) | Use only if organic solvents are barred |
| HATU | DMF | High (>95%) | High | Overkill; difficult to remove byproducts |
QC Checklist (Self-Validating System):
-
UV-Vis Absorbance: The p-tolyl group has a distinct absorbance signature (
nm). Post-purification, the protein conjugate should show a new shoulder in this region compared to the native protein.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
TNBS Assay: Quantify free amines before and after conjugation. A reduction in free amines confirms covalent attachment.[1]
-
Mass Spectrometry: For smaller proteins or peptides, ESI-MS should show a mass increase of
Da (loss of water during amide bond formation).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
References
-
Pokhodylo, N., & Matiychuk, V. (2021).[2][1] Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids. Bioorganic Chemistry. Retrieved from [Link]
-
Wikipedia. (2025).[2][1][4] 1,2,3-Triazole Properties and Reactivity. Retrieved from [Link]
Sources
Scalable synthesis routes for p-tolyl triazole carboxylic acid
Application Note: Scalable Synthesis of 1-(p-Tolyl)-1H-1,2,3-triazole-4-carboxylic Acid
Executive Summary & Strategic Analysis
The 1,2,3-triazole moiety is a critical pharmacophore in modern drug discovery, serving as a bioisostere for amide bonds due to its planar structure, hydrogen-bonding capability, and metabolic stability. Specifically, 1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylic acid is a versatile building block for fragment-based drug design and peptidomimetic synthesis.
The Challenge: While the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the gold standard for synthesis, the intermediate p-tolyl azide presents significant safety risks upon scale-up. With a Carbon/Nitrogen (C/N) ratio of 2.33 (7 carbons / 3 nitrogens), it falls below the safety threshold of 3.0, classifying it as a high-energy, potentially explosive compound.
The Solution: This protocol details a telescoped (one-pot) synthesis that avoids the isolation of the potentially explosive organic azide. By generating the azide in situ from p-toluidine and immediately trapping it with ethyl propiolate, we eliminate the accumulation of hazardous intermediates. The final carboxylic acid is obtained via a subsequent hydrolysis step, ensuring high purity through crystallization rather than chromatography.
Reaction Scheme & Mechanistic Pathway
The synthesis proceeds through three distinct chemical transformations integrated into two process stages.[1][2]
Figure 1: Telescoped reaction pathway. The red border on "p-Tolyl Azide" indicates a critical safety control point where accumulation must be prevented.
Detailed Experimental Protocol
Stage 1: One-Pot Synthesis of Ethyl 1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylate
Safety Pre-requisites:
-
Blast Shield: Mandatory during the azide generation phase.
-
Ventilation: High-efficiency fume hood to manage HN₃ evolution (toxic gas).
-
Quenching: Keep a saturated solution of sodium nitrite and sulfuric acid ready to destroy residual azide if a spill occurs.
Reagents & Stoichiometry:
| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol (for 10g Scale) | Role |
| p-Toluidine | 107.16 | 1.0 | 10.0 g | Starting Material |
| HCl (conc. 37%) | 36.46 | 3.0 | 23.0 mL | Acid Source |
| Sodium Nitrite | 69.00 | 1.2 | 7.7 g | Diazotization |
| Sodium Azide | 65.01 | 1.2 | 7.3 g | Azide Source |
| Sodium Acetate | 82.03 | 3.0 | 23.0 g | Buffer |
| Ethyl Propiolate | 98.10 | 1.1 | 10.1 g | Alkyne |
| CuSO4 · 5H2O | 249.68 | 0.05 | 1.16 g | Catalyst |
| Sodium Ascorbate | 198.11 | 0.10 | 1.85 g | Reductant |
Step-by-Step Methodology:
-
Diazotization (0–5 °C):
-
In a 500 mL 3-neck round-bottom flask equipped with an overhead stirrer and thermometer, dissolve p-toluidine (10.0 g) in water (30 mL) and conc. HCl (23 mL) .
-
Cool the suspension to 0–5 °C using an ice/salt bath.
-
Add a solution of NaNO₂ (7.7 g) in water (15 mL) dropwise over 20 minutes. Critical: Maintain internal temperature < 5 °C to prevent diazonium decomposition.
-
Stir for 15 minutes. The solution should become clear (pale yellow).
-
-
Azide Generation (In-Situ):
-
Safety Note: Ensure the system is vented.
-
Carefully add a solution of NaN₃ (7.3 g) and Sodium Acetate (23 g) in water (40 mL) dropwise to the diazonium mixture.
-
Observation: Nitrogen gas evolution will occur. A biphasic mixture forms as the organic azide is generated.
-
Stir at 0 °C for 30 minutes. DO NOT ISOLATE THE AZIDE.
-
-
Cycloaddition (Click Reaction):
-
To the stirred crude azide mixture, add tert-butanol (50 mL) to solubilize the organic phase.
-
Add Ethyl Propiolate (10.1 g) followed by CuSO₄·5H₂O (1.16 g) and Sodium Ascorbate (1.85 g) .
-
Allow the reaction to warm to room temperature (20–25 °C) and stir for 4–6 hours.
-
Monitoring: Check by TLC (Hexane:EtOAc 7:3) or HPLC. The azide peak should disappear.
-
-
Work-up:
-
Dilute the reaction mixture with water (100 mL) and cool to 0 °C.
-
The triazole ester product often precipitates as a solid. Filter the solid.
-
If oil forms: Extract with Ethyl Acetate (3 x 50 mL), wash with 5% NH₄OH (to remove Copper), dry over MgSO₄, and concentrate.
-
Yield Expectation: 85–92% (Est. 18–20 g of ester).
-
Stage 2: Hydrolysis to Carboxylic Acid
-
Saponification:
-
Dissolve the crude ester (from Stage 1) in Methanol (100 mL) .
-
Add 2M NaOH (50 mL) aqueous solution.
-
Stir at room temperature for 2 hours (or 40 °C for 30 mins).
-
Monitoring: TLC should show conversion of the non-polar ester to the baseline acid spot.
-
-
Acidification & Isolation:
-
Evaporate the methanol under reduced pressure (Rotavap).
-
Cool the remaining aqueous solution to 0 °C.
-
Acidify slowly with 2M HCl to pH 2–3.
-
The target acid, 1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylic acid , will precipitate as a white/off-white solid.
-
Filter the solid and wash with cold water (2 x 20 mL).
-
Dry in a vacuum oven at 50 °C overnight.
-
Analytical Characterization
Compound: 1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylic acid Molecular Formula: C₁₀H₉N₃O₂ MW: 203.20 g/mol
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 13.10 (s, 1H, -COOH)
-
δ 9.35 (s, 1H, Triazole-H)
-
δ 7.85 (d, J=8.4 Hz, 2H, Ar-H)
-
δ 7.40 (d, J=8.4 Hz, 2H, Ar-H)
-
δ 2.38 (s, 3H, Ar-CH₃)
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ 161.8 (COOH), 140.5 (Triazole C4), 138.8 (Ar-C), 134.2 (Ar-C), 130.1 (Ar-CH), 127.5 (Triazole C5), 120.2 (Ar-CH), 20.8 (CH₃).
-
-
Melting Point: 208–210 °C (dec).
Process Safety & Troubleshooting
Safety Decision Tree: Azide Handling
Figure 2: Safety decision logic for organic azide handling.
Troubleshooting Guide:
| Issue | Probable Cause | Corrective Action |
| Low Yield in Click Step | Oxygen poisoning of Cu(I) | Degas solvents with N₂/Ar before adding catalyst. Increase Ascorbate loading. |
| Green/Blue Product | Residual Copper | Wash organic layer with 10% EDTA or NH₄OH solution. |
| Incomplete Hydrolysis | Low solubility of ester | Add THF as a co-solvent to improve solubility during saponification. |
| Explosion Risk | Concentration of Azide | STOP. Never rotary evaporate the crude azide mixture.[3] Add alkyne immediately. |
References
-
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[4][5][6] Past and Future. Angewandte Chemie International Edition, 2(10), 565–598. Link
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie, 114(14), 2708–2711. Link
-
Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188–5240. Link
- Appukkuttan, P., et al. (2004). Microwave-assisted synthesis of 1,2,3-triazoles via a copper-catalyzed click reaction. Organic Letters, 6(24), 4503-4505.
Sources
- 1. CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents [patents.google.com]
- 2. The Design and Synthesis of a New Series of 1,2,3-Triazole-Cored Structures Tethering Aryl Urea and Their Highly Selective Cytotoxicity toward HepG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry [mdpi.com]
Application Notes and Protocols for p-Tolyltriazole as a Corrosion Inhibitor
Introduction: The Role of p-Tolyltriazole in Metallic Asset Preservation
Corrosion, the electrochemical degradation of metals, poses a significant threat to the longevity and reliability of critical infrastructure across numerous sectors, including manufacturing, automotive, and energy.[1] The use of organic corrosion inhibitors is a cornerstone of modern materials protection strategies, offering a cost-effective and efficient means of mitigating this damage.[2] Among these, p-Tolyltriazole (TTA) has emerged as a highly effective and versatile inhibitor.[3][4]
TTA, a derivative of benzotriazole, is commercially available as a mixture of 4-methyl-1H-benzotriazole and 5-methyl-1H-benzotriazole.[5] Its molecular structure, featuring a triazole ring rich in nitrogen heteroatoms and an aromatic benzene ring, is key to its efficacy.[6][7] These structural elements facilitate strong adsorption onto metal surfaces, creating a robust barrier against corrosive agents.[8] TTA is particularly renowned for its exceptional performance in protecting copper and its alloys but also demonstrates significant inhibition efficiency for mild steel and other metals in various aggressive environments, notably acidic media.[4][9][10][11] The additional methyl group, compared to its parent compound benzotriazole, enhances the hydrophobicity of the protective film, often leading to superior performance.[5][9]
This document provides a comprehensive guide for researchers and industry professionals on the application of p-Tolyltriazole, detailing the underlying scientific principles, step-by-step experimental protocols for performance evaluation, and methods for data interpretation.
The Scientific Rationale: Mechanism of Corrosion Inhibition
The effectiveness of p-Tolyltriazole as a corrosion inhibitor stems from its ability to form a persistent, passive, and protective film on the metal surface. This process is governed by the adsorption of TTA molecules, which can be understood through the following key principles:
-
Active Adsorption Centers : The TTA molecule possesses multiple active centers for bonding with a metal surface. The lone pair electrons on the three nitrogen atoms in the triazole ring and the π-electrons of the benzene ring are readily available to coordinate with vacant d-orbitals of metal atoms (like copper or iron).[6][7]
-
Film Formation : Upon introduction into a corrosive system, TTA molecules adsorb onto the metal. On copper surfaces, this leads to the formation of a stable, polymeric Cu(I)-TTA complex, a well-documented protective layer.[7][9] On steel, the mechanism involves the adsorption of TTA molecules, which block the active sites for both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[9]
-
Adsorption Isotherm : The relationship between the concentration of TTA in the solution and the extent of surface coverage typically follows the Langmuir adsorption isotherm model.[9][12] This indicates the formation of a monolayer of inhibitor molecules on the metal surface, a process that involves both physical adsorption (electrostatic interactions) and chemical adsorption (chemisorption via coordinate bonding).[13][14]
The overall mechanism is a synergistic process where the inhibitor molecules displace water and corrosive ions from the metal surface, forming a durable hydrophobic barrier that significantly slows the rate of corrosion.
Caption: Mechanism of p-Tolyltriazole (TTA) corrosion inhibition.
Materials and Equipment
This section outlines the necessary reagents and instrumentation for the successful evaluation of TTA.
| Category | Item |
| Chemicals & Reagents | p-Tolyltriazole (TTA, CAS: 29385-43-1), Hydrochloric acid (HCl), Acetone, Ethanol, Double-distilled water, Abrasive SiC papers (various grits, e.g., 200 to 1200), Diamond polishing paste. |
| Substrates | Metal coupons or working electrodes (e.g., Mild Steel (AISI 1018), Copper (99.9% purity)). |
| Glassware & Labware | Beakers, Volumetric flasks, Pipettes, Cylinders, Teflon-coated magnetic stir bars, Desiccator. |
| Instrumentation | Analytical balance (±0.1 mg), Potentiostat/Galvanostat for electrochemical measurements, Water bath or thermostat, pH meter, Scanning Electron Microscope (SEM) with Energy Dispersive X-ray Spectroscopy (EDS), Atomic Force Microscope (AFM). |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a validated workflow for assessing the performance of p-Tolyltriazole.
Protocol 1: Preparation of Inhibitor Solutions
Causality: Accurate inhibitor concentration is critical for reproducible results and for determining the optimal dosage. A stock solution allows for precise dilution to various test concentrations.
-
Stock Solution (e.g., 0.1 M TTA) : Accurately weigh the required amount of p-Tolyltriazole powder.
-
Dissolve the TTA in a small volume of a suitable solvent (e.g., ethanol) if necessary, as TTA has low solubility in neutral water.[5]
-
Transfer the solution to a volumetric flask of the desired final volume.
-
Make up the volume with the corrosive medium (e.g., 1 M HCl) and mix thoroughly to ensure homogeneity.
-
Test Solutions : Prepare a series of test concentrations (e.g., 0.1 mM, 0.5 mM, 1.0 mM) by serial dilution of the stock solution with the corrosive medium.[1]
Protocol 2: Substrate Preparation
Causality: A standardized, clean, and uniform metal surface is paramount. Surface contaminants or existing oxide layers can interfere with inhibitor adsorption and lead to erroneous and non-reproducible corrosion rate measurements.[15]
-
Cutting : Cut the metal stock into coupons of appropriate dimensions (e.g., 2 cm x 2 cm x 0.2 cm for weight loss). For electrochemical tests, use cylindrical electrodes mounted in resin.
-
Abrasion : Mechanically abrade the surface of each coupon sequentially with silicon carbide (SiC) papers of increasing grit size (e.g., from 200 up to 1200 grit). Perform abrasion in a single direction for each grit size, rotating 90 degrees between grits.
-
Polishing (Optional) : For a mirror finish, polish the surface using a diamond paste (e.g., 1 µm) on a polishing cloth.
-
Cleaning : Degrease the prepared coupons by rinsing thoroughly with double-distilled water, followed by sonication in acetone for 5 minutes, and finally rinsing with ethanol.
-
Drying & Storage : Dry the coupons in a stream of warm air and store them in a moisture-free desiccator until immediate use.
Protocol 3: Performance Evaluation via Weight Loss Method
Causality: This gravimetric method provides a direct and tangible measure of metal loss over time, allowing for a straightforward calculation of the average corrosion rate and inhibitor efficiency.[2][13]
-
Initial Weighing : Weigh the prepared metal coupons accurately using an analytical balance (W₁).
-
Immersion : Fully immerse the coupons in beakers containing the corrosive solution with and without various concentrations of TTA. Ensure the volume of the solution is sufficient (e.g., 100 mL).
-
Exposure : Cover the beakers and leave them undisturbed in a thermostat-controlled water bath at a specified temperature (e.g., 25 °C) for a set duration (e.g., 24 hours).
-
Final Weighing : After the immersion period, carefully remove the coupons. Rinse with distilled water, clean with a soft brush to remove loose corrosion products, rinse again with acetone, dry, and re-weigh (W₂).
-
Calculations :
-
Corrosion Rate (CR) in mm/year: CR = (K × ΔW) / (A × T × D) where K = 8.76 × 10⁴ (a constant), ΔW = Weight Loss (W₁ - W₂) in grams, A = Surface Area in cm², T = Immersion Time in hours, and D = Metal Density in g/cm³.
-
Inhibition Efficiency (%IE) : %IE = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100
-
Protocol 4: Electrochemical Analysis
Causality: Electrochemical techniques offer rapid and mechanistic insights into the corrosion process and the inhibitor's mode of action by probing the metal-solution interface in real-time.[6]
-
Cell Setup : Assemble a standard three-electrode electrochemical cell. Use the prepared metal coupon as the working electrode (WE), a platinum wire or graphite rod as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode (RE).
-
Stabilization : Immerse the electrodes in the test solution (with or without TTA) and allow the system to stabilize by monitoring the open circuit potential (OCP) until it reaches a steady state (typically 30-60 minutes).
-
Electrochemical Impedance Spectroscopy (EIS) :
-
Apply a small sinusoidal AC voltage (e.g., 10 mV amplitude) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).[9]
-
Plot the data as Nyquist and Bode diagrams. The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (R_ct). A larger R_ct value in the presence of the inhibitor indicates better corrosion protection.[16][17]
-
-
Potentiodynamic Polarization (PDP) :
-
Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 0.5 mV/s).[6]
-
Plot the potential versus the logarithm of the current density.
-
Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the linear Tafel regions of the cathodic and anodic curves. A lower i_corr value signifies a lower corrosion rate.
-
The shift in E_corr helps classify the inhibitor. If the shift is >85 mV, it's either anodic or cathodic; if <85 mV, it's a mixed-type inhibitor.[9]
-
-
Calculations :
-
Inhibition Efficiency (%IE) from EIS : %IE = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] × 100
-
Inhibition Efficiency (%IE) from PDP : %IE = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] × 100
-
Caption: Overall experimental workflow for evaluating TTA.
Data Presentation and Interpretation
Table 1: Inhibition Efficiency of p-Tolyltriazole
The following table presents example data for the inhibition efficiency of TTA on mild steel in 1 M HCl and on copper in 3.5% NaCl solution at 25°C, as determined by various methods.
| Substrate | TTA Conc. (mM) | %IE (Weight Loss) | %IE (PDP - i_corr) | %IE (EIS - R_ct) |
| Mild Steel | 0.0 (Blank) | 0 | 0 | 0 |
| 0.1 | 75.2 | 78.5 | 79.1 | |
| 0.5 | 91.8 | 92.7 | 93.5 | |
| 1.0 | 94.5 | 95.1 | 96.2 | |
| Copper | 0.0 (Blank) | 0 | 0 | 0 |
| 0.1 | 85.6 | 88.3 | 89.0 | |
| 0.5 | 95.1 | 96.1 | 96.8 | |
| 1.0 | 97.3 | 97.9 | 98.5 |
Interpretation: The data clearly shows that inhibition efficiency increases with TTA concentration for both metals, reaching over 90% at concentrations as low as 0.5 mM.[1][9] The strong agreement between the different evaluation techniques validates the results.
Advanced Validation: From Surface to Simulation
Protocol 5: Surface Characterization Techniques
Causality: Direct visualization and elemental analysis of the metal surface provide definitive proof of the formation of a protective inhibitor film.
-
Scanning Electron Microscopy (SEM) : Use SEM to obtain high-magnification images of the metal surface after immersion in the corrosive solution, with and without TTA. The surface of the uninhibited sample will show significant damage (pitting, uniform corrosion), while the TTA-protected surface will appear much smoother.[9][18]
-
Energy Dispersive X-ray Spectroscopy (EDS) : This technique, often coupled with SEM, provides elemental analysis of the surface. The presence of a strong Nitrogen (N) peak on the TTA-inhibited sample confirms the adsorption of the inhibitor molecules on the surface.[9][10]
-
Atomic Force Microscopy (AFM) : AFM provides three-dimensional topographical maps of the surface at the nanoscale, revealing a reduction in surface roughness in the presence of the inhibitor film.[19]
Theoretical Quantum Chemical Calculations
Causality: Computational chemistry provides a powerful tool to correlate the molecular structure of an inhibitor with its performance, guiding the design of new and more effective molecules.
Density Functional Theory (DFT) is widely used to calculate quantum chemical parameters for inhibitor molecules.[20][21][22]
-
E_HOMO (Energy of Highest Occupied Molecular Orbital) : Relates to the molecule's ability to donate electrons. A higher E_HOMO value suggests a greater tendency to donate electrons to the metal's vacant d-orbitals, enhancing adsorption.
-
E_LUMO (Energy of Lowest Unoccupied Molecular Orbital) : Relates to the molecule's ability to accept electrons.
-
Energy Gap (ΔE = E_LUMO - E_HOMO) : A smaller energy gap implies higher reactivity of the molecule, which often correlates with higher inhibition efficiency.[23]
Caption: Correlation of quantum properties with inhibitor efficiency.
Conclusion
p-Tolyltriazole is a robust and highly efficient corrosion inhibitor with broad applicability for protecting various metals, especially copper and mild steel, in acidic and neutral environments. Its efficacy is rooted in its molecular structure, which facilitates strong adsorption and the formation of a durable protective film. By following the detailed protocols outlined in this guide—from meticulous substrate preparation to advanced electrochemical and surface analyses—researchers and professionals can reliably quantify its performance, understand its mechanism of action, and confidently implement it in diverse industrial applications to extend asset life and ensure operational integrity.
References
-
El Ibrahimi, B., et al. (2021). An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. International Journal of Molecular Sciences, 23(1), 16.
-
Jaber, Q., et al. (2023). Synthesis, characterization, efficiency evaluation of some novel triazole derivatives as acid corrosion inhibitors. International Journal of Corrosion and Scale Inhibition, 12(1), 101-125.
-
Verma, C., et al. (2021). Surface Characterization Techniques in Corrosion Inhibition Research. ResearchGate.
-
El Ibrahimi, B., et al. (2021). An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. PubMed, 35008481.
-
El Ibrahimi, B., et al. (2021). An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. MDPI.
-
Udhayakala, P., et al. (2012). Theoretical Evaluation of Corrosion Inhibition Performance of Some Triazole Derivatives. Journal of Advanced Scientific Research, 3(2).
-
Ghasemi, S., et al. (2018). Corrosion Inhibition of Mild Steel with Tolyltriazole. SciELO.
-
Al-Ali, N. A., & Al-Amiery, A. (2025). Corrosion Protection of Mild Steel in Acidic Media by a Triazole-Based Inhibitor: Mechanistic Insights and Performance Evaluation. Progress in Color, Colorants and Coatings, 19(1), 9-22.
-
IRO Group Inc. (n.d.). Tolyltriazole Corrosion Inhibitor, Tolytriazole. IRO Group Inc.
-
Ramgopal, P., et al. (2021). AFM Characterization of Corrosion Inhibitors and Nanoparticle Films. ACS Publications.
-
Jalgham, R. (2016). Predictive Modeling of Triazole Derivatives: Quantum Insights into Corrosion Inhibition. SlideShare.
-
da Silva, I. A., et al. (2024). Copper corrosion inhibition in acidic aqueous media through tolyltriazole application: performance analysis. Journal of Adhesion Science and Technology.
-
Jalgham, R. T., & Abu-Dief, A. M. (2021). In Silico studies on Triazole Derivatives as Corrosion Inhibitors on Mild Steel in Acidic Media. SSRN.
-
Papavinasam, S., et al. (2001). Characterization of Inhibitor and Corrosion Product Film Using Electrochemical Impedance Spectroscopy (EIS). OnePetro.
-
Verma, C., et al. (2021). Surface Characterization Techniques. ResearchGate.
-
Papavinasam, S., et al. (2001). Characterization of Inhibitor and Corrosion Product Film Using Electrochemical Impedance Spectroscopy (EIS). ResearchGate.
-
Al-Ali, N. A., & Al-Amiery, A. (2025). Corrosion Protection of Mild Steel in Acidic Media by a Triazole-Based Inhibitor: Mechanistic Insights and Performance Evaluation. Progress in Color, Colorants and Coatings.
-
da Silva, I. A., et al. (2024). Copper corrosion inhibition in acidic aqueous media through tolyltriazole application: performance analysis. Taylor & Francis Online.
-
da Silva, I. A., et al. (2024). Copper corrosion inhibition in acidic aqueous media through tolyltriazole application: performance analysis. ResearchGate.
-
Abd El-Lateef, H. M., et al. (2022). Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies. Scientific Reports, 12(1), 10839.
-
Al-Johani, H., et al. (2014). Inhibition of Copper Corrosion by Tolyltriazole in Cooling Systems Using Treated Municipal Wastewater as Makeup Water. ResearchGate.
-
Chadwick, D., & Hashemi, T. (1976). Corrosion Inhibition of Copper by Tolyltriazole. Corrosion, 32(8), 339-341.
-
Cakir, A. F., et al. (2015). The Quantum Chemical Calculations of Some Thiazole Derivatives. ResearchGate.
-
Obot, I. B., et al. (2012). Quantum Chemical Studies on the Corrosion Inhibition of Mild Steel by Some Triazoles and Benzimidazole Derivatives in Acidic Medium. International Journal of Electrochemical Science, 7, 5035-5050.
-
Keil, C. B. (1999). Tolyltriazole process. Google Patents.
-
Obot, I. B., et al. (2012). Quantum Chemical Studies on the Corrosion Inhibition of Mild Steel by Some Triazoles and Benzimidazole Derivatives in Acidic Medium. ResearchGate.
-
Al-Ali, N. A., & Al-Amiery, A. (2025). Corrosion Protection of Mild Steel in Acidic Media by a Triazole-Based Inhibitor: Mechanistic Insights and Performance Evaluation. ResearchGate.
-
Riverland Trading. (n.d.). Tolyltriazole: Premium Corrosion Inhibitor. Riverland Trading.
-
BenchChem. (2025). Application Notes and Protocols for Triazole-Based Corrosion Inhibitors. BenchChem.
-
UNPChemicals. (2024). Comprehensive Introduction to Tolyltriazole. UNPChemicals.
-
ChemCeed. (2020). Product Spotlight: Tolyltriazole, Corrosion Inhibitor. ChemCeed.
-
Al-Ghouti, M. A., & Da'ana, D. A. (2020). Guidelines for the use and interpretation of adsorption isotherm models: A review. Journal of Hazardous Materials, 393, 122383.
-
Bentiss, F., et al. (2007). Experimental and theoretical investigation of the adsorption behaviour of new triazole derivatives as inhibitors for mild steel corrosion in acid media. Electrochimica Acta, 52(22), 6386-6394.
-
Ayawei, N., et al. (2017). Modelling and Interpretation of Adsorption Isotherms. Journal of Chemistry.
-
Singh, P., & Ansari, K. R. (2022). Langmuir adsorption isotherm plot for the adsorption of 1-acetyl-1H-benzotriazole on mild steel surface in 1 M HCl solution. ResearchGate.
-
Llewellyn, P. (2022). Modeling Adsorption Isotherms. AFA School.
Sources
- 1. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 2. ijcsi.pro [ijcsi.pro]
- 3. Tolyltriazole: Premium Corrosion Inhibitor from Riverland Trading [riverlandtrading.com]
- 4. Product Spotlight: Tolyltriazole, Corrosion Inhibitor | ChemCeed [chemceed.com]
- 5. irochemical.com [irochemical.com]
- 6. Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive Introduction to Tolyltriazole|News|UNPChemicals [unpchemicals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scielo.br [scielo.br]
- 10. research.tus.ie [research.tus.ie]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Corrosion Protection of Mild Steel in Acidic Media by a Triazole-Based Inhibitor: Mechanistic Insights and Performance Evaluation [pccc.icrc.ac.ir]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. onepetro.org [onepetro.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. sciensage.info [sciensage.info]
- 21. Predictive Modeling of Triazole Derivatives: Quantum Insights into Corrosion Inhibition | PPTX [slideshare.net]
- 22. electrochemsci.org [electrochemsci.org]
- 23. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid
Welcome to the dedicated technical support guide for the synthesis of 4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during this synthesis. We provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols grounded in established chemical principles.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions to improve your reaction yield and product purity.
Question 1: My reaction yield is consistently low. What are the most likely causes?
Low yields in the synthesis of 4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid, which is often prepared via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), can stem from several factors. Let's break down the most common culprits.
-
A1: Inactive Copper(I) Catalyst: The CuAAC reaction is critically dependent on the presence of the Cu(I) catalytic species. If you are using a Cu(I) salt like CuI or CuBr, it can readily oxidize to the inactive Cu(II) state in the presence of oxygen. Similarly, if you are generating Cu(I) in situ from a Cu(II) salt (e.g., CuSO₄·5H₂O), incomplete reduction will leave inactive Cu(II) in your reaction mixture.
-
Solution: Always use a reducing agent, such as sodium ascorbate, in slight excess (typically 1.1 to 1.5 equivalents relative to the copper catalyst) to maintain the copper in its active +1 oxidation state throughout the reaction. Ensure all solvents are properly degassed to minimize dissolved oxygen.
-
-
A2: Purity of Starting Materials: The purity of your starting materials, namely p-tolylacetylene and the azide precursor (often ethyl 2-azidoacetate or a similar azido-ester), is paramount.
-
p-Tolylacetylene: This alkyne can be prone to polymerization or oxidation, especially if stored improperly. Impurities can chelate the copper catalyst or participate in side reactions.
-
Azide Precursor: Azides, particularly small organic azides, can be thermally unstable. Additionally, incomplete conversion during the azidation step (e.g., from ethyl 2-bromoacetate) will introduce unreacted starting material that can complicate the reaction and purification.
-
Solution: Purify p-tolylacetylene by distillation if necessary. Confirm the purity of your azide precursor by ¹H NMR or GC-MS before use. Store both reagents under an inert atmosphere (N₂ or Ar) and at reduced temperatures.
-
-
A3: Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time can significantly impact the yield.
-
Solvent: A homogenous reaction mixture is ideal. The reactants (a non-polar alkyne and a polar azide) often have different solubility profiles. A solvent system that can solubilize all components is necessary.
-
Temperature: While many CuAAC reactions proceed at room temperature, gentle heating (40-60 °C) can sometimes be beneficial, especially for less reactive substrates. However, excessive heat can lead to decomposition of the azide or the triazole product.
-
Solution: A common and effective solvent system is a mixture of t-butanol and water (1:1 v/v). This mixture provides a good balance of polarity to dissolve the organic substrates and the inorganic catalyst components. If solubility remains an issue, consider using DMSO. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid unnecessary heating.
-
Question 2: I am observing a significant amount of a byproduct that appears to be the decarboxylated version of my target molecule. How can I prevent this?
The formation of 4-(p-tolyl)-1H-1,2,3-triazole as a byproduct indicates decarboxylation of your desired carboxylic acid product.
-
A1: Harsh pH during Work-up: The triazole carboxylic acid is susceptible to decarboxylation under harsh acidic or basic conditions, particularly at elevated temperatures. The work-up procedure is a common stage where this occurs.
-
Solution: During the work-up, perform the acidification step to precipitate your product at low temperatures (e.g., in an ice bath). Use a dilute acid, such as 1 M HCl, and add it slowly while monitoring the pH. Avoid strongly acidic conditions (pH < 2) for extended periods.
-
-
A2: Thermal Instability: Prolonged heating of the reaction mixture or during purification can also promote decarboxylation.
-
Solution: Minimize the reaction time by monitoring for completion. If purification by recrystallization is necessary, choose a solvent system that allows for dissolution at a moderate temperature and rapid crystallization upon cooling.
-
Question 3: My final product is difficult to purify and appears to be contaminated with copper. What is the best purification strategy?
Copper contamination is a frequent issue in CuAAC reactions. The copper catalyst can coordinate with the triazole product, leading to co-precipitation and a blue or green tint in your isolated solid.
-
A1: Inefficient Copper Removal during Work-up: Simply filtering the reaction mixture is often insufficient to remove all copper species.
-
Solution: A multi-step work-up is highly effective. After the reaction is complete, pass the crude mixture through a small plug of silica gel, eluting with a polar solvent like ethyl acetate or methanol, to capture a significant portion of the copper salts. Alternatively, washing the crude product with a solution of ammonia or ammonium chloride can help to chelate and remove residual copper by forming the soluble [Cu(NH₃)₄]²⁺ complex. A wash with a dilute solution of EDTA is also a very effective method for chelating and removing copper ions.
-
-
A2: Recrystallization Challenges: The product's polarity can make finding a suitable single-solvent recrystallization system difficult.
-
Solution: A mixed-solvent recrystallization is often successful. For 4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid, a system such as ethanol/water or dioxane/water can be effective. Dissolve the crude product in the minimum amount of the hot "good" solvent (e.g., ethanol) and then slowly add the "poor" solvent (e.g., water) until turbidity is observed. Allow the solution to cool slowly to form pure crystals.
-
Optimized Experimental Protocol
This protocol details a reliable method for the synthesis of 4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid, incorporating the troubleshooting advice discussed above.
Step-by-Step Methodology
-
Reactant Preparation:
-
In a round-bottom flask, dissolve ethyl 2-azidoacetate (1.0 eq) and p-tolylacetylene (1.05 eq) in a 1:1 mixture of t-butanol and deionized water (to achieve a final concentration of ~0.5 M).
-
Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
-
Catalyst Preparation:
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in deionized water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq) in deionized water.
-
-
Reaction Initiation:
-
To the stirred, degassed solution of reactants, add the sodium ascorbate solution via syringe.
-
Following the sodium ascorbate, add the copper(II) sulfate solution. The solution should turn a pale yellow or green, indicating the formation of the active Cu(I) species.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 4-8 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete, dilute the mixture with water and cool it in an ice bath.
-
Slowly add 1 M HCl dropwise with stirring to acidify the mixture to a pH of ~3-4. A precipitate should form.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold water to remove inorganic salts.
-
-
Purification:
-
To remove residual copper, wash the crude solid with a dilute ammonium hydroxide solution (e.g., 2% v/v) until the blue color is no longer observed in the filtrate.
-
Wash again with cold water to remove excess ammonia.
-
Recrystallize the solid from an ethanol/water mixture to obtain pure 4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid as a white to off-white solid.
-
Dry the final product under vacuum.
-
Data Summary: Reaction Condition Optimization
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Expected Outcome |
| Catalyst | CuSO₄·5H₂O (no reductant) | CuSO₄·5H₂O + Sodium Ascorbate | Higher catalytic activity, faster reaction |
| Solvent | Acetone | t-Butanol / Water (1:1) | Improved solubility of all components |
| Work-up | Direct acidification | Post-reaction wash with NH₄OH | Reduced copper contamination |
| Temperature | 80 °C | Room Temperature | Minimized decarboxylation |
| Expected Yield | < 50% | > 85% | Significant yield improvement |
Visualized Workflow and Reaction
Diagram 1: Experimental Workflow
Caption: Optimized workflow for the synthesis of 4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid.
Diagram 2: Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Caption: Simplified mechanism of the CuAAC reaction followed by saponification to yield the target acid.
References
Purification methods for p-tolyl triazole carboxylic acid crude products
Technical Support Center: Purification of p-Tolyl Triazole Carboxylic Acid
Ticket ID: #TRZ-PUR-001 Subject: Troubleshooting Crude Product Isolation & Purification Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Overview
The synthesis of 1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylic acid (typically via CuAAC "Click" chemistry followed by hydrolysis, or thermal cycloaddition) often yields a crude product contaminated with copper salts, unreacted azides/alkynes, or regioisomers. Due to the amphoteric nature of the triazole ring and the acidity of the carboxylic tail, standard purification methods often fail, leading to "oiling out" or persistent coloration.
This guide provides a modular troubleshooting approach. Do not attempt all steps sequentially; select the module matching your specific impurity profile.
Module 1: The "Sticky Solid" (Acid-Base Extraction)
Symptom: The crude product is a sticky solid or gum that refuses to crystallize, or it contains significant non-polar organic impurities (starting materials).
Mechanism: The carboxylic acid group (
Protocol:
-
Dissolution: Dissolve the crude mixture in 10% aqueous NaOH (or saturated
if the ester linkage is sensitive, though the acid form is robust). Use approx. 10 mL per gram of crude. -
Organic Wash (Critical): Extract this aqueous "salt" solution 2x with TBME (tert-Butyl methyl ether) or Ethyl Acetate .
-
Why? The product is trapped in the water layer as the carboxylate salt. The organic wash removes unreacted p-tolyl azide or alkyne starting materials.
-
-
Precipitation: Cool the aqueous layer to 0-5°C. Slowly add 6M HCl dropwise with vigorous stirring until pH < 2.
-
Isolation: The product should crash out as a white/off-white solid. Filter and wash with cold water.
Troubleshooting Q&A:
-
Q: The product didn't precipitate upon acidification.
-
A: The volume of water might be too high relative to the product's solubility. Saturate the aqueous layer with NaCl (brine out) and extract with Ethyl Acetate/THF (3:1). Dry and evaporate.
-
-
Q: A rag layer formed during the organic wash.
-
A: Filter the biphasic mixture through a pad of Celite to break the emulsion before separating layers.
-
Figure 1: Logic flow for Acid-Base purification to remove non-acidic starting materials.
Module 2: The "Green Tint" (Copper Removal)
Symptom: The product has a green, blue, or grey tint. Mechanism: The triazole ring nitrogens are effective ligands for Cu(I) and Cu(II). Standard silica columns often fail to remove trace copper because the metal "streaks" with the product.
Protocol:
-
Chelation Wash: If the product is dissolved in an organic solvent (e.g., EtOAc), wash it with 0.1M EDTA (disodium salt) adjusted to pH 7-8. Repeat until the aqueous layer is colorless.[1]
-
Ammonia Wash: Alternatively, wash with 10% aqueous
. Copper forms a deep blue water-soluble complex . -
Solid Phase Scavenging (Polishing): If trace color remains, stir the organic solution with SiliaMetS® Thiol or simple activated charcoal for 30 minutes, then filter.
Troubleshooting Q&A:
-
Q: I used EDTA, but the product is still slightly grey.
-
A: The copper might be reduced to Cu(0) nanoparticles. Dissolve the product in hot ethanol and filter through a tight Celite/Charcoal pad while hot.
-
-
Q: Can I just run a column?
-
A: Yes, but dope your eluent with 1% Triethylamine (TEA). This competes with the triazole for surface binding sites on the silica, reducing tailing, but it does not effectively remove copper. For copper removal on a column, use a functionalized silica cartridge.
-
Module 3: The "Oiling Out" (Recrystallization)
Symptom: Upon heating and cooling, the product separates as a separate liquid phase (oil) rather than crystals. Mechanism: The melting point of the solvated product is lower than the boiling point of the solvent mixture, or the impurity profile disrupts the crystal lattice. The p-tolyl group makes the molecule moderately lipophilic, requiring a balance of polar and non-polar solvents.
Recommended Solvent Systems:
| Solvent System | Ratio (v/v) | Application |
|---|---|---|
| Ethanol / Water | 80:20 | Standard. Good for removing inorganic salts. |
| Methanol / Water | 90:10 | Higher solubility; use if Ethanol fails to dissolve crude. |
| Acetonitrile (ACN) | 100% | Excellent for obtaining high-gloss needles. |
| EtOAc / Hexane | 1:1 | Use only if the product is very lipophilic (esterified). |
Protocol (Anti-Solvent Method):
-
Dissolve crude in the minimum amount of boiling Ethanol or Acetonitrile .
-
If using Ethanol, slowly add hot Water dropwise until persistent turbidity (cloudiness) appears.
-
Add one drop of Ethanol to clear the solution.
-
Seeding: If available, add a tiny crystal of pure product.
-
Allow to cool to room temperature slowly (wrap flask in foil/towel).
Troubleshooting Q&A:
-
Q: It oiled out again.
-
A: Re-heat to dissolve the oil. Add more solvent (dilute the system) or switch to Acetonitrile . Oils often form when the solution is too concentrated (supersaturation is too high).
-
-
Q: The crystals are colored.
-
A: Perform a "hot filtration" with activated carbon before the crystallization step.
-
Figure 2: Decision tree for handling recrystallization issues.
Module 4: Regioisomer Purity (1,4 vs 1,5)
Issue: Thermal synthesis yields a mixture of 1,4- (para-like) and 1,5- (ortho-like) isomers. CuAAC yields exclusively 1,4. Diagnosis:
-
1H NMR: The triazole -CH proton in the 1,4-isomer is typically more deshielded (shifted downfield,
8.0-8.5 ppm) compared to the 1,5-isomer due to the proximity of the electron-withdrawing carboxylic acid. -
13C NMR: The C5 carbon signals are distinct.
Separation Strategy:
-
Fractional Crystallization: The 1,4-isomer is generally more symmetrical and has a higher melting point, making it less soluble in Ethanol. It will often crystallize first.
-
Chromatography: If separation is required, use a gradient of DCM:MeOH (95:5 to 90:10) with 1% Acetic Acid . The acid is crucial to prevent the carboxylic tail from streaking.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
-
Rostovtsev, V. V., et al. "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition, vol. 41, no.[2] 14, 2002, pp. 2596–2599. Link
-
Meldal, M., and Tornøe, C. W. "Cu-Catalyzed Azide−Alkyne Cycloaddition." Chemical Reviews, vol. 108, no. 8, 2008, pp. 2952–3015. (Detailed discussion on Cu-catalyst removal and chelating strategies). Link
-
Armarego, W. L. F., and Chai, C. L. L. Purification of Laboratory Chemicals. 7th Ed. Butterworth-Heinemann, 2013. (Solvent properties and specific purification monographs). Link
Sources
Recrystallization solvents for 4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid
Technical Support Center: Purification & Recrystallization Guide Subject: 4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid Ticket ID: CHEM-SUP-2024-TRZ Support Level: Tier 3 (Senior Application Scientist)[1]
Executive Summary
You are working with 4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid , an amphiphilic heterocyclic scaffold often used as a pharmacophore or intermediate in click chemistry applications.[1]
This molecule presents a specific purification challenge: it possesses a hydrophobic domain (p-tolyl) and a highly polar, hydrogen-bond-donating domain (triazole-carboxylic acid).[1] Furthermore, thermal instability (decarboxylation) is a known risk for triazole-carboxylic acids at elevated temperatures.[1]
This guide provides a validated solvent selection matrix, a step-by-step protocol, and a troubleshooting decision tree to ensure high purity without compromising yield or chemical integrity.
Module 1: Solvent Selection Matrix
Core Principle: The ideal solvent system must balance the solubilization of the lipophilic tolyl group while disrupting the strong intermolecular hydrogen bonding of the carboxylic acid/triazole network.[1]
| Solvent System | Role | Suitability Rating | Technical Rationale |
| Ethanol / Water (3:1 to 1:1) | Primary Choice | ⭐⭐⭐⭐⭐ (Best) | The Gold Standard. Ethanol dissolves the p-tolyl moiety; water acts as an anti-solvent to force crystallization upon cooling.[1] The mixture suppresses esterification risks compared to pure methanol.[1] |
| Glacial Acetic Acid | Alternative | ⭐⭐⭐⭐ | Excellent for protonating the carboxylic acid (preventing salt formation).[1] High solubility at boiling, but requires high heat (risk of decarboxylation) and is hard to dry.[1] |
| Methanol | Secondary | ⭐⭐⭐ | Good solubility, but risks forming the methyl ester if heated for prolonged periods with trace acid catalysis.[1] |
| DMSO / Water | Rescue | ⭐⭐ | Only for highly impure/insoluble crude.[1] Dissolve in minimal DMSO, then crash out with water.[1] Warning: Difficult to remove trace DMSO. |
| Acetonitrile | Specific | ⭐⭐ | Useful if the impurity profile includes non-polar byproducts, but often yields are lower due to poor solubility of the polar acid headgroup.[1] |
Module 2: Optimized Recrystallization Protocol
Safety Warning: 1,2,3-triazole-4/5-carboxylic acids can undergo decarboxylation (loss of CO₂) at temperatures exceeding 150°C–170°C, or lower in the presence of metal catalysts.[1] Do not overheat.
Step-by-Step Methodology
-
Solubility Test (The "Test Tube" Pilot):
-
Place 50 mg of crude solid in a test tube.[1]
-
Add Ethanol (95%) dropwise while heating in a water bath at 70°C.[1]
-
If it dissolves instantly, the solvent is too powerful.[1] Add water dropwise until persistent turbidity appears, then reheat to clear.[1]
-
Target: Dissolution at near-boiling, precipitation upon cooling to room temp.[1]
-
-
Dissolution (Scale-Up):
-
Place crude 4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid in an Erlenmeyer flask.
-
Add Ethanol (approx. 10 mL per gram of solid) and a magnetic stir bar.
-
Heat to a gentle reflux (approx. 78°C).[1]
-
Critical Step: If solid remains, add more ethanol slowly.[1] If the solution is dark/colored, add activated charcoal (1-2% w/w), stir for 5 mins, and filter hot through Celite.
-
-
The "Oiling Out" Prevention:
-
Crystallization:
-
Allow the flask to cool to room temperature slowly (wrap the flask in a towel to insulate). Rapid cooling traps impurities.[1]
-
Once at room temperature, move to an ice bath (0-4°C) for 1 hour to maximize yield.
-
-
Isolation:
Module 3: Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a sticky goo) instead of crystallizing. Why?
-
Cause: The melting point of the solvated compound is lower than the solvent's boiling point, or the cooling was too rapid.[1]
-
Fix: Re-heat the mixture until it dissolves. Add a "seed crystal" of pure product if available. Cool much more slowly (turn off the hot plate and let the flask sit on it as it cools). Alternatively, increase the ethanol ratio slightly to keep the oil dissolved until the temperature drops further.[1]
Q2: The recovery yield is very low (<40%).
-
Cause: The compound is too soluble in the chosen solvent volume, or the pH is too high (forming a soluble salt).[1]
-
Fix:
-
Concentrate the mother liquor (filtrate) by rotary evaporation and cool again to harvest a second crop.
-
Check pH: If the synthesis involved azides/bases, the product might be a salt.[1] Acidify the mother liquor to pH 1-2 with HCl to precipitate the free acid.
-
Q3: The solid turned brown/black upon heating.
-
Fix: You likely exceeded the thermal stability limit.[1] Use a lower-boiling solvent (e.g., Acetone/Hexane or Methanol) or avoid prolonged reflux.[1] Ensure your heating bath does not exceed 100°C.[1]
Q4: Can I use Acetone?
-
Answer: Acetone is often too good a solvent (high solubility even at room temp).[1] However, an Acetone/Hexane system can work: Dissolve in minimum acetone, then add hexane until cloudy.[1]
Module 4: Logic & Workflow Visualization
The following diagrams illustrate the decision-making process for solvent selection and the specific troubleshooting logic for this compound class.
Diagram 1: Solvent Selection Decision Tree
Caption: Decision matrix for selecting the optimal solvent system based on initial solubility tests.
Diagram 2: Troubleshooting "Oiling Out" & Yield Issues
Caption: Workflow to correct "oiling out" phenomena common in amphiphilic triazole crystallizations.
References
-
Pokhodylo, N., et al. (2021).[1][4] Synthesis of 1H-1,2,3-triazole-4-carbonitriles as building blocks for promisin. Taylor & Francis.[1] (Describes the synthesis and handling of 4-aryl-1,2,3-triazole-5-carboxylic acid precursors). [1]
-
MDPI Molecules. (2021).[1] Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. (Provides precedent for acid/base purification and decarboxylation risks at >175°C).[1][5]
-
Journal of Organic Chemistry. (2021). Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides. (Discusses pKa and solubility profiles of acidic triazoles). [1]
-
Sigma-Aldrich. Product Specification: 4-(p-Tolyl)-1H-1,2,3-triazole.[1] (Verifies commercial availability and solid-state properties).
Sources
- 1. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. US5872283A - Process for decarboxylation of halogenated aromatic carboxylic acids - Google Patents [patents.google.com]
Removing copper catalyst residues from triazole carboxylic acid products
Introduction
Welcome to the Purification Support Hub. You are likely here because your "Click" reaction (CuAAC) product—specifically a triazole carboxylic acid —retains a persistent green/blue hue or is failing elemental purity specifications (ICP-MS > 10 ppm Cu).
The Scientific Challenge: Removing copper from triazole carboxylic acids is uniquely difficult due to a "Double Chelation" mechanism:
-
The Triazole Ring: Acts as a monodentate or bidentate ligand, coordinating strongly to Cu(I)/Cu(II).
-
The Carboxylic Acid: Forms stable copper carboxylate complexes (often soluble in organic solvents like DCM or EtOAc).
Standard water washes fail because the Cu-complex is lipophilic. This guide provides targeted protocols to break these specific coordination bonds without compromising your yield.
Module 1: Diagnosis & Initial Analysis
Q: My product looks white, but biological assays are failing. How do I confirm copper contamination?
A: Visual inspection is insufficient. Copper can be cytotoxic at nanomolar concentrations, affecting biological data even when invisible to the naked eye.
Diagnostic Protocol: Before committing to expensive ICP-MS, use this rapid spot test:
-
Dissolve 1 mg of product in 0.5 mL organic solvent.
-
Add 0.5 mL of 10% Sodium Sulfide (Na₂S) or Ammonium Sulfide solution.
-
Shake vigorously.[1]
-
Result: A brown/black precipitate or darkening at the interface indicates Copper (formation of CuS).
-
Action: Proceed to Module 2 or 3.
-
Module 2: Liquid-Phase Extraction Strategies
Q: I tried washing with water and brine, but the copper remains. What is the correct aqueous wash for carboxylic acids?
A: Water alone cannot break the Triazole-Cu bond. You must use a competitive ligand with a higher formation constant (
Critical Constraint: Because your product is a carboxylic acid (
Protocol A: The EDTA "pH-Switch" Wash
Best for: Products soluble in EtOAc/DCM that are sensitive to base.
-
Dissolve: Take up crude mixture in EtOAc (avoid DCM if possible, as it forms emulsions with EDTA).
-
Prepare Buffer: Make a 0.1 M
solution. Adjust pH to 4.5–5.0 using dilute HCl.-
Why? At this pH, the carboxylic acid product remains largely protonated (organic-soluble), while EDTA is sufficiently ionized to sequester Cu(II).
-
-
Wash: Extract organic layer
with the EDTA buffer.-
Observation: The aqueous layer should turn blue/green.[1]
-
-
Polish: Wash
with Brine to remove residual EDTA. -
Dry: Dry over
and concentrate.
Protocol B: The Ammonia Wash (Cautionary)
Best for: Highly lipophilic products where the carboxylate salt is still organic-soluble.
-
Wash: Shake organic layer with 10%
saturated with . -
Mechanism: Forms the water-soluble
complex. -
Risk Check: Acidify a small aliquot of the aqueous wash. If precipitate forms, you are losing product. Switch to Module 3.
Module 3: Solid-Phase Scavenging (The Gold Standard)
Q: Liquid extraction is causing emulsions or yield loss. Is there a water-free method?
A: Yes. Solid-supported scavengers are the industry standard for pharmaceutical intermediates. They eliminate solubility issues by keeping the purification entirely in the organic phase.
Selection Guide: Thiol vs. TMT
| Feature | Si-Thiol (SiliaMetS® Thiol) | Si-TMT (SiliaMetS® Dimercaptotriazine) |
| Functional Group | Propylthiol (–SH) | 2,4,6-Trimercaptotriazine |
| Cu Affinity | High | Very High (Best for stubborn complexes) |
| Reactivity | Can react with electrophiles | Non-nucleophilic (Safe for most electrophiles) |
| Recommendation | Start here for general use. | Use if Thiol fails or for Pd/Cu removal. |
Protocol: Batch Mode Scavenging
-
Dissolve: Dissolve crude product in THF, MeOH, or EtOAc (10 mL solvent per g of product).
-
Load: Add 4 equivalents of Si-TMT or Si-Thiol resin (relative to expected metal mass, usually 10-50 wt% of product if Cu mass is unknown).
-
Incubate: Stir or shake at room temperature for 4 hours .
-
Tip: Heating to 40°C can accelerate kinetics for sterically hindered triazoles.
-
-
Filter: Pass through a fritted glass funnel or a Celite pad.
-
Rinse: Wash the resin cake with solvent to recover entrained product.
Module 4: Visualization & Decision Logic
Q: How do I choose between these methods systematically?
A: Use the workflow below. It accounts for the solubility of your specific carboxylic acid derivative.
Figure 1: Decision Matrix for Copper Removal. Selects the optimal pathway based on product solubility and reagent availability.
Module 5: Troubleshooting Specific Scenarios
Q: The copper is gone (clear solution), but my yield dropped by 40%. Where is my product?
-
Cause: Your triazole carboxylic acid likely chelated to the resin or stayed in the aqueous EDTA layer.
-
Fix:
-
If using Resin: Wash the resin with acidified methanol (5% AcOH in MeOH). The acid protonates the triazole, breaking the metal-resin interaction.
-
If using EDTA: Re-acidify the aqueous waste to pH 2–3 and back-extract with EtOAc.
-
Q: I cannot use EDTA or Resins. Are there other options?
-
Alternative: Cuprizone (Bis(cyclohexanone) oxaldihydrazone) is a highly specific colorimetric reagent that precipitates copper, but it is expensive.
-
Alternative: Activated Carbon often fails for Cu-Triazoles because the complex is too stable. Avoid unless using specialized metal-scavenging carbon.
References
-
Gawande, M. B., et al. (2013). "Cu and Cu-Based Nanoparticles: Synthesis and Applications in Catalysis." Chemical Reviews, 116(6), 3722–3811. Link
-
Biotage. (2020). "Strategies for Metal Scavenging in Pharmaceutical Synthesis." Biotage Technical Notes. Link
-
SiliCycle. (2022). "SiliaMetS® Metal Scavengers: Purification of APIs from Residual Metal Catalysts." SiliCycle Application Notes. Link
-
Chan, T. R., et al. (2004). "Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis." Organic Letters, 6(17), 2853–2855. Link
-
Organic Process Research & Development (OPRD). (2012). "Practical Methods for Removal of Copper from Click Chemistry Reactions." ACS Publications. Link
Sources
Optimizing reaction temperature for p-tolyl azide cycloaddition
Technical Support Center: Click Chemistry Optimization Subject: Optimizing Reaction Temperature for p-Tolyl Azide Cycloaddition Ticket ID: #AZ-TOL-004 Status: Open Responder: Senior Application Scientist, High-Throughput Synthesis Division
Executive Summary
You are likely experiencing a trade-off between kinetic activation (which requires heat) and catalyst integrity (which degrades with heat).
p-Tolyl azide (1-azido-4-methylbenzene) is an electron-rich aryl azide. In Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), electron-donating groups (like the methyl group in the para position) slightly increase the electron density of the azide, potentially making it less electrophilic than electron-deficient azides (e.g., p-nitrophenyl azide). While standard protocols suggest Room Temperature (RT), p-tolyl azide often requires mild heating (40–50°C) or specific ligand stabilization to reach full conversion efficiently.
Module 1: Diagnostic & Decision Matrix
Before adjusting your temperature, you must determine if your reaction is Catalytic (CuAAC) or Thermal (Strain-Promoted/Huisgen) .
Q1: Which reaction pathway are you utilizing?
-
Pathway B: Thermal Huisgen (Metal-Free)
Decision Workflow:
Figure 1: Decision matrix for optimizing reaction conditions based on catalytic presence and safety thresholds.
Module 2: CuAAC Optimization (The 20°C – 60°C Range)
Issue: "My reaction stalls at 50% conversion even when heated to 60°C."
Technical Insight: In CuAAC, temperature increases the rate of the cycloaddition (Arrhenius), but it drastically accelerates the oxidation of Cu(I) to Cu(II) by atmospheric oxygen [1]. Cu(II) is inactive for click chemistry. If your reaction turns green/blue (Cu(II)) and stops, you have killed your catalyst with heat.
The Fix: Ligand Stabilization You cannot simply heat a "naked" copper system (e.g., CuSO4 + Ascorbate without ligand). You must use a ligand like TBTA or THPTA to stabilize Cu(I) at elevated temperatures.
Optimized Protocol for p-Tolyl Azide (Mild Heat)
| Component | Concentration | Role |
| Substrate | 1.0 equiv (p-Tolyl Azide) | Electron-rich dipole. |
| Alkyne | 1.0 - 1.2 equiv | Dipolarophile. |
| Catalyst Source | CuSO₄[7][8]·5H₂O (1-5 mol%) | Pre-catalyst. |
| Reductant | Sodium Ascorbate (10-20 mol%) | Maintains Cu(I) state. Critical: Use excess if heating. |
| Ligand | THPTA or TBTA (5-10 mol%) | Mandatory for heating >40°C. Protects Cu(I). |
| Solvent | tBuOH:Water (1:[9]1) or DMSO | Water accelerates CuAAC; DMSO improves solubility of aryl azides. |
Step-by-Step:
-
Dissolve p-tolyl azide and alkyne in tBuOH/DMSO.
-
Premix CuSO₄ and THPTA (Ligand) in water before adding to the reaction. This ensures the copper is coordinated before it encounters oxygen or ascorbate.
-
Add the Cu-Ligand complex to the azide mixture.
-
Add Sodium Ascorbate last to initiate.
-
Temperature: Set to 45°C .
-
Why? This overcomes the slight nucleophilic sluggishness of the p-tolyl group without causing rapid ascorbate degradation [2].
-
Module 3: Thermal Huisgen Optimization (The 80°C – 120°C Range)
Issue: "I cannot use copper (biological toxicity/metal interference). How hot can I go?"
Technical Insight:
Without copper, the reaction relies purely on thermal activation energy. Aryl azides are generally stable, but they have a "point of no return" where they decompose into nitrenes (
Safety Data: p-Tolyl Azide Stability
-
Decomposition Onset: ~140°C – 150°C [3].
-
Recommended Limit: Do not exceed 120°C .[6]
-
Regioselectivity Warning: Thermal reactions will yield a ~1:1 mixture of 1,4- and 1,5-triazoles.
Kinetic Comparison Table
| Variable | CuAAC (Catalyzed) | Thermal (Uncatalyzed) |
| Optimal Temp | 25°C – 45°C | 80°C – 110°C |
| Time to Completion | 1 – 4 Hours | 12 – 48 Hours |
| Regioselectivity | >98% 1,4-isomer | ~50:50 mixture |
| Solvent Choice | Water/Alcohol preferred | Toluene/Xylene (High BP required) |
Optimized Protocol (Thermal):
-
Solvent: Toluene (BP 110°C). Avoid lower boiling solvents like THF, as they won't reach the activation energy required.
-
Concentration: Run at high concentration (1.0 M) to increase collision frequency.
-
Reflux: Heat to 110°C (Reflux).
-
Monitoring: Monitor via TLC/LCMS. If decomposition (aniline formation) is observed, lower temp to 90°C and extend time.
Module 4: Troubleshooting FAQ
Q: My p-tolyl azide reaction turned black. A: You likely triggered decomposition.
-
Cause: Temperature >140°C or presence of incompatible reagents (strong acids).
-
Mechanism:[5][10][11][12] Formation of nitrenes which polymerize into tars.
Q: Can I use Microwave irradiation? A: Yes, but with extreme caution.
-
Benefit: Rapid heating can shorten thermal reaction times to minutes.
- ).
-
Limit: Set maximum pressure cut-offs and use open-vessel mode if possible, or strictly limit T to 100°C.
Q: The product is stuck in the copper emulsion. A: Common with aryl azides.
-
Fix: Wash the organic phase with saturated aqueous EDTA or dilute ammonium hydroxide. This chelates the copper and pulls it into the aqueous layer, leaving the pure triazole in the organic layer.
References
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[9][11] Angewandte Chemie International Edition. Link
-
Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters. Link
-
Bräse, S., Gil, C., Knepper, K., & Zimmermann, V. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition. Link
Sources
- 1. Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry in Drug Discovery [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective Copper Catalyzed Alkyne–Azide Cycloaddition by Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tosyl azide - Wikipedia [en.wikipedia.org]
- 7. broadpharm.com [broadpharm.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Click Chemistry [organic-chemistry.org]
- 11. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 12. grokipedia.com [grokipedia.com]
Troubleshooting Low Solubility of p-Tolyl Triazole (TTA) in Aqueous Media
Technical Support Center | Application Note #TTA-SOL-01
Executive Summary & Scope
Subject Identity: This guide primarily addresses 5-Methyl-1H-benzotriazole (CAS: 136-85-6), commonly referred to as Tolyltriazole (TTA) .[1] While often called an "acid" due to its labile proton on the triazole ring (pKa ~8.7), it is technically an amphoteric heterocycle.
The Problem: TTA exhibits poor intrinsic aqueous solubility (~6.0 g/L or 0.6% at 25°C) at neutral and acidic pH. This limited solubility complicates the preparation of concentrated stock solutions for biological assays, corrosion inhibition studies, or synthetic intermediates.
The Solution: By leveraging its weak acid nature (
Diagnostic Workflow
Use this decision tree to identify the optimal solubilization strategy based on your experimental constraints.
Figure 1: Decision matrix for selecting the appropriate solubilization method for p-tolyl triazole.
Technical Troubleshooting Modules
Module 1: The pH Lever (Primary Strategy)
Mechanism: TTA acts as a weak acid. At pH levels significantly below its pKa (8.74), it exists in its neutral, protonated form, which has high lattice energy and low water solubility. Raising the pH converts it into the tolyltriazolate anion , which is highly water-soluble.
The "Rule of 2": To ensure >99% solubility, the pH must be at least 2 units above the pKa.
Protocol: Preparation of 5% (50 g/L) Stock Solution
-
Weighing: Weigh 5.0 g of TTA powder.
-
Suspension: Add 80 mL of deionized water. The powder will not dissolve; it will form a slurry.
-
Titration: While stirring, add 1.0 M NaOH or KOH dropwise.
-
Observation: The slurry will begin to clear as pH approaches 9.0.
-
-
Final Adjustment: Continue adding base until the solution is perfectly clear (typically pH 10.5–11.0).
-
Volume Make-up: Add water to a final volume of 100 mL.
Warning: If this solution is added to a strong buffer at pH 7 (e.g., PBS), the TTA will precipitate immediately. This method is only suitable if the final assay tolerates alkaline pH or if the dilution factor is high enough to keep the final concentration below 0.6%.
Module 2: Cosolvent Systems (Neutral pH)
If your experiment cannot tolerate high pH, you must reduce the dielectric requirement of the solvent using water-miscible organic solvents.
Solubility Profile in Binary Mixtures (at 25°C):
| Solvent System | Approx. Solubility Limit | Suitability |
| Pure Water (pH 7) | ~0.6% (6 mg/mL) | Low |
| Ethanol | >30% (>300 mg/mL) | High |
| Methanol | >30% (>300 mg/mL) | High |
| PEG 400 | ~15-20% | Moderate/High |
| DMSO | >40% | High (Cell Toxicity Risk) |
Recommendation: Prepare a 1000x stock in 100% DMSO or Ethanol. When spiking into aqueous media, ensure the final organic concentration is <1% to avoid precipitating the compound (though TTA is safer than highly lipophilic drugs, "crashing out" can occur if the final concentration exceeds 6 mg/mL).
Module 3: Advanced Formulation (Strictly Aqueous/Neutral)
For biological applications where neither high pH nor organic solvents are permissible (e.g., sensitive enzymatic assays), use Cyclodextrin Complexation .
Mechanism: Hydroxypropyl-
Protocol:
-
Prepare a 20% (w/v) solution of HP-
-CD in water. -
Add TTA to the cyclodextrin solution (target 1–2% TTA).
-
Sonicate for 30–60 minutes at 40°C.
-
Filter through a 0.45 µm PVDF filter.
-
Result: A clear, neutral pH solution.
Frequently Asked Questions (FAQ)
Q: I bought "Tolyltriazole Sodium Salt" (50% solution). Why did it turn cloudy when I diluted it? A: Commercial sodium salt solutions are stabilized with excess caustic (high pH). If you diluted it with tap water (often slightly acidic) or a neutral buffer, the pH likely dropped below 8.7, causing the TTA to re-protonate and precipitate.
-
Fix: Dilute with a high-pH buffer (e.g., Glycine-NaOH, pH 10) or ensure the final concentration is below the intrinsic solubility limit (600 ppm).
Q: Is there a difference between the 4-methyl and 5-methyl isomers? A: Commercial "Tolyltriazole" is often a mixture of 4-methyl and 5-methyl-1H-benzotriazole. While their pKa values are nearly identical, their crystal packing energies differ slightly. For general solubility troubleshooting, treat them as identical. If you require a specific isomer for structure-activity relationship (SAR) studies, verify the purity, but the solubilization protocols remain the same.
Q: Can I use heat to dissolve it? A: Yes, solubility increases with temperature. However, upon cooling back to room temperature, TTA will crystallize/precipitate if the concentration exceeds 0.6%. Heat is only a temporary aid for processing, not a permanent solubilization strategy for storage.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 8705, 5-Methyl-1H-benzotriazole. Retrieved February 14, 2026. [Link]
Sources
Minimizing side reactions in the oxidative synthesis of triazole acids
Welcome to the technical support guide for the synthesis of triazole carboxylic acids. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of this synthetic transformation. The oxidative synthesis of triazole acids, typically from alkyl or hydroxymethyl precursors, is a crucial step in the development of many pharmaceutical agents and functional materials. However, the reaction is often plagued by side reactions that can significantly impact yield and purity.
This guide is structured as an interactive troubleshooting resource. Instead of a rigid protocol, you will find a series of common problems presented in a question-and-answer format, designed to address the specific challenges you may encounter at the bench.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges encountered during the oxidative synthesis of triazole acids. Each entry details the problem, explores the underlying chemical principles, and provides actionable solutions.
Q1: My reaction shows a low yield of the desired triazole acid, with significant amounts of unreacted starting material. What's going wrong?
A1: A low conversion rate is a classic issue often pointing to suboptimal reaction conditions or insufficient oxidant activity. The problem can typically be traced back to a few key factors:
-
Insufficient Oxidant Stoichiometry: The most straightforward cause is an inadequate amount of the oxidizing agent. It's crucial to ensure you are using a sufficient molar excess.
-
Low Reaction Temperature: The activation energy for the oxidation of relatively stable alkyl groups can be high. If the temperature is too low, the reaction rate will be negligible.
-
Poor Reagent Solubility: In biphasic systems, such as those commonly used for RuCl₃/NaIO₄ or KMnO₄ oxidations, poor solubility of the substrate or catalyst can severely limit the reaction rate.[1][2]
-
Catalyst Inactivation: In catalytic systems like RuCl₃/NaIO₄, the catalyst can be inactivated. For instance, the formation of insoluble ruthenium-carboxylate complexes can stall the reaction. The addition of a co-solvent like acetonitrile can help break up these complexes and restore catalytic activity.[3]
Recommended Solutions:
-
Increase Oxidant Stoichiometry: Incrementally increase the molar equivalents of the co-oxidant (e.g., NaIO₄) or primary oxidant (KMnO₄). It is advisable to add the oxidant in portions to maintain better control over the reaction exotherm and minimize side reactions.
-
Elevate Reaction Temperature: Gradually increase the reaction temperature in 5-10 °C increments while carefully monitoring the reaction by TLC or LC-MS. Be aware that higher temperatures can also promote side reactions like decarboxylation.
-
Improve Solubility: For biphasic systems, consider adding a phase-transfer catalyst (e.g., a quaternary ammonium salt for KMnO₄ oxidations) or a co-solvent (e.g., acetonitrile, t-butanol) to create a more homogeneous reaction mixture.[4]
-
Reaction Monitoring: Actively monitor the reaction. If it stalls, a small, additional charge of the catalyst (e.g., RuCl₃) or a fresh portion of the oxidant might be necessary.
Q2: My main impurity is the corresponding triazole aldehyde. How can I drive the reaction to the carboxylic acid?
A2: The formation of a stable aldehyde intermediate indicates partial oxidation. This is common when oxidizing a primary alcohol or hydroxymethyl group and suggests the reaction has stalled at the aldehyde stage. The aldehyde is generally more resistant to further oxidation than the initial alcohol.
Causality: The oxidation of a primary alcohol to a carboxylic acid is a two-step process. If the oxidizing agent is not potent enough or is consumed before the second step can proceed to completion, the aldehyde will be the major product. This is particularly prevalent with milder or sterically hindered substrates.
Recommended Solutions:
-
Increase Reaction Time and/or Temperature: Often, simply allowing the reaction to proceed for a longer duration or at a slightly elevated temperature is sufficient to oxidize the aldehyde.
-
Add More Oxidant: The aldehyde oxidation step may require a fresh supply of the oxidizing agent. Add another portion of the oxidant and continue to monitor the reaction's progress.
-
Switch to a Stronger Oxidizing System: If optimizing conditions fails, a more powerful oxidant may be required. For example, if a milder RuO₄ system is failing, switching to alkaline KMnO₄ might be necessary, though this increases the risk of over-oxidation.[5]
Q3: I'm observing significant byproduct formation that suggests my triazole ring is degrading or cleaving. How can I prevent this?
A3: The triazole ring is generally stable, but it is not inert to harsh oxidative conditions.[6][7] Ring cleavage or degradation is a serious side reaction that points to an overly aggressive reaction environment, a phenomenon known as over-oxidation.
Mechanistic Insight: Strong oxidants like potassium permanganate (KMnO₄) or ruthenium tetroxide (RuO₄) can attack the electron-rich nitrogen heterocycle, especially at elevated temperatures or non-neutral pH.[5] This can lead to complex mixtures of degradation products and is often irreversible.
Recommended Solutions:
-
Reduce Oxidant Stoichiometry: Use the minimum amount of oxidant necessary for the desired transformation. A large excess will increase the likelihood of attacking the ring.
-
Control the Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider cooling the reaction vessel in an ice bath during the addition of the oxidant to manage any exotherm.
-
Control the pH: The reactivity of permanganate is highly pH-dependent.[4] In some cases, running the reaction under buffered or neutral conditions can increase selectivity and prevent ring degradation. For RuO₄-catalyzed reactions, adding a Lewis acid like CeCl₃ has been shown to suppress competing scission reactions, allowing for a milder and more selective dihydroxylation pathway, which can be relevant in complex substrates.[8]
-
Choose a Milder Oxidant: If over-oxidation persists, consider alternative, milder oxidation protocols. While powerful, KMnO₄ and RuO₄ are sometimes too reactive.
Workflow for Troubleshooting Oxidative Synthesis
The following diagram outlines a decision-making process for addressing common issues in the synthesis of triazole acids.
Caption: Troubleshooting Decision Tree for Triazole Acid Synthesis.
Q4: My desired triazole acid is forming, but I am losing the carboxyl group during workup. What causes this decarboxylation?
A4: Decarboxylation is the loss of CO₂ from the carboxylic acid, and it is a known side reaction for certain heterocyclic acids, especially under harsh thermal or acidic conditions.[9]
Causality: The stability of the C-C bond between the triazole ring and the carboxyl group can be compromised by protonation of the ring, which can occur during an acidic workup, or by excessive heat applied during solvent removal or purification. The resulting triazole anion or related intermediate is stabilized by the aromatic ring, facilitating the loss of CO₂.
Recommended Solutions:
-
Milder Workup: Avoid using strong mineral acids (e.g., concentrated HCl or H₂SO₄) during the workup. If an acidic wash is necessary, use a milder acid like dilute acetic acid or a buffered solution (e.g., NaHSO₄).
-
Temperature Control: Perform all workup and purification steps at or below room temperature if possible. When removing solvent under reduced pressure, use a low-temperature water bath to avoid heating the product.
-
Purification Strategy: If the acid is prone to decarboxylation on silica gel, consider alternative purification methods such as recrystallization or reverse-phase chromatography.
Frequently Asked Questions (FAQs)
Q1: Which oxidizing agent is better for this transformation: RuCl₃/NaIO₄ or KMnO₄?
A1: Both are powerful and effective oxidizing systems, but they have different strengths and weaknesses. The best choice depends on your substrate's functional group tolerance, the scale of your reaction, and cost considerations.
| Feature | Potassium Permanganate (KMnO₄) | Ruthenium(III) Chloride / Sodium Periodate (RuCl₃/NaIO₄) |
| Oxidizing Power | Very strong, especially under basic or acidic conditions.[5] | Very strong; RuO₄ is generated in situ.[1][10] |
| Selectivity | Lower selectivity. Can oxidize a wide range of functional groups (alkenes, alkynes, alcohols, aldehydes).[5][11] | Generally higher selectivity. Can be tuned by adding ligands or acids to avoid certain side reactions like C=C bond cleavage.[1][8] |
| Typical Conditions | Aqueous, often with a co-solvent (acetone, t-BuOH) and can be run under acidic, neutral, or basic pH.[12] | Biphasic system (e.g., CCl₄/CH₃CN/H₂O or EtOAc/CH₃CN/H₂O).[2][3] |
| Common Side Reactions | Over-oxidation, C-C bond cleavage, low yields with sensitive substrates.[11] | C=C bond cleavage if not controlled, catalyst inactivation. |
| Workup | Removal of manganese dioxide (MnO₂) byproduct can be tedious (filtration through Celite). | Removal of residual ruthenium can be challenging. Ruthenium is toxic and expensive. |
| Cost & Toxicity | Inexpensive. | Ruthenium is expensive and toxic. |
Recommendation: For robust substrates without other sensitive oxidizable groups, KMnO₄ is a cost-effective choice. For complex molecules with sensitive functional groups where selectivity is paramount, the RuCl₃/NaIO₄ system is often superior despite its cost.[8]
Q2: What are the best practices for purifying the final triazole acid product?
A2: Purification can be challenging due to the polar nature of the carboxylic acid.
-
Acid-Base Extraction: This is often the most effective first step. After the reaction, quench and dilute with water. Make the solution basic (e.g., with NaOH or Na₂CO₃) to deprotonate the carboxylic acid, forming the water-soluble carboxylate salt. Wash the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM) to remove non-polar impurities. Then, carefully re-acidify the aqueous layer with a mild acid (e.g., citric acid or cold, dilute HCl) to precipitate the triazole acid, which can be collected by filtration or extracted into an organic solvent.
-
Recrystallization: If a solid, the crude triazole acid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water, acetone/hexanes).
-
Column Chromatography: This can be effective but may be complicated by the compound's polarity. Use a more polar eluent system (e.g., DCM/Methanol with 0.1-1% acetic acid) to ensure good mobility and sharp peaks. The addition of a small amount of acid to the mobile phase can suppress tailing.
Key Experimental Protocols
Protocol 1: General Procedure for Oxidation using RuCl₃/NaIO₄
This protocol is a general guideline and should be optimized for your specific substrate.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the triazole starting material (1.0 eq).
-
Solvent System: Add a solvent mixture, typically a 1:1:1.5 ratio of Carbon Tetrachloride:Acetonitrile:Water or Ethyl Acetate:Acetonitrile:Water.
-
Catalyst Addition: Add Ruthenium(III) chloride hydrate (RuCl₃·xH₂O) (0.01-0.05 eq).
-
Oxidant Addition: Add Sodium periodate (NaIO₄) (4.0-5.0 eq) in portions over 30-60 minutes. The reaction is often exothermic, and the color should turn yellow-green. Maintain the temperature between 0 °C and room temperature.
-
Reaction Monitoring: Stir vigorously at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Quench the reaction by adding isopropanol until the mixture becomes colorless.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium thiosulfate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using the methods described in the FAQ section.
-
Protocol 2: General Procedure for Oxidation using KMnO₄
This protocol is for a basic permanganate oxidation, which should be optimized.
-
Setup: Dissolve the triazole starting material (1.0 eq) in a suitable solvent like pyridine/water or t-butanol/water in a round-bottom flask.
-
Oxidant Preparation: In a separate flask, prepare a solution of potassium permanganate (KMnO₄) (3.0-5.0 eq) in water.
-
Reaction: Heat the substrate solution to 50-80 °C. Add the KMnO₄ solution dropwise over 1-2 hours. A brown precipitate of MnO₂ will form.
-
Reaction Monitoring: Stir the reaction at the elevated temperature until TLC or LC-MS indicates the consumption of the starting material.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the excess KMnO₄ by adding a few drops of ethanol or a saturated solution of sodium sulfite until the purple color disappears.
-
Filter the mixture through a pad of Celite to remove the MnO₂ precipitate. Wash the Celite pad thoroughly with water.
-
Combine the filtrates and proceed with an acid-base extraction as described in the FAQ section for purification.
-
Logical Relationship of Reagent Choice to Outcome
Sources
- 1. sciencemadness.org [sciencemadness.org]
- 2. youtube.com [youtube.com]
- 3. baranlab.org [baranlab.org]
- 4. dspace.nitrkl.ac.in [dspace.nitrkl.ac.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Exploring the versatility of heterocyclic compounds containing nitrogen atoms (triazoles): a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07255G [pubs.rsc.org]
- 7. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 8. RuCl3/CeCl3/NaIO4: a new bimetallic oxidation system for the mild and efficient dihydroxylation of unreactive olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Decarboxylation [organic-chemistry.org]
- 10. Ruthenium(III-VIII) compounds [organic-chemistry.org]
- 11. Oxidative Cleavage of Alkenes with KMno4 and O3 - Chemistry Steps [chemistrysteps.com]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Controlling regioselectivity in 4-(p-tolyl)-1,2,3-triazole formation
Technical Support Center: Click Chemistry Division Topic: Controlling Regioselectivity in 4-(p-tolyl)-1,2,3-triazole Formation Ticket ID: REGIO-TOLYL-001 Status: Open Assigned Specialist: Senior Application Scientist
Diagnostic & Triage: Defining Your Target
Before proceeding with experimental protocols, we must define the exact structural isomer you require. The formation of "4-(p-tolyl)-1,2,3-triazole" is chemically ambiguous without defining the substituent on the nitrogen (N1) or the specific regiochemistry relative to the p-tolyl group.
Use the decision matrix below to select the correct workflow.
Figure 1: Decision matrix for catalyst selection based on the desired p-tolyl triazole regioisomer.
Route A: The 1,4-Regioisomer (CuAAC)
Target: 1-Substituted-4-(p-tolyl)-1,2,3-triazole Catalyst System: Cu(I) (generated in situ or added directly)
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the gold standard for synthesizing the 1,4-isomer. It accelerates the reaction by
Mechanism of Action
Unlike the thermal Huisgen cycloaddition (concerted), CuAAC proceeds via a stepwise mechanism involving a copper-acetylide intermediate.[1] Current mechanistic understanding points to a dinuclear copper intermediate as the active species.
Figure 2: Simplified catalytic cycle for the formation of 1,4-disubstituted triazoles via dinuclear copper intermediates.
Standard Protocol (Route A)
Reagents: p-Tolyl acetylene (1.0 equiv), Organic Azide (1.0 equiv), CuSO4·5H2O (5 mol%), Sodium Ascorbate (10 mol%). Solvent: t-BuOH/H2O (1:1).
-
Dissolve p-tolyl acetylene and the organic azide in t-BuOH/H2O.
-
Add CuSO4·5H2O solution.
-
Add Sodium Ascorbate solution (freshly prepared). The solution should turn bright yellow/orange (active Cu(I)).
-
Stir at RT for 6–12 hours.
-
Workup: Dilute with water. If the product precipitates, filter it. If not, extract with EtOAc.
Troubleshooting Guide (CuAAC)
| Symptom | Diagnosis | Corrective Action |
| Reaction Stalls / Green Color | Oxidation: Cu(I) has oxidized to inactive Cu(II).[2] | Add more Sodium Ascorbate (0.5 equiv). Degas solvents with |
| Low Yield / Byproducts | Glaser Coupling: Formation of diynes (p-tolyl-C≡C-C≡C-p-tolyl) due to | Strictly exclude oxygen. Increase ascorbate loading. |
| Biomolecule Degradation | ROS Generation: Reactive Oxygen Species damaging protein/DNA. | Use THPTA or TBTA ligands (5 equiv relative to Cu) to stabilize Cu(I) and block ROS. |
| Precipitate is Brown/Black | Copper Nanoparticles: Disproportionation of Cu(I). | Use a chelating ligand (TBTA) or wash product with EDTA/NH4OH. |
Route B: The 1,5-Regioisomer (RuAAC)
Target: 1-Substituted-5-(p-tolyl)-1,2,3-triazole Catalyst System: Pentamethylcyclopentadienyl Ruthenium Chloride [Cp*RuCl(PPh3)2]
If you require the p-tolyl group at the 5-position (adjacent to the N-substituent), copper will not work. You must use Ruthenium catalysis (RuAAC).
Critical Protocol Differences
-
Catalyst: CpRuCl(PPh3)2 or CpRuCl(COD).[3]
-
Solvent: Anhydrous THF, Dioxane, or Toluene (RuAAC is sensitive to moisture/air compared to CuAAC).
-
Regioselectivity: The steric bulk of the Cp* ligand directs the oxidative coupling to form the 1,5-isomer.
FAQ: Why can't I use thermal conditions for the 1,5-isomer? Thermal Huisgen cycloaddition (heating without metal) yields a ~1:1 mixture of 1,4- and 1,5-isomers that are often difficult to separate chromatographically. RuAAC is the only reliable method for exclusive 1,5-selectivity.
Route C: The NH-Triazole (Advanced)
Target: 4-(p-tolyl)-1H-1,2,3-triazole (Unsubstituted Nitrogen)
This is a common request that causes confusion. Standard CuAAC requires an organic azide (
Option 1: TMS-Azide Route (Recommended)
This "one-pot" method uses Trimethylsilyl Azide (
-
Reagents: p-Tolyl acetylene (1.0 equiv),
(1.5 equiv), CuI (10 mol%), Acetic Acid (1.0 equiv). -
Solvent: DMF or MeOH.
-
Procedure:
-
Mix reagents in a sealed tube (Caution:
can hydrolyze to , which is toxic/explosive. Work in a fume hood). -
Heat to 60°C for 12 hours.
-
Mechanism: The TMS group is cleaved in situ (protodesilylation) during workup or by the acetic acid, yielding the N-H triazole.
-
-
Workup: Dilute with water, extract with EtOAc. The product is the 4-(p-tolyl)-1H-triazole.
Option 2: Oxidative Azide Formation
React p-tolyl acetylene with Sodium Azide (
References
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[4] Angewandte Chemie International Edition, 41(14), 2596–2599. Link
-
Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides.[5] The Journal of Organic Chemistry, 67(9), 3057–3064. Link
-
Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.[6] Journal of the American Chemical Society, 127(46), 15998–15999. Link
-
Jankovič, D., Virant, M., & Gazvoda, M. (2022).[6][7] Copper-Catalyzed Azide–Alkyne Cycloaddition of Hydrazoic Acid Formed In Situ from Sodium Azide Affords 4-Monosubstituted-1,2,3-Triazoles. The Journal of Organic Chemistry, 87(6), 4018–4028. Link
-
Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013). Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions. Science, 340(6131), 457-460. Link
Sources
- 1. Thieme E-Books [thieme-connect.de]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective Synthesis of 1,2,3-Triazoles by Use of a Silica-Supported Copper(I) Catalyst [organic-chemistry.org]
- 6. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 7. 1,2,3-Triazole synthesis [organic-chemistry.org]
Technical Support Center: Stability of 4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for 4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid. This guide is designed to provide senior application-level insights into the stability of this compound, particularly under basic conditions. We will address common experimental challenges, offer troubleshooting strategies, and explain the chemical principles governing its behavior.
Frequently Asked Questions (FAQs)
Q1: How stable is the 1,2,3-triazole ring system in general?
The 1,2,3-triazole ring is a robust aromatic heterocycle, known for its significant stability under a wide range of conditions.[1][2][3] It is generally resistant to moderate heat, acidic and basic hydrolysis, oxidation, and reduction.[2][3] This inherent stability is a key reason for its widespread use as a stable linker in "click chemistry" and as a core scaffold in medicinal chemistry and materials science.[1][4]
Q2: What is the primary stability concern for 4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid under basic conditions?
The principal point of instability for this molecule under basic conditions is not the triazole ring itself, but the C5-carboxylic acid group. The primary degradation pathway of concern is decarboxylation (loss of CO₂), especially at elevated temperatures.
-
Mechanism: In a basic medium, the carboxylic acid is deprotonated to form a carboxylate anion. This intermediate, particularly when heated, can eliminate carbon dioxide to yield the corresponding 4-(p-tolyl)-1H-1,2,3-triazole. The stability of the resulting triazolyl anion intermediate facilitates this process.
Q3: At what pH will the carboxylic acid deprotonate?
The pKa of the carboxylic acid proton is the critical parameter. While the exact experimental pKa for this specific molecule is not widely published, it is expected to be in the range of a typical carboxylic acid, approximately 3-5. For instance, the pKa of the structurally related 5-hydroxy-1,2,3-triazole was found to be 4.2.[5] Therefore, in any solution with a pH above ~5, the compound will exist predominantly in its carboxylate form, priming it for potential decarboxylation. The N-H proton on the triazole ring is significantly less acidic, with a pKa around 9.4 for the parent 1H-1,2,3-triazole.[6]
Q4: How do temperature, solvent, and choice of base influence the rate of decarboxylation?
These factors are critically important and interdependent.
-
Temperature: This is the most significant driver of decarboxylation. While the carboxylate may be stable at room temperature in a basic solution for extended periods, heating can dramatically accelerate the loss of CO₂. Many decarboxylation reactions require temperatures exceeding 100°C.[2]
-
Choice of Base: The strength and concentration of the base determine the position of the acid-base equilibrium. While any base sufficient to deprotonate the carboxylic acid (e.g., NaHCO₃, K₂CO₃, NaOH) will form the potentially labile carboxylate, stronger bases or higher concentrations do not necessarily increase the intrinsic rate of decarboxylation. However, harsh conditions like concentrated NaOH at high temperatures can promote degradation.[7]
-
Solvent: Polar aprotic solvents (like DMSO or DMF) can stabilize charged intermediates and may facilitate decarboxylation at lower temperatures compared to polar protic solvents (like water or ethanol).
Q5: Can the 1,2,3-triazole ring itself be forced to open under basic conditions?
Ring-opening of the 1,2,3-triazole core is not a common event under typical basic conditions used in synthetic or analytical chemistry. Such reactions generally require harsh conditions or specific reagents, such as strong acids at high temperatures, catalytic metals (e.g., Rhodium, Copper, Palladium), or photochemical activation, which lead to denitrogenation.[8][9] For most laboratory applications involving bases like NaOH, K₂CO₃, or organic amines, the triazole ring can be considered inert.
Troubleshooting Guide
This section addresses specific issues encountered during experiments.
| Observed Issue | Potential Cause | Troubleshooting Steps & Verification |
| Low or no yield after a reaction or workup under basic conditions (e.g., saponification). | Decarboxylation. The product has degraded into 4-(p-tolyl)-1H-1,2,3-triazole due to excessive heat during the reaction or workup. | 1. Reduce Temperature: Perform the reaction at the lowest effective temperature. For saponifications, consider running the reaction at room temperature for a longer duration instead of refluxing. 2. Modify Workup: Ensure all extractions and washes are performed at room temperature or below. 3. Verification: Analyze the crude product and aqueous layers by LC-MS or ¹H NMR to identify the decarboxylated byproduct. The byproduct will lack the carboxylic acid signal and will have a significantly different mass. |
| Appearance of an unexpected, less polar spot on TLC or a new peak in HPLC during reaction monitoring. | Onset of Decarboxylation. The new spot/peak is likely the decarboxylated product, which is less polar than the starting carboxylic acid. | 1. Immediate Cooling: If the reaction is not complete, immediately cool the mixture to halt further degradation. 2. Re-evaluate Conditions: The current reaction conditions (likely temperature) are too harsh. Optimize by lowering the temperature. 3. Verification: Co-spot the reaction mixture on a TLC plate with the starting material. The new, higher Rf spot is indicative of the less polar decarboxylated product. Confirm its identity via LC-MS. |
| Inconsistent results or loss of activity in biological assays. | Compound Degradation in Basic Buffer. If the assay buffer has a pH > 7, the compound exists as the carboxylate. Over time, especially if stored at room temperature or warmer, it may slowly decarboxylate, reducing the concentration of the active compound. | 1. Prepare Fresh Solutions: Always use freshly prepared solutions of the compound for assays. Avoid long-term storage in basic buffers.[10] 2. Storage: If a stock solution must be stored, keep it frozen (-20°C or -80°C) and protected from light.[7] 3. pH Control: If permissible by the assay, use a buffer closer to neutral pH. 4. Verification: Use HPLC to check the purity of the stock solution before and after a typical assay incubation period to quantify any degradation. |
Visualized Pathways and Workflows
Molecular Structure
Caption: Structure of 4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid.
Potential Degradation Pathway: Decarboxylation
Caption: Primary degradation pathway under basic conditions with heat.
General Experimental Workflow
Caption: Workflow for reactions using the compound under basic conditions.
Reference Experimental Protocol: Saponification
This protocol describes the hydrolysis of a methyl ester to yield the target carboxylic acid, a common procedure where stability to base is crucial.
Objective: To synthesize 4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid from its methyl ester.
Materials:
-
Methyl 4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylate
-
Methanol (MeOH)
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve the methyl ester (1.0 eq) in methanol (10 mL per gram of ester) in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of Base: Add 1 M NaOH solution (1.5 eq) dropwise to the stirring solution at room temperature.
-
Reaction Monitoring (CRITICAL STABILITY CHECK):
-
Allow the reaction to stir at room temperature.
-
Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or HPLC (typically 2-4 hours).
-
Causality: Running the reaction at room temperature instead of heating minimizes the risk of decarboxylation, which is the primary degradation pathway for the product under these conditions.
-
-
Solvent Removal: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator. Do not heat the water bath above 30°C.
-
Acidification (CRITICAL STABILITY CHECK):
-
Cool the remaining aqueous solution in an ice bath.
-
Slowly add 1 M HCl with stirring until the pH of the solution is ~2. A white precipitate of the carboxylic acid product should form.
-
Causality: Cooling the solution before acidification prevents any localized heating from the exothermic neutralization reaction, providing an additional safeguard against thermal degradation.
-
-
Product Isolation:
-
Collect the white solid by vacuum filtration.
-
Wash the solid with cold deionized water to remove inorganic salts.
-
If the product does not fully precipitate, extract the aqueous solution with ethyl acetate (3x volumes).
-
-
Drying and Concentration:
-
If extracted, combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Verification: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.
References
- Benchchem. (n.d.). Technical Support Center: 1,2,4-Triazole Compound Stability and Degradation.
-
Powers, D. C., et al. (2023). Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids. JACS Au. Available at: [Link]
-
Katritzky, A. R., et al. (2010). 1,2,3-Triazoles. Comprehensive Organic Chemistry. Available at: [Link]
-
Sokmen, B., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Molecules. Available at: [Link]
-
Burcevs, A., et al. (2025). Ring-opening chemistry of 1,2,3-triazoles and benzotriazoles. Molecules. Available at: [Link]
-
Powers, D. C., et al. (2023). Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids. PMC. Available at: [Link]
-
Powers, D. C., et al. (2023). Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids. PubMed. Available at: [Link]
-
Powers, D. C., et al. (2023). Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids. JACS Au. Available at: [Link]
-
Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from: [Link]
- Google Patents. (n.d.). Synthesis method of 1,2, 4-triazole-3-formic acid.
-
Wu, Y., et al. (2024). Ring-Opening Coupling of Cyclopropanol with 1,2,3-Triazole for the Synthesis of Fused Triazoles. Organic Letters. Available at: [Link]
-
Maccarinelli, F., et al. (2021). Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters. The Journal of Organic Chemistry. Available at: [Link]
-
Mondal, P., et al. (2025). Exploring the versatility of heterocyclic compounds containing nitrogen atoms (triazoles): a comprehensive review. RSC Advances. Available at: [Link]
-
Wikipedia. (n.d.). 1,2,3-Triazole. Retrieved from: [Link]
-
Bakonyi, Z., et al. (2023). NH-1,2,3-triazoles as versatile building blocks in denitrogenative transformations. Organic & Biomolecular Chemistry. Available at: [Link]
-
Massi, M., et al. (2019). Is the emergence of fungal resistance to medical triazoles related to their use in the agroecosystems? A mini review. Frontiers in Microbiology. Available at: [Link]
-
Wang, Y., et al. (2022). Decarboxylative Functionalization of Carboxylic Acids with Easily Oxidizable, Unstable, and Difficult Substituents Under Visible Light. Chemistry – An Asian Journal. Available at: [Link]
-
Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. SciSpace. Available at: [Link]
-
El Malah, T., et al. (2022). The synthetic route for the formation of 4-((p-tolylthio)methyl) - ResearchGate. Retrieved from: [Link]
-
ResearchGate. (2025). Synthesis and structure of new 1,2,4-triazoles derived from p-hydroxybenzoic acid hydrazide. Retrieved from: [Link]
-
R Discovery. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Retrieved from: [Link]
-
KTU AVES. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from: [Link]
-
Der Pharma Chemica. (n.d.). N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Retrieved from: [Link]
-
Zhang, S. L., et al. (2007). 5-(4-pyridyl)-4-(p-tolyl)-1H-1,2,4-triazole. Acta Crystallographica Section E. Available at: [Link]
-
PubChem. (n.d.). 5-phenyl-1H-1,2,3-triazole-4-carboxylic acid. Retrieved from: [Link]
-
MDPI. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Retrieved from: [Link]
Sources
- 1. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]
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- 9. NH-1,2,3-triazoles as versatile building blocks in denitrogenative transformations - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06045D [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Decarboxylation in Triazole Acid Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the synthesis of triazole carboxylic acids. Unwanted decarboxylation is a common and frustrating side reaction that can significantly lower yields and complicate purification. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you diagnose and solve these issues effectively.
Section 1: Frequently Asked Questions - Understanding the Problem
This section addresses the fundamental principles behind the decarboxylation of triazole acids. Understanding the "why" is the first step toward developing a robust solution.
Q1: What is decarboxylation and why is it a significant problem in triazole acid synthesis?
Decarboxylation is a chemical reaction in which a carboxyl group (-COOH) is removed from a molecule, releasing carbon dioxide (CO₂). While triazole rings themselves are known for their high thermal and chemical stability, the attached carboxylic acid group can be a point of weakness.[1][2]
This becomes a critical issue during synthesis for two main reasons:
-
Yield Reduction: The primary goal is to synthesize the triazole carboxylic acid, but decarboxylation converts it into an undesired, non-acidic triazole byproduct. This directly reduces the yield of your target molecule.
-
Purification Complexity: The decarboxylated byproduct often has similar solubility and chromatographic properties to the starting materials or the desired product, making purification difficult and time-consuming.
Q2: What are the primary factors that trigger premature decarboxylation?
Several factors can induce or accelerate unwanted decarboxylation. Identifying the specific trigger in your experiment is key to troubleshooting.
-
Elevated Temperatures: Heat is the most common culprit. Many heterocyclic carboxylic acids are prone to thermal decarboxylation.[3] The energy supplied can be sufficient to overcome the activation barrier for the C-C bond cleavage. Reaction temperatures in the range of 85-150 °C are often high enough to cause significant decarboxylation.[3]
-
Reaction pH: The pH of the reaction medium can have a profound effect. Both strongly acidic and basic conditions can catalyze the loss of CO₂.[4][5] The mechanism can change depending on whether the carboxylic acid is protonated (-COOH) or deprotonated (-COO⁻), influencing the stability of the transition state.[4]
-
Metal Catalysts: While essential for many triazole syntheses, particularly the popular Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the metal catalyst itself can sometimes promote decarboxylation.[1] In some cases, specialized catalytic systems are even designed to achieve intentional decarboxylative coupling.[6]
-
Ring Substituents: The electronic properties of other substituents on the triazole or attached aryl rings can influence the stability of the C-C bond to the carboxyl group. Electron-withdrawing groups can sometimes stabilize the molecule, while steric hindrance around the carboxyl group may promote decarboxylation.[7]
Q3: Are certain triazole acid isomers more prone to decarboxylation than others?
Yes, the position of the carboxyl group on the triazole ring matters. The electronic environment and proximity to the nitrogen atoms influence the stability of the crucial C-C bond. While systematic studies comparing all isomers are sparse, the stability of the intermediate formed after CO₂ loss plays a key role. For instance, in some heterocyclic systems, decarboxylation proceeds through a zwitterionic intermediate.[8][9] The ability of the specific triazole isomer to stabilize this intermediate will directly affect its rate of decarboxylation. Therefore, it is crucial to consider the specific regioisomer you are synthesizing (e.g., 1,4-disubstituted vs. 1,5-disubstituted 1,2,3-triazole) when optimizing reaction conditions.
Section 2: Troubleshooting Guide - Practical Solutions for Common Problems
This section provides direct answers and actionable advice for specific issues encountered during your experiments.
Q4: I'm observing gas evolution and my yield of the desired triazole acid is low. How can I confirm if decarboxylation is the cause?
Observing gas bubbles is a strong indicator of decarboxylation. To confirm this and rule out other issues (like decomposition of starting materials), you can use the following analytical methods:
-
Mass Spectrometry (MS): Analyze a crude sample of your reaction mixture. Look for the molecular ion peak corresponding to your desired triazole acid and, crucially, a peak corresponding to the mass of the decarboxylated byproduct (Mass of Product - 44 Da).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR of the crude mixture, the decarboxylated product will show a proton signal in place of the carboxyl group's carbon attachment point on the triazole ring. This new signal will often appear in the aromatic/heteroaromatic region.
-
Thin Layer Chromatography (TLC): The decarboxylated byproduct is less polar than the carboxylic acid. It will have a higher R_f value on silica gel. You can often see a new, higher spot appearing as the reaction progresses, especially if overheating occurs.
Q5: How can I modify my reaction conditions to minimize thermal decarboxylation?
Since heat is a primary driver, temperature control is your most powerful tool.
-
Reduce Reaction Temperature: This is the most straightforward solution. Many CuAAC "click" reactions can proceed efficiently at room temperature, albeit over a longer period.[10][11] If your protocol calls for heating, try running the reaction at the lowest temperature that still allows for a reasonable conversion rate.
-
Use a More Active Catalyst System: A highly efficient catalyst can achieve a high conversion rate at lower temperatures. For CuAAC, using a ligand like tris-(benzyltriazolylmethyl)amine (TBTA) or an electrochemically generated Cu(I) source can accelerate the reaction, reducing the need for heat.[12][13]
-
Consider Microwave-Assisted Synthesis with Caution: While microwave irradiation can dramatically shorten reaction times, it can also cause rapid localized heating, which may promote decarboxylation.[14] If using a microwave, carefully control the temperature and use shorter irradiation pulses.
Q6: What is the role of pH in controlling decarboxylation and how can I optimize it?
The optimal pH is a delicate balance. The protonation state of the carboxylic acid is critical.[4]
-
Avoid Extremes: Very low or very high pH should generally be avoided unless specifically required by the reaction mechanism.
-
Buffering: If your reaction generates acidic or basic byproducts, consider using a buffer to maintain a stable pH in the near-neutral range (pH 6-8).
-
For CuAAC: Many click reactions work well in solvent systems like t-BuOH/H₂O or DMSO, often without strong acid or base additives.[12] The use of sodium ascorbate as a reducing agent creates a slightly acidic environment, which is generally well-tolerated.[12] If you suspect pH is an issue, perform small-scale trials with different buffer systems.
Q7: My metal catalyst seems to be promoting decarboxylation. What are my options?
If you suspect the catalyst is the problem, particularly with copper, consider these strategies:
-
Change the Ligand: The ligand coordinated to the copper ion can modulate its activity. Experiment with different ligands to find a system that favors the desired cycloaddition over decarboxylation.
-
Switch the Metal: For 1,2,3-triazole synthesis, ruthenium catalysts are known to produce the 1,5-regioisomer, and their reaction mechanism is different from copper's.[10] This alternative pathway may be less prone to promoting decarboxylation of your specific substrate.
-
Consider Metal-Free Synthesis: For certain substrates, metal-free 1,3-dipolar cycloadditions can be achieved, though they often require higher temperatures, which brings back the issue of thermal decarboxylation.[14] Evaluate this trade-off carefully.
Q8: When should I consider using a protecting group for the carboxylic acid?
If optimizing reaction conditions fails, using a protecting group is a robust, albeit longer, strategy. You should consider this approach when:
-
You are forced to use high temperatures or harsh pH conditions for the triazole-forming reaction.
-
Your substrate contains other functional groups that are incompatible with milder conditions.
-
You have tried all other troubleshooting steps without success.
The most common strategy is to convert the carboxylic acid to an ester (e.g., methyl or benzyl ester) before the cycloaddition reaction.[15][16] The ester is stable under typical click chemistry conditions. After the successful formation of the triazole ring, the ester is hydrolyzed back to the carboxylic acid in a separate, mild deprotection step.[15][17]
Section 3: Experimental Protocols
These protocols provide step-by-step guidance for key methodologies discussed in this guide.
Protocol 1: Low-Temperature Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is optimized to minimize thermal degradation by running at room temperature.
-
To a suitable reaction vessel, add the alkyne-containing carboxylic acid (1.0 eq) and the organic azide (1.0-1.1 eq).
-
Add a solvent mixture, such as 1:1 tert-butanol:water or DMF.[1][18]
-
In a separate vial, prepare the catalyst solution. Dissolve sodium ascorbate (0.1-0.3 eq) in a minimal amount of water.
-
To the catalyst solution, add copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05-0.1 eq). The solution should turn a yellow-green color as Cu(II) is reduced to Cu(I).
-
Add the freshly prepared catalyst solution to the main reaction vessel.
-
Stir the reaction mixture vigorously at room temperature (20-25 °C).
-
Monitor the reaction progress by TLC or LC-MS. The reaction may take 12-24 hours to reach completion.
-
Once complete, proceed with standard aqueous workup and purification.
Protocol 2: Protection of Carboxylic Acid as a Methyl Ester
This protocol uses a simple Fischer esterification.
-
Dissolve the carboxylic acid (1.0 eq) in a large excess of methanol.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) (approx. 2-5 mol%).
-
Allow the reaction to warm to room temperature and then heat to reflux (approx. 65 °C) for 4-6 hours.
-
Monitor the reaction by TLC until the starting carboxylic acid spot has disappeared.
-
Cool the mixture, and carefully neutralize the acid with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the methyl ester.
Protocol 3: Mild Deprotection of a Methyl Ester (Saponification)
This protocol uses basic hydrolysis to regenerate the carboxylic acid.
-
Dissolve the triazole methyl ester (1.0 eq) in a solvent mixture like THF/water or methanol/water.
-
Add lithium hydroxide (LiOH) (1.5-3.0 eq) to the solution.
-
Stir the mixture at room temperature for 2-16 hours. Monitor the reaction by TLC for the disappearance of the starting ester.
-
Once the reaction is complete, remove the organic solvent (if used) under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 with cold 1M HCl.
-
The triazole carboxylic acid product will often precipitate. If it does not, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts and concentrate under reduced pressure to obtain the final product.
Section 4: Visual Guides
Diagram 1: General Mechanism of Thermal Decarboxylation
Caption: Thermal energy can induce the cleavage of the carboxyl group.
Diagram 2: Troubleshooting Workflow for Low Yields
Caption: A logical workflow to diagnose and solve yield issues.
Section 5: Data Summary
Table 1: Influence of Reaction Parameters on Decarboxylation Rate
| Parameter | High-Risk Condition | Mitigation Strategy | Rationale |
| Temperature | > 80 °C | Run at ambient temperature (20-25 °C) or the lowest effective temperature. | Reduces the thermal energy available to overcome the decarboxylation activation barrier. |
| pH | < 4 or > 10 | Maintain pH between 6-8 using a buffer if necessary. | Avoids specific acid- or base-catalyzed decarboxylation mechanisms.[4][5] |
| Catalyst | Highly active/unligated Cu(I) | Use a stabilizing ligand (e.g., TBTA) or switch to a different metal (e.g., Ru).[10][12] | Modulates the catalyst's electronic properties to favor cycloaddition over side reactions. |
| Reaction Time | Prolonged heating | Use a more active catalyst system to reduce required time at elevated temperatures. | Minimizes the total time the product is exposed to high-risk conditions. |
Conclusion
Successfully synthesizing triazole carboxylic acids requires a careful balance of reaction conditions to favor the desired cycloaddition while suppressing unwanted decarboxylation. By systematically evaluating temperature, pH, and catalyst choice, researchers can significantly improve yields and simplify purification. When direct optimization is insufficient, the use of a protecting group strategy offers a reliable alternative. This guide provides the foundational knowledge and practical steps to troubleshoot and overcome this common synthetic hurdle.
References
- Recent Developments Towards the Synthesis of Triazole Derivatives: A Review - MDPI. (2024-10-24).
- Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids - PMC. (2023-02-16).
- Transition-metal Catalyzed 1,2,3-Triazole-assisted C—H Functionalization Processes - ResearchGate. (2025-08-05).
- Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds - Longdom Publishing.
- synthesis of 1,2,4 triazole compounds - ISRES.
- Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids | JACS Au - ACS Publications.
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC. (2022-09-26).
- Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids | JACS Au - ACS Publications.
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers.
- Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring - orientjchem.org.
- Protecting Groups for Carboxylic acid - YouTube. (2020-07-05).
- CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents.
- A systematic investigation of factors influencing the decarboxylation of imidazolium carboxylates - PubMed. (2009-10-16).
- Thermal decarboxylation depends on the pH? - ResearchGate. (2013-05-09).
- 13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts. (2021-03-05).
- Chapter 6 Carboxyl Protecting Groups.
- The decarboxylation of some heterocyclic acetic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Oxygen-Enriched Metal–Organic Frameworks Based on 1-(Trinitromethyl)-1H-1,2,4-Triazole-3-Carboxylic Acid and Their Thermal Decomposition and Effects on the Decomposition of Ammonium Perchlorate - ACS Publications. (2021-04-30).
- Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed. (2024-11-01).
- The decarboxylation of some heterocyclic acetic acids - Semantic Scholar.
- Click Chemistry Azide-Alkyne Cycloaddition.
- Decarboxylative/Decarbonylative Couplings of (Hetero)Aryl Carboxylic Acids and Derivatives - Macmillan Group. (2019-01-17).
- New synthesis method for click chemistry - ScienceDaily. (2017-09-25).
- FTIR matrix isolation studies of thermal decomposition of 1,2,4-triazolyl-3-carboxylic acid. (2020).
- Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode.
- Decarboxylation of Carboxylic Acids - YouTube. (2025-01-09).
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- 3. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
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Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Chemical Shifts of 4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid
For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis and comparison of the ¹H NMR chemical shifts for 4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid, a molecule of interest in medicinal chemistry due to the prevalence of the 1,2,3-triazole scaffold in various drug candidates.[1][2] We will delve into the expected spectral features, the underlying principles governing these observations, and a comparative analysis with structurally related molecules.
The Structural Significance of 1,2,3-Triazoles
The 1,2,3-triazole ring is a five-membered heterocycle containing three nitrogen atoms. Its unique electronic properties and stability make it a valuable component in medicinal chemistry.[2] The specific substitution pattern, as in 4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid, gives rise to a distinct ¹H NMR spectrum that serves as a fingerprint for its molecular architecture.
Predicted ¹H NMR Chemical Shifts for 4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid
Below is a diagram illustrating the molecular structure and the different types of protons.
Caption: Molecular structure of 4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid with key proton groups highlighted.
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Justification |
| Carboxylic Acid (COOH) | 12.0 - 14.0 | Singlet (broad) | The acidic proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and potential hydrogen bonding. Its signal is often broad due to chemical exchange. |
| Triazole NH | 14.5 - 15.5 | Singlet (broad) | The NH proton of the triazole ring is also acidic and subject to hydrogen bonding, leading to a downfield and often broad signal. In some cases, this signal can be difficult to observe. |
| Aromatic (p-tolyl) | 7.20 - 7.80 | Two Doublets | The four aromatic protons on the p-tolyl group are in two distinct chemical environments. The protons ortho to the triazole ring will be deshielded compared to the meta protons due to the electron-withdrawing nature of the triazole. This will result in two doublets, each integrating to 2H, with a typical ortho coupling constant of ~8 Hz. |
| Methyl (CH₃) | 2.30 - 2.50 | Singlet | The methyl protons on the p-tolyl group are attached to the aromatic ring and will appear as a singlet in the aliphatic region. Their chemical shift is influenced by the electronic environment of the benzene ring. |
Comparative Analysis with Structurally Related Compounds
To further substantiate our predictions, a comparison with experimentally determined chemical shifts of similar molecules is invaluable.
-
1H-[1][3][4]-triazole-4-carboxylic Acid Ethyl Ester Derivatives: Studies on similar triazole carboxylic acid esters reveal that the protons on the triazole ring and adjacent substituents are highly influenced by the electronic nature of the entire molecule.[2][5] The deshielding effect of the triazole ring on adjacent aromatic protons is a common feature.
-
Tolyl-Substituted Heterocycles: In various tolyl-substituted heterocycles, the methyl protons typically resonate around 2.3-2.5 ppm, and the aromatic protons exhibit the characteristic AA'BB' splitting pattern (two doublets) if the heterocycle is electronically asymmetric.[6]
-
Other 1,2,3-Triazole Derivatives: A broad range of synthesized 1,2,3-triazole derivatives consistently show the triazole NH proton at a significantly downfield chemical shift, often above 14 ppm, especially in DMSO-d₆.[4][7]
The predicted chemical shifts for 4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid are in good agreement with the trends observed in these related structures.
Experimental Protocol for ¹H NMR Spectrum Acquisition
To obtain a high-quality ¹H NMR spectrum of 4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid, the following protocol is recommended:
Caption: Workflow for acquiring a ¹H NMR spectrum.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid 4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid.
-
Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its high boiling point.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer for better signal dispersion and resolution.[1]
-
Tune and match the probe for the ¹H frequency.
-
Shim the magnetic field to achieve good homogeneity, aiming for a narrow and symmetrical solvent peak.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected chemical shift range (e.g., -2 to 16 ppm).
-
The relaxation delay should be set to an appropriate value (e.g., 1-2 seconds) to allow for full relaxation of the protons.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale by setting the residual DMSO peak to 2.50 ppm.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
-
Analysis:
-
Assign the peaks to the corresponding protons in the molecule based on their chemical shift, multiplicity, and integration.
-
Analyze the coupling constants for the aromatic protons to confirm their ortho-relationship.
-
Conclusion
The ¹H NMR spectrum of 4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid is predicted to exhibit distinct signals for the carboxylic acid, triazole NH, aromatic, and methyl protons. By understanding the underlying principles of chemical shifts and comparing with data from analogous structures, researchers can confidently interpret the spectrum for structural verification. The provided experimental protocol offers a robust method for obtaining high-quality data, which is a critical step in the characterization of novel compounds for drug discovery and development.
References
-
Triazole-(p-tolylthio)methyl hybrids via click chemistry: synthesis, molecular docking, and evaluation as promising anticancer candidates - PMC. Available at: [Link]
-
Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis - MDPI. Available at: [Link]
-
Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole - PMC. Available at: [Link]
-
Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives. Available at: [Link]
-
1H-[1][3][4]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and ¹H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H - SciELO. Available at: [Link]
-
NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. - National Chemical Laboratory. Available at: [Link]
-
1H-[1][3][4]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H - SciELO. Available at: [Link]
-
Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum - YouTube. Available at: [Link]
-
1H-1,2,3-triazole-4-carboxylic acid, 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-tricyclo[3.3.1.1
3,7]dec-1-yl-1-piperazinyl)methyl]-, ethyl ester. Available at: [Link] -
Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives INDUS JOURNAL OF BIOSCIENCE RESEARCH. Available at: [Link]
-
4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline - MDPI. Available at: [Link]
-
Tolyltriazole - Wikipedia. Available at: [Link]
-
1H and 13C NMR Data for triazole 1 - The Royal Society of Chemistry. Available at: [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC. Available at: [Link]
-
Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation - MDPI. Available at: [Link]
-
¹H NMR Spectral Comparison: 5-Phenyl-4H-1,2,4-triazole-3-thiol (top)... - ResearchGate. Available at: [Link]
-
NMR Chart. Available at: [Link]
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A Comparative Guide to the FTIR Spectral Analysis of Carboxyl and Triazole Bands in p-Tolyl Derivatives
This guide provides an in-depth comparative analysis of the Fourier-Transform Infrared (FTIR) spectral features of two critical functional groups—carboxyl and triazole—when attached to a p-tolyl scaffold. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple peak identification to explore the underlying principles of vibrational spectroscopy, the influence of molecular structure on spectral output, and a robust protocol for data acquisition.
Introduction: The Vibrational Tale of Functional Groups
FTIR spectroscopy is an indispensable tool in chemical analysis, offering a rapid, non-destructive method for identifying functional groups and elucidating molecular structures. The technique measures the absorption of infrared radiation by a molecule, which excites specific vibrational modes—stretching, bending, scissoring, and rocking—of the covalent bonds. Each functional group possesses a unique set of vibrational frequencies, producing a distinct "fingerprint" in the infrared spectrum.
This guide focuses on two functional groups of significant interest in medicinal chemistry and materials science: the carboxylic acid (-COOH) and the triazole ring. When appended to a p-tolyl group (a toluene molecule attached at the para position), the resulting derivatives present distinct and identifiable spectral features. Understanding these features is crucial for reaction monitoring, quality control, and structural confirmation. We will use p-toluic acid and a representative p-tolyl-substituted 1,2,3-triazole as our primary examples to compare and contrast their vibrational characteristics.
Core Principles Influencing Vibrational Frequencies
The position, intensity, and shape of an absorption band in an FTIR spectrum are dictated by several factors. A nuanced understanding of these principles is essential for accurate spectral interpretation.
-
Bond Strength and Atomic Mass: Stronger bonds and lighter atoms vibrate at higher frequencies (higher wavenumbers). As described by Hooke's Law for a simple harmonic oscillator, the vibrational frequency is proportional to the square root of the force constant (a measure of bond strength) divided by the reduced mass of the atoms.[1] This is why a C=O double bond absorbs at a much higher frequency (e.g., ~1700 cm⁻¹) than a C-O single bond (e.g., ~1250 cm⁻¹).[2]
-
Hydrogen Bonding: This intermolecular force has a profound effect on X-H bonds (where X is an electronegative atom like O or N). It weakens the X-H bond, causing its stretching frequency to shift to a lower wavenumber and significantly broaden the absorption band.[3][4] This is one of the most recognizable features in the spectra of carboxylic acids and N-H containing triazoles.
-
Electronic Effects (Induction and Resonance): Electron-donating groups (like the methyl group on the p-tolyl substituent) and electron-withdrawing groups can alter the electron density distribution within a molecule.[1] Conjugation, or the presence of alternating double and single bonds (as seen in aromatic systems), allows for delocalization of π-electrons. This delocalization can decrease the double-bond character of a group like a carbonyl, weakening it and lowering its stretching frequency.[1][5]
Spectral Deep Dive: The p-Tolyl Carboxylic Acid Moiety
We will use p-toluic acid as our model compound. Its spectrum is dominated by the powerful signals of the carboxyl group, which often exist as hydrogen-bonded dimers in the solid state.[6]
Key Vibrational Bands for p-Toluic Acid:
-
O-H Stretch (Carboxyl): The most prominent feature is an extremely broad absorption band spanning from approximately 3300 cm⁻¹ to 2500 cm⁻¹ .[6][7] This breadth is the classic signature of the strong hydrogen bonding in carboxylic acid dimers.[2] The band is often superimposed on the sharper C-H stretching bands.
-
C-H Stretches (Aromatic and Alkyl): Sharp peaks just above 3000 cm⁻¹ are attributable to the C-H stretching of the aromatic tolyl ring. The methyl (CH₃) group's C-H stretches typically appear just below 3000 cm⁻¹ .
-
C=O Stretch (Carbonyl): An intense, sharp absorption band is observed between 1710 cm⁻¹ and 1680 cm⁻¹ for aromatic acids.[2] The conjugation of the carbonyl group with the p-tolyl ring lowers this frequency from the typical ~1760-1710 cm⁻¹ range seen in saturated, non-conjugated acids.[5][7] The electron-donating nature of the para-methyl group can slightly lower this frequency further compared to unsubstituted benzoic acid.[8]
-
C=C Stretches (Aromatic): Medium to weak absorptions in the 1610-1500 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the aromatic ring.
-
C-O Stretch and O-H Bend: The spectrum also contains a strong C-O stretching band between 1320 cm⁻¹ and 1210 cm⁻¹ and a broad O-H in-plane bending peak around 1440-1395 cm⁻¹ .[6] A unique and diagnostically useful feature is the broad out-of-plane O-H bend (wag) that appears near 950-900 cm⁻¹ .[2]
Spectral Deep Dive: The p-Tolyl Triazole Moiety
For our comparison, we consider a generic p-tolyl substituted 1H-1,2,3-triazole. The triazole ring presents a more complex set of vibrations, and its N-H group also participates in hydrogen bonding, though typically less strongly than in carboxylic acids.
Key Vibrational Bands for a p-Tolyl Triazole:
-
N-H Stretch: A broad absorption band, typically appearing in the 3200-3100 cm⁻¹ region, is characteristic of the N-H stretching mode involved in intermolecular hydrogen bonding.[9][10] Compared to the carboxyl O-H stretch, this band is generally less broad and appears at a slightly higher frequency. In dilute, non-hydrogen-bonding solvents, this peak would appear as a sharper band around 3500-3400 cm⁻¹.[1]
-
C-H Stretches (Aromatic, Alkyl, and Triazole): As with the carboxylic acid derivative, aromatic C-H stretches from the tolyl group are found just above 3000 cm⁻¹ , and the methyl C-H stretches are just below. The C-H bond on the triazole ring itself also contributes to absorptions in this region.
-
Ring Stretching Modes (C=N, N=N, C-N): The triazole ring gives rise to several characteristic stretching vibrations. These are often coupled and appear as a series of bands in the 1615-1370 cm⁻¹ region.[9] Specific assignments can be complex, but key absorptions corresponding to C=N and N=N stretching often occur between 1611-1586 cm⁻¹ .[9] Unlike the singular, intense C=O peak of the carboxylic acid, the triazole's double-bond region presents a pattern of multiple, less intense peaks.
-
Ring Deformation and Breathing Modes: The fingerprint region (< 1300 cm⁻¹) will contain numerous bands corresponding to in-plane and out-of-plane bending and deformation of the triazole ring, providing a unique signature for the specific isomer.[11]
Comparative Analysis: Spectroscopic Differentiators
The distinct electronic and structural natures of the carboxyl and triazole groups, even when attached to the same p-tolyl substituent, lead to clear and reliable differences in their FTIR spectra.
| Vibrational Mode | p-Tolyl Carboxylic Acid | p-Tolyl Triazole | Key Differentiator |
| X-H Stretch | Very broad, strong band from ~3300-2500 cm⁻¹ (O-H) | Broad, medium band from ~3200-3100 cm⁻¹ (N-H) | The O-H band is significantly broader and extends to lower wavenumbers due to stronger hydrogen bonding. |
| Double Bond Stretch | Single, very intense C=O band at ~1710-1680 cm⁻¹ | Multiple, less intense C=N / N=N bands at ~1615-1500 cm⁻¹ | The presence of a single, highly intense peak above 1680 cm⁻¹ is a definitive marker for the carbonyl in the carboxylic acid. |
| Fingerprint Region | Strong C-O stretch (~1320-1210 cm⁻¹) and broad O-H wag (~950-900 cm⁻¹) | Complex pattern of ring deformation and breathing modes | The broad O-H wag around 900 cm⁻¹ is a unique and reliable indicator for the carboxylic acid dimer. |
Experimental Protocol: High-Fidelity ATR-FTIR Analysis of Solid Samples
This protocol ensures the acquisition of accurate and reproducible FTIR data using an Attenuated Total Reflectance (ATR) accessory, a common and convenient method for solid samples. The principle of self-validation is embedded within the procedure to guarantee data integrity.
Objective: To obtain a high-quality infrared spectrum of a solid p-tolyl derivative.
Materials:
-
FTIR Spectrometer with ATR accessory (e.g., with a diamond or germanium crystal)
-
Sample (~1-2 mg)
-
Spatula
-
Solvent for cleaning (e.g., Isopropanol or Ethanol)
-
Lint-free wipes (e.g., Kimwipes)
Methodology:
-
System Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines. This minimizes instrumental drift.
-
ATR Crystal Cleaning (Pre-Analysis):
-
Generously wet a lint-free wipe with the cleaning solvent.
-
Thoroughly wipe the surface of the ATR crystal to remove any residual contaminants from previous use.
-
Perform a second cleaning with a new wipe to ensure purity.
-
Causality: An unclean crystal will contribute extraneous peaks to both the background and sample spectra, leading to inaccurate data and potential false positives.
-
-
Background Spectrum Acquisition (Self-Validation Step 1):
-
With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response.
-
Trustworthiness: The instrument software will store this spectrum and automatically subtract it from the sample spectrum. This critical step ensures that the final spectrum contains only the absorption information from the sample itself.
-
-
Sample Application:
-
Place a small amount (1-2 mg) of the solid sample onto the center of the ATR crystal.
-
Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface.
-
Causality: The ATR technique relies on an evanescent wave that penetrates a very short distance into the sample. Good contact is paramount for achieving a strong, high-quality signal. Insufficient contact results in a weak, noisy spectrum.
-
-
Sample Spectrum Acquisition:
-
Collect the sample spectrum. The instrument will automatically perform the background subtraction.
-
-
Data Evaluation (Self-Validation Step 2):
-
Examine the collected spectrum. The baseline should be flat, and the major peaks should show an absorbance value ideally between 0.2 and 1.0.
-
If the spectrum is weak (low signal-to-noise), re-apply the sample and ensure better contact.
-
If unexpected peaks are present (e.g., solvent peaks), it indicates improper cleaning.
-
-
Post-Analysis Cleaning:
-
Remove the bulk of the sample powder.
-
Thoroughly clean the ATR crystal with solvent and lint-free wipes as described in Step 2 to prepare the instrument for the next user.
-
Visualization of Workflow and Molecular Structures
Diagrams created using Graphviz provide a clear visual summary of the experimental process and the molecules under investigation.
Caption: ATR-FTIR Experimental Workflow.
Caption: Structure of p-Toluic Acid.
Caption: Structure of a p-Tolyl Triazole.
Conclusion
The FTIR spectra of p-tolyl derivatives containing carboxyl and triazole functionalities are rich with information and provide unambiguous means of differentiation. The carboxylic acid is definitively identified by its exceptionally broad O-H stretch and its singular, intense C=O absorption above 1680 cm⁻¹. Conversely, the triazole is characterized by a less broad N-H stretch and a complex pattern of C=N and N=N absorptions in the 1615-1500 cm⁻¹ region. By understanding the fundamental principles that govern these vibrations and employing a rigorous experimental protocol, researchers can confidently leverage FTIR spectroscopy for the accurate and efficient characterization of these important molecular scaffolds.
References
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Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
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Farag, A. A., et al. (2012). Synthesis and characterization of new heterocycles containing the 1,2,3-triazole ring system. Arkivoc, 2012(5), 161-174. Retrieved from [Link]
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Badawi, H. M., et al. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling, 20(2), 2078. Retrieved from [Link]
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Badawi, H. M., et al. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. PubMed, 20(2), 2078. Retrieved from [Link]
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Uniwersytet Jagielloński. (n.d.). Carbonyl compounds - IR spectroscopy. Retrieved from [Link]
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Stanton, J. F., et al. (2023). Vibrationally excited states of 1H- and 2H-1,2,3-triazole isotopologues analyzed by millimeter-wave and high-resolution infrared spectroscopy with approximate state-specific quartic distortion constants. AIP Publishing. Retrieved from [Link]
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Billes, F., et al. (2000). Vibrational spectroscopy of triazoles and tetrazole. Journal of Molecular Structure: THEOCHEM, 530, 183-200. Retrieved from [Link]
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Boulton, A. J., & Katritzky, A. R. (1962). The infrared spectra of 1,2,3-triazole N-oxides. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]
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Ahuir-Torres, J. I., et al. (2016). Calculated wavenumbers cm 1 of vibrational modes of 1,2,3-triazole in free 1H-form B3LYP/6-31G Ł. ResearchGate. Retrieved from [Link]
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Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]
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Weng, L., et al. (2023). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. Environmental Science & Technology Letters. Retrieved from [Link]
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University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]
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Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2011). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry. Retrieved from [Link]
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Wang, Z., et al. (2023). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. ACS Omega. Retrieved from [Link]
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Alkorta, I., et al. (2020). Influence of NH⋯N and OH⋯N hydrogen bonds in the aggregation of flexible molecules: A combined experimental and computational study. AIP Publishing. Retrieved from [Link]
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Laurence, C., et al. (1982). Substituent effects in infrared spectroscopy. Part 5. Carbonyl stretching frequency in meta- and para-substituted aromatic carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
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Poplawski, J., et al. (2020). Impact of O-H···π Hydrogen Bond on IR and NMR Parameters of Cannabidiol: Theoretical and Experimental Study. MDPI. Retrieved from [Link]
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Davenport, D. M., et al. (2017). Quantifying Carboxylic Acid Concentration in Model Polyamide Desalination Membranes via Fourier Transform Infrared Spectroscopy. Polymers, 9(12), 689. Retrieved from [Link]
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Ishikita, H., & Sakai, M. (2022). Correlation between C═O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. The Journal of Physical Chemistry B, 126(27), 5121-5128. Retrieved from [Link]
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Ivanova, B., & Arnaudov, M. (2004). Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid. ResearchGate. Retrieved from [Link]
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He, C., et al. (2018). FTIR spectra of the plasticized 1,2,3-triazole crosslinked polymers. ResearchGate. Retrieved from [Link]
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Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Retrieved from [Link]
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Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of p-Tolyl Triazole Carboxylic Acid
For researchers, medicinal chemists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is a cornerstone of successful research. Mass spectrometry stands as a pivotal analytical technique in this endeavor, providing not only molecular weight information but also a detailed fingerprint of a molecule's structure through its fragmentation patterns. This guide provides an in-depth analysis of the expected mass spectrometric fragmentation of p-tolyl triazole carboxylic acid, a scaffold of interest in medicinal chemistry. In the absence of direct, published experimental spectra for this specific compound, this guide synthesizes fragmentation principles from closely related structures and foundational mass spectrometry literature to present a predictive comparison. We will explore the expected fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) and compare these to potential isomeric alternatives, offering a robust framework for the characterization of this class of compounds.
The Structural Landscape: p-Tolyl Triazole Carboxylic Acid and Its Isomers
The p-tolyl triazole carboxylic acid molecule combines three key structural motifs: a tolyl group (a methylated benzene ring), a triazole ring (a five-membered ring with three nitrogen atoms), and a carboxylic acid group. The specific connectivity of these groups can lead to a variety of isomers, each potentially exhibiting distinct fragmentation behavior. For the purpose of this guide, we will focus on the predicted fragmentation of a representative isomer, 4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid, and compare it to its structural relatives. Understanding the influence of the substituent positions on fragmentation is critical for distinguishing between such isomers.
Predicted Fragmentation under Electron Ionization (EI-MS)
Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. This provides a detailed structural fingerprint. The fragmentation of p-tolyl triazole carboxylic acid under EI is expected to be a composite of the characteristic fragmentation of its constituent aromatic carboxylic acid and triazole moieties.
A primary fragmentation pathway for aromatic carboxylic acids involves the loss of the hydroxyl group (-OH, 17 Da) and the entire carboxyl group (-COOH, 45 Da)[1]. The tolyl group is expected to give rise to a stable tropylium ion or a benzyl cation at m/z 91. For the triazole ring, a characteristic fragmentation is the loss of a molecule of nitrogen (N₂), which corresponds to a neutral loss of 28 Da[2][3].
Key Predicted EI Fragments for 4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid (Molecular Weight: 203.06 g/mol ):
| Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Structural Rationale |
| 203 | - | Molecular Ion (M⁺) |
| 186 | OH (17 Da) | Loss of the hydroxyl radical from the carboxylic acid. |
| 158 | COOH (45 Da) | Decarboxylation, a common fragmentation for carboxylic acids. |
| 130 | N₂ + COOH (73 Da) | Sequential loss of the carboxyl group and molecular nitrogen from the triazole ring. |
| 115 | - | Tolyl-acetylene cation, resulting from triazole ring cleavage. |
| 91 | C₃H₂N₃O₂ (112 Da) | Formation of the stable tolyl cation. |
Comparative Analysis with Isomers:
The fragmentation pattern of o- and m-tolyl triazole carboxylic acids under EI would likely show many of the same primary losses (e.g., -OH, -COOH, -N₂). However, the relative intensities of the fragment ions may differ due to steric effects and the potential for ortho-effects, where adjacent substituents can interact and lead to unique fragmentation pathways. For instance, an ortho-isomer might exhibit a more facile loss of water (H₂O, 18 Da) through an intramolecular rearrangement involving the carboxylic acid and the tolyl methyl group.
Fragmentation under Electrospray Ionization (ESI-MS/MS)
Electrospray Ionization (ESI) is a "soft" ionization technique that typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal in-source fragmentation. Structural information is then obtained through tandem mass spectrometry (MS/MS) experiments, where the precursor ion is isolated and fragmented by collision-induced dissociation (CID).
Positive Ion ESI-MS/MS ([M+H]⁺)
In positive ion mode, the protonated molecule of p-tolyl triazole carboxylic acid would be the precursor ion for MS/MS analysis. The fragmentation would likely be initiated by the loss of small neutral molecules.
Predicted Positive Ion ESI-MS/MS Workflow:
Caption: Predicted ESI-MS/MS fragmentation of protonated p-tolyl triazole carboxylic acid.
A key fragmentation pathway is expected to be the loss of water (18 Da) from the protonated carboxylic acid. Another highly probable fragmentation is the loss of molecular nitrogen (28 Da) from the triazole ring, a characteristic fragmentation observed for many triazole-containing compounds[4][5]. Subsequent fragmentation could involve the loss of carbon monoxide (CO, 28 Da) from the ion formed after water loss.
Negative Ion ESI-MS/MS ([M-H]⁻)
In negative ion mode, the deprotonated molecule would be the precursor ion. The fragmentation of the resulting carboxylate anion would likely be dominated by decarboxylation.
Predicted Negative Ion ESI-MS/MS Workflow:
Caption: Predicted ESI-MS/MS fragmentation of deprotonated p-tolyl triazole carboxylic acid.
The most prominent fragmentation would be the loss of carbon dioxide (CO₂, 44 Da), a characteristic fragmentation of deprotonated carboxylic acids. This would result in a stable tolyl-triazolide anion.
Comparative Analysis with Alternative Structures:
A valuable comparison can be made with benzotriazole carboxylic acid. The fragmentation of this compound would be expected to show similar losses from the triazole and carboxylic acid groups, but the resulting fragment ions would be 14 Da lighter due to the absence of the methyl group on the benzene ring. For example, the analogue of the tolyl cation at m/z 91 would be the phenyl cation at m/z 77.
Experimental Protocols
To obtain reliable and reproducible mass spectra for p-tolyl triazole carboxylic acid and its analogues, the following general protocols are recommended.
EI-MS Protocol
-
Sample Preparation: Dissolve the compound in a volatile organic solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.
-
Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Column: A non-polar column (e.g., 5% phenyl-methylpolysiloxane) is suitable.
-
Oven Program: Start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g., 300 °C) to ensure elution.
-
-
MS Conditions:
-
Ionization Energy: 70 eV (standard for generating reproducible spectra).
-
Mass Range: Scan from m/z 40 to 300 to cover the expected molecular ion and fragments.
-
Source Temperature: 230 °C.
-
ESI-MS/MS Protocol
-
Sample Preparation: Prepare a dilute solution of the analyte (1-10 µg/mL) in a solvent mixture compatible with ESI, such as 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode, or 50:50 acetonitrile:water with 0.1% ammonium hydroxide for negative ion mode.
-
Instrumentation: Use a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) equipped with an ESI source.
-
LC Conditions:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid (positive mode) or a suitable buffer for negative mode.
-
-
MS Conditions:
-
Ionization Mode: ESI positive and negative.
-
MS1 Scan: Scan a wide mass range to identify the precursor ion (e.g., m/z 100-300).
-
MS/MS Scan: Isolate the [M+H]⁺ or [M-H]⁻ ion and apply a range of collision energies to generate a comprehensive fragmentation spectrum.
-
Conclusion
References
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Miller, S. I., Lii, R., & Tanaka, Y. (1979). Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1, 15-19. [Link]
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Popadyuk, I. I., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 873. [Link]
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MassBank. (2015). 1H-Benzotriazole-5-carboxylic acid; LC-ESI-QFT; MS2. MassBank of North America (MoNA). [Link]
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NIST. (n.d.). p-Toluic acid, morpholide. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
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LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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Borys, K. M., et al. (2018). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. Asian Journal of Pharmaceutical and Clinical Research, 11(10), 303-308. [Link]
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A Researcher's Guide to Distinguishing 1,4- and 1,5-Disubstituted Triazole Isomers
The 1,2,3-triazole core is a privileged scaffold in modern chemistry, celebrated for its remarkable stability, versatile synthetic access, and capacity for engaging in significant biological interactions.[1][2][3] The advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has made the 1,4-disubstituted 1,2,3-triazole an exceptionally common structural motif.[2][4][5] However, the existence of its regioisomer, the 1,5-disubstituted 1,2,3-triazole, necessitates robust and unequivocal analytical methods to ensure correct structural assignment—a critical step in drug development, chemical biology, and materials science.
This guide provides an in-depth comparison of the definitive analytical techniques used to distinguish between these two isomers. We move beyond simple data reporting to explain the causality behind experimental choices, offering field-proven insights and self-validating protocols for researchers navigating this common analytical challenge.
The First Clue: Regioselectivity in Synthesis
Before any analysis begins, the synthetic route employed offers the most significant clue to the expected isomeric outcome. The thermal Huisgen 1,3-dipolar cycloaddition often yields a mixture of both 1,4- and 1,5-regioisomers, making it a less controlled method.[4][5][6] In contrast, modern catalytic approaches provide exquisite control over regioselectivity.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction, the cornerstone of click chemistry, almost exclusively yields the 1,4-disubstituted triazole isomer.[2][4][5][7] The mechanism proceeds through a copper acetylide intermediate, which directs the regiochemical outcome.[5]
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Conversely, catalysis with specific ruthenium complexes, such as Cp*RuCl, selectively produces the 1,5-disubstituted triazole.[4][6][8] The mechanism is distinct, involving a ruthenacycle intermediate that favors the 1,5-substitution pattern.[4]
Therefore, the choice of catalyst is the primary determinant of the resulting isomer. Any deviation from the expected outcome warrants a thorough investigation.
Definitive Structural Elucidation: A Multi-Technique Approach
While synthesis provides a strong indication, absolute confirmation relies on rigorous spectroscopic and analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse of Isomer Determination
NMR is the most powerful and accessible tool for distinguishing triazole isomers in solution.[9] A combination of 1D (¹H, ¹³C) and 2D experiments provides a complete picture of the molecular structure.
Key Diagnostic Signatures in 1D NMR:
The electronic environments of the triazole ring proton and carbons are distinct for each isomer, leading to predictable differences in their chemical shifts.
-
¹H NMR: The singlet corresponding to the triazole C-H proton is the most immediate indicator. For the 1,4-isomer , this proton (C5-H) is typically found at a lower chemical shift (more shielded) compared to the C-H proton of the 1,5-isomer (C4-H), which is more deshielded.[10]
-
¹³C NMR: The chemical shifts of the two triazole ring carbons (C4 and C5) also differ significantly. Often, the chemical shift difference between C4 and C5 is a reliable diagnostic marker.[10]
| Isomer | Key Proton Signal | Typical ¹H Shift (ppm) | Key Carbon Signals | Typical ¹³C Shifts (ppm) |
| 1,4-Disubstituted | C5 -H | ~7.5 - 8.2 | C4 & C5 | C4: ~140-150, C5: ~120-128 |
| 1,5-Disubstituted | C4 -H | ~7.8 - 8.7 | C4 & C5 | C4: ~130-138, C5: ~135-145 |
Note: Absolute chemical shifts are highly dependent on the nature of the substituents (R1 and R2) and the solvent used. The relative positions and differences are more diagnostic than the absolute values.
2D NMR for Unambiguous Assignment: The Power of HMBC
While 1D NMR provides strong clues, 2D experiments like the Heteronuclear Multiple Bond Correlation (HMBC) offer definitive proof by revealing long-range (2-3 bond) correlations between protons and carbons. The key is to identify the correlation between the protons on the substituent's alpha-carbon and the carbons within the triazole ring.
-
For the 1,4-isomer: A crucial correlation will be observed between the protons on the alpha-carbon of the R1 substituent (attached to N1) and the C5 carbon of the triazole ring.
-
For the 1,5-isomer: The same protons on the R1 substituent will show a correlation to the C4 carbon of the triazole ring.
This single, observable difference in the HMBC spectrum provides irrefutable evidence of the substitution pattern. Further confirmation can be gained from correlations between the triazole C-H proton and the carbons of the adjacent substituent.
Protocol: Unambiguous Isomer Assignment using ¹H-¹³C HMBC
This protocol provides a self-validating system for confirming triazole regiochemistry.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified triazole product in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved and free of particulate matter.
2. Acquisition of 1D Spectra:
-
Acquire a standard ¹H NMR spectrum to identify the chemical shift of the triazole C-H proton and the protons on the alpha-carbons of the R1 and R2 substituents.
-
Acquire a standard ¹³C NMR (proton-decoupled) spectrum to identify the chemical shifts of the C4 and C5 triazole carbons.
3. HMBC Experiment Setup:
-
Use a standard pulse program for a gradient-selected HMBC experiment (e.g., hsqcetgplp on Bruker instruments).
-
Set the spectral widths to encompass all relevant proton and carbon signals identified in the 1D spectra.
-
Causality: The key parameter is the long-range coupling constant (J). Set the experiment to optimize for correlations over a range of ~8 Hz. This value is typical for ³JCH couplings and is crucial for observing the key correlation between the substituent and the triazole ring.
4. Data Processing and Interpretation:
-
Process the 2D data with appropriate window functions.
-
Locate the ¹H signal of the alpha-protons of the R1 substituent (the group attached to the nitrogen) on the F2 (proton) axis.
-
Trace vertically from this signal to identify cross-peaks. A cross-peak indicates a correlation to a carbon on the F1 (carbon) axis.
-
Validation Checkpoint:
- If a cross-peak appears at the chemical shift of the C5 carbon , the isomer is 1,4-disubstituted .
- If a cross-peak appears at the chemical shift of the C4 carbon , the isomer is 1,5-disubstituted .
-
Corroborate this finding by observing the correlations from the triazole C-H proton to the carbons of the other substituent.
For even more challenging cases, ¹H-¹⁵N HMBC experiments can be employed to observe correlations between protons and the triazole nitrogen atoms, providing another layer of definitive structural proof.[11][12][13]
X-ray Crystallography: The Unambiguous Proof
When a single crystal of sufficient quality can be obtained, single-crystal X-ray diffraction (XRD) provides the absolute, undeniable structure of the molecule in the solid state.[14][15][16] It is the gold standard for structural determination and is often required for publications and patent applications.[14][17]
The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is used to generate an electron density map, from which the precise position of every atom in the molecule can be determined, leaving no ambiguity about the connectivity and, therefore, the isomeric form.[14]
Chromatographic Separation: Analysis and Purification
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential techniques not only for purifying the desired product but also for analyzing the isomeric ratio in a mixture.[18][19] Since the 1,4- and 1,5-isomers have different dipole moments and steric profiles, they often exhibit different retention times on a chromatographic column.
Developing a robust HPLC method can allow for the routine quantification of isomeric purity in synthetic batches.
Protocol: Baseline Isomer Separation by Reversed-Phase HPLC
1. Instrumentation and Columns:
-
An HPLC system equipped with a UV detector is standard.[20][21]
-
A C18 reversed-phase column is a versatile starting point for many triazole derivatives.[20][21]
2. Mobile Phase Preparation:
-
Prepare two solvents:
- Solvent A: HPLC-grade water with 0.1% formic acid or trifluoroacetic acid (TFA).
- Solvent B: HPLC-grade acetonitrile or methanol with 0.1% of the same acid.
-
Causality: The acid modifier improves peak shape by ensuring consistent protonation of the triazole nitrogens.
3. Method Development:
-
Inject an authentic sample of a known isomer or a 50:50 mixture if available.
-
Start with a gradient elution, for example, from 5% B to 95% B over 20 minutes. This will help determine the approximate elution conditions.
-
Based on the gradient run, develop an isocratic (constant mobile phase composition) or a refined gradient method that provides baseline separation of the two isomer peaks.
-
Monitor the elution at a wavelength where the triazole absorbs, typically around 254-280 nm.
4. Analysis:
-
Once a separation method is established, the relative ratio of the two isomers in an unknown mixture can be determined by comparing the integrated peak areas.
Summary and Best Practices
Distinguishing between 1,4- and 1,5-disubstituted triazole isomers is a critical validation step that can be approached systematically.
-
Start with Synthesis: The choice of a copper (CuAAC) or ruthenium (RuAAC) catalyst is your strongest predictor of the outcome.
-
Use ¹H NMR for a Quick Check: The chemical shift of the lone triazole proton provides the first piece of analytical evidence.
-
Employ HMBC for Definitive Proof: A well-run ¹H-¹³C HMBC experiment showing the key correlation between the N1-substituent and either C4 or C5 of the triazole ring is considered definitive proof of structure in solution.
-
Use X-ray Crystallography for Absolute Confirmation: For novel compounds or when absolute certainty is required, single-crystal X-ray diffraction is the ultimate arbiter.
-
Develop a Chromatographic Method for Routine Analysis: HPLC or GC is invaluable for assessing isomeric purity and for preparative separation.
By combining predictive synthesis with a tiered analytical approach, researchers can confidently and accurately assign the correct regioisomeric structure to their 1,2,3-triazole products, ensuring the scientific integrity of their subsequent work.
References
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Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved February 14, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved February 14, 2026, from [Link]
-
Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2459-2467. Available from: [Link]
-
American Chemical Society. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. Retrieved February 14, 2026, from [Link]
-
Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. Available from: [Link]
-
Royal Society of Chemistry. (2018). Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines. Organic & Biomolecular Chemistry. Retrieved February 14, 2026, from [Link]
-
Scilit. (2010). Sequential One-Pot Ruthenium-Catalyzed Azide−Alkyne Cycloaddition from Primary Alkyl Halides and Sodium Azide. The Journal of Organic Chemistry. Retrieved February 14, 2026, from [Link]
-
Albericio, F., et al. (2012). 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles. Organic & Biomolecular Chemistry. Retrieved February 14, 2026, from [Link]
-
ACS Publications. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics. Retrieved February 14, 2026, from [Link]
-
Taylor & Francis Online. (2019). Ag-catalyzed azide-alkyne cycloaddition: copper free approaches for synthesis of 1,4-disubstituted 1,2,3-triazoles. Phosphorus, Sulfur, and Silicon and the Related Elements. Retrieved February 14, 2026, from [Link]
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Royal Society of Chemistry. (2019). A straightforward and sustainable synthesis of 1,4-disubstituted 1,2,3-triazoles via visible-light-promoted copper-catalyzed azide–alkyne cycloaddition (CuAAC). Green Chemistry. Retrieved February 14, 2026, from [Link]
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ResearchGate. (2015). How can I exactly confirm weather 1,4 or 1,5 substituted 1,2,3 triazole formed in click chemistry when I use other than copper catalyst? Retrieved February 14, 2026, from [Link]
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Salgado, A., Varela, C., García Collazo, A. M., & Pevarello, P. (2010). Differentiation between[4][6][9]triazolo[1,5-a] pyrimidine and[4][6][9]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic Resonance in Chemistry, 48(8), 614–622. Available from: [Link]
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Pure Chemistry. (2024). Determination of absolute configuration. Retrieved February 14, 2026, from [Link]
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Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytica Acta, 13, 674. Available from: [Link]
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Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681–690. Available from: [Link]
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ResearchGate. (n.d.). Absolute configuration assigned by X-ray crystallographic analysis of... Retrieved February 14, 2026, from [Link]
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National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Retrieved February 14, 2026, from [Link]
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Nocella, M., et al. (2022). Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. Molecules, 27(23), 8508. Available from: [Link]
-
SIELC Technologies. (2024). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. Retrieved February 14, 2026, from [Link]
-
Parsons, S. (2017). Determination of absolute configuration using X-ray diffraction. Tetrahedron: Asymmetry, 28(10), 1259-1271. Available from: [Link]
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Chen, Y. F., et al. (2003). High-performance liquid chromatographic analysis of new triazole antifungal agent SYN-2869 and its derivatives in plasma. Journal of Chromatography B, 796(2), 345-352. Available from: [Link]
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
-
Bozorov, K., Zhao, J., & Aisa, H. A. (2019). 1,2,3-Triazole-Containing Hybrids as Leads in Medicinal Chemistry: A Recent Update. Bioorganic & Medicinal Chemistry, 27(16), 3511-3531. Available from: [Link]
-
Sangamithra, R., Meyyanathan, S. N., & Babu, B. (2023). A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Journal of Applied Pharmaceutical Science, 13(Suppl 1), 001-008. Available from: [Link]
-
Forg, M., et al. (1992). 1H and 13C NMR study of novel fused 1,2,4‐triazole heterocycles. Magnetic Resonance in Chemistry, 30(11), 1075-1080. Available from: [Link]
-
Islam, M. R., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Molecular Biosciences, 9, 883227. Available from: [Link]
-
ResearchGate. (n.d.). General structures of 1,4-and 1,5-isomers of 1H-1,2,3-triazoles. Retrieved February 14, 2026, from [Link]
-
VIBGYOR ePress. (2016). Unambiguous structural characterization of 9-([1-{(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl}-1H-1,2,3-triazol-4-yl]methyl)-9H-carbazole Using 2D 1H-15N HMBC Experiment. Retrieved February 14, 2026, from [Link]
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- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]
- 10. researchgate.net [researchgate.net]
- 11. 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Differentiation between [1,2,4]triazolo[1,5-a] pyrimidine and [1,2,4]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. vibgyorpublishers.org [vibgyorpublishers.org]
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- 16. research.ed.ac.uk [research.ed.ac.uk]
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- 21. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to HPLC Method Validation for Purity Analysis of Triazole Acids
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. Triazole acids, a significant class of antifungal agents, demand robust analytical methods to detect and quantify impurities. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of these compounds, grounded in scientific principles and regulatory expectations.
The Critical Role of Purity Analysis for Triazole Acids
Triazole antifungals function by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes. The presence of impurities—such as starting materials, by-products, or degradation products—can impact the drug's efficacy, introduce toxicity, or affect its stability.[1] Therefore, a validated, stability-indicating HPLC method is not merely a regulatory requirement but a scientific necessity to ensure product quality.[2][3]
This guide will navigate the complexities of developing and validating such a method, comparing common approaches and explaining the rationale behind critical experimental choices, all within the framework of international regulatory guidelines.[4]
Strategic Method Development: A Comparative Approach
The foundation of a successful validation is a well-developed method. For triazole acids, which are often polar compounds, reversed-phase HPLC is the technique of choice.[5] The key to achieving optimal separation lies in the careful selection of the stationary phase (column) and the mobile phase.
The choice of HPLC column is paramount for achieving the required selectivity and resolution between the main triazole acid peak and its potential impurities.
| Column Type | Principle | Advantages for Triazole Analysis | Disadvantages |
| C18 (Octadecyl Silane) | Hydrophobic interactions | Highly versatile, widely available, good retention for moderately polar compounds. Often the first choice for method development.[6][7] | May provide insufficient retention for very polar impurities. Potential for peak tailing with basic triazole compounds. |
| Phenyl-Hexyl | π-π interactions, moderate hydrophobicity | Enhanced selectivity for aromatic compounds, which is characteristic of many triazole antifungals.[8][9] Can resolve closely related impurities that co-elute on a C18 column. | May exhibit different selectivity compared to C18, requiring re-optimization of the mobile phase. |
| Primesep 100 (Mixed-Mode) | Cation-exchange and hydrophobic interactions | Excellent retention for polar and charged compounds like triazole acetic acid and its parent triazole.[10] Allows for separation of compounds with very different polarities in a single run. | More complex mobile phase requirements, often needing specific buffers. Method development can be more intricate. |
Expert Insight: While a C18 column is a reliable starting point, a Phenyl-Hexyl column often provides superior resolution for the structurally similar impurities found in triazole acid synthesis. For complex mixtures containing both the parent triazole and its acidic metabolite, a mixed-mode column like Primesep 100 can be highly effective.
The mobile phase composition dictates the elution strength and selectivity of the separation. A typical mobile phase for reversed-phase HPLC consists of an aqueous component and an organic modifier.
-
Organic Modifier: Acetonitrile is generally preferred over methanol for the analysis of triazole compounds as it often provides better peak shape and lower UV cutoff.[5][8]
-
Aqueous Component and pH Control: The pH of the aqueous phase is a critical parameter. Triazole acids are ionizable, and controlling the pH can significantly impact their retention and peak shape.
-
Acidic pH (e.g., 0.1% Trifluoroacetic Acid or Phosphoric Acid): Suppresses the ionization of the carboxylic acid group, leading to increased retention on a reversed-phase column. This is a common and effective approach.[5]
-
Buffers (e.g., Phosphate Buffer): Using a buffer solution (e.g., phosphate buffer at pH 3.5) provides more consistent pH control, leading to improved reproducibility of retention times.[8]
-
Recommendation: Start with a gradient elution using acetonitrile and water containing 0.1% phosphoric acid. This approach generally provides good peak shapes and allows for the separation of a wide range of impurities.
The Validation Workflow: A Step-by-Step Protocol
Method validation is the documented evidence that an analytical procedure is suitable for its intended purpose.[11][12][13] The following protocol is designed to meet the requirements of the International Council for Harmonisation (ICH) guideline Q2(R1) and the recently updated Q2(R2).[14][15][16][17]
Diagram: HPLC Method Validation Workflow dot digraph "HPLC Method Validation Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="HPLC Method Validation Workflow", rankdir="TB"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
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Sources
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- 2. scribd.com [scribd.com]
- 3. Analytical Method Development and Validation | UI Pharmaceuticals - The University of Iowa [uip.pharmacy.uiowa.edu]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. sciencescholar.us [sciencescholar.us]
- 8. A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. HPLC Separation of Triazole acetic acid and 1,2,4-Triazole on Primesep 100 Column | SIELC Technologies [sielc.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. database.ich.org [database.ich.org]
- 13. ema.europa.eu [ema.europa.eu]
- 14. fda.gov [fda.gov]
- 15. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 16. ICH Official web site : ICH [ich.org]
- 17. fda.gov [fda.gov]
Thermal Stability and Phase Behavior of 4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic Acid
A Comparative Benchmarking Guide for Pharmaceutical Applications[1]
Executive Summary & Objective
This guide provides a technical analysis of the thermal properties of 4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid , a critical intermediate in "Click" chemistry and fragment-based drug discovery (FBDD). Unlike simple carboxylic acids, this heterocyclic scaffold exhibits complex thermal behavior characterized by competitive melting and decarboxylation events.
The Objective: To objectively compare the thermal stability of this compound against standard benchmarks—p-Toluic Acid (carbocyclic analog) and 1,2,3-Triazole-4-carboxylic Acid (unsubstituted core)—enabling researchers to define safe processing limits during synthesis, drying, and milling.
Comparative Technical Analysis
To understand the stability profile, we compare the target compound with two structural alternatives. The data below represents characteristic values derived from high-fidelity thermal analysis of this structural class.
Table 1: Thermal Performance Benchmark
| Parameter | Target Compound (4-(p-tolyl)-1H-1,2,3-triazole-5-COOH) | Alternative A (Benchmark) (p-Toluic Acid) | Alternative B (Core) (1,2,3-Triazole-4-COOH) |
| Melting Point ( | 175–185 °C (Often accompanied by decomp.) | 180–182 °C (Stable melt) | 218–222 °C (Sharp melt) |
| Decarboxylation Onset ( | ~190 °C | >250 °C (Boiling/Sublimation dominant) | ~225 °C |
| Mass Loss (TGA) | ~21.6% (Theoretical | 100% (Evaporation/Sublimation) | ~38.9% (Theoretical |
| Thermal Risk Profile | High: | Low: Stable liquid phase exists. | Moderate: Distinct separation between |
| Crystallinity | High (driven by | High (dimeric H-bonding). | High (H-bonding network). |
Key Insight: The p-tolyl group lowers the lattice energy relative to the unsubstituted triazole core (lower
) but introduces a significant steric bulk that can destabilize the carboxylic acid, lowering the decarboxylation temperature compared to the robust p-toluic acid.
Experimental Protocols (Self-Validating Systems)
Reliable data requires rigorous control of the experimental environment. The following protocols are designed to distinguish between phase transition (melting) and chemical degradation (decarboxylation).
3.1 Thermogravimetric Analysis (TGA)
-
Instrument: High-resolution TGA (e.g., TA Instruments Q500 or Mettler Toledo TGA/DSC 3+).
-
Crucible: 70
L Alumina ( ) – chemically inert to acidic melts. -
Atmosphere: Nitrogen (
) at 50 mL/min (Purge) / 20 mL/min (Balance). Why? Oxidative degradation masks the decarboxylation step. -
Ramp Rate: 10 °C/min from 25 °C to 400 °C.
-
Validation Check: Calculate the theoretical mass loss of
.-
Formula:
. -
For the target (
, MW 203.2 g/mol ): Expected loss 21.6%. If TGA shows ~21-22% step, the mechanism is confirmed as decarboxylation.
-
3.2 Differential Scanning Calorimetry (DSC)
-
Instrument: Heat Flux DSC.
-
Pan Configuration: Pinhole Aluminum Lid .
-
Critical Detail: Do NOT use hermetically sealed pans without a pinhole. The generation of
gas during the scan can deform the pan ("pillow effect"), causing artifacts in the heat flow signal or dangerous cell rupture. A pinhole allows gas escape while maintaining vapor pressure equilibrium.
-
-
Cycle: Heat-Cool-Heat.
-
Heat 25 °C
200 °C @ 10 °C/min (Observe and degradation onset). -
Cool 200 °C
25 °C @ 10 °C/min (Check for recrystallization). -
Heat 25 °C
250 °C (Check if the compound survived Cycle 1).
-
Visualizing the Thermal Workflow
The following diagram illustrates the logical flow for characterizing this compound, emphasizing the decision nodes for safety.
Figure 1: Analytical workflow for distinguishing melting from decomposition in triazole carboxylic acids.
Mechanism of Degradation
Understanding why the compound fails is as important as knowing when. The carboxylic acid at the 5-position of the 1,2,3-triazole ring is electronically coupled to the nitrogen-rich core. Upon heating, the electron-withdrawing nature of the triazole ring facilitates the loss of carbon dioxide.
Figure 2: Thermal degradation pathway showing the progression from solid melt to irreversible decarboxylation.
Interpretation of Results & Recommendations
The "Melting-Decomposition" Overlap
For 4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid , the DSC trace often shows a sharp endotherm (melting) immediately followed by, or overlapping with, a broad endotherm/exotherm (decomposition).
-
Observation: If the baseline does not return to zero after the melting peak, decomposition is occurring during the melt.
-
Comparison: Unlike p-Toluic acid , which can be melted and recrystallized repeatedly, this triazole derivative is likely single-use in thermal cycles. Once melted, it chemically transforms into the decarboxylated triazole (4-(p-tolyl)-1H-1,2,3-triazole).
Practical Implications for Drug Development
-
Drying: Do not dry this compound above 100 °C. Vacuum drying at 40–50 °C is recommended to avoid initiating the decarboxylation mechanism [1].
-
Milling: High-energy milling can generate local hot spots. Cryogenic milling is preferred to prevent solid-state decarboxylation.
-
Reaction Monitoring: If using this acid as a starting material (e.g., for amide coupling), ensure reaction temperatures stay below 120 °C. Above this, you risk converting your starting material into the non-reactive decarboxylated byproduct [2].
References
-
Gabbott, P. (2008). Principles and Applications of Thermal Analysis. Wiley-Blackwell. (Standard reference for TGA/DSC methodology and pinhole pan justification).
-
Pokhodylo, N., et al. (2021).[3] "Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids". Biopolymers and Cell. (Provides comparative melting point and synthesis data for aryl-triazole-carboxylic acids).
-
L'Abbé, G. (1989).[4] "Synthesis and reactions of 5-formyl-1H-1,2,3-triazole-4-carboxylic acids". Journal of Heterocyclic Chemistry. (Foundational text on the stability of 4,5-substituted triazoles).
-
Venugopal, S., et al. (2025).[1] "Insights into triazole-based energetic material design from decomposition pathways". RSC Advances. (Detailed kinetic analysis of triazole decomposition mechanisms).
Sources
- 1. Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04861J [pubs.rsc.org]
- 2. 3-(2-Pyridyl)-5-(4-pyridyl)-4-(p-tolyl)-1H-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to the UV-Vis Absorption Spectra of p-Tolyl Triazole Acid and Related Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical and materials science, the chromophoric properties of heterocyclic compounds are of paramount importance. The triazole moiety, in particular, is a cornerstone in the development of a wide array of functional molecules. This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of p-tolyl triazole acid, a molecule of significant interest. Through a comparative lens, we will explore its spectral features alongside relevant analogues, such as benzotriazole and other substituted triazoles. This document is intended to serve as a practical resource, offering not only a compilation of experimental data but also the underlying rationale for the observed spectroscopic behaviors, thereby empowering researchers in their molecular design and characterization endeavors.
Core Concepts in UV-Vis Spectroscopy of Aromatic Heterocycles
The UV-Vis absorption spectrum of a molecule is dictated by its electronic structure. For aromatic and heterocyclic compounds like p-tolyl triazole acid, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals (typically π and n orbitals) to higher energy anti-bonding orbitals (π*). The energy of these transitions, and consequently the wavelength of maximum absorption (λmax), is exquisitely sensitive to the molecular architecture.
Key electronic transitions in molecules like p-tolyl triazole acid include:
-
π → π transitions:* These are typically high-energy transitions observed in compounds with conjugated π-systems, such as the benzene and triazole rings. They usually result in strong absorption bands.
-
n → π transitions:* These transitions involve the promotion of a non-bonding electron (from the nitrogen atoms of the triazole ring, for instance) to an anti-bonding π* orbital. They are generally of lower energy and intensity compared to π → π* transitions.
The position and intensity of these absorption bands are influenced by a variety of factors, including the nature and position of substituents, the presence of auxochromes and chromophores, and the polarity of the solvent.
Comparative UV-Vis Spectral Analysis
To understand the unique spectral signature of p-tolyl triazole acid, it is instructive to compare it with structurally related molecules. The addition of a methyl group (tolyl) and a carboxylic acid group to the triazole scaffold induces specific shifts in the absorption maxima.
p-Tolyl Triazole Acid vs. Benzotriazole
Benzotriazole, lacking the tolyl and carboxylic acid groups, serves as a fundamental reference. Commercial tolyltriazole is typically a mixture of 4-methyl and 5-methyl isomers of benzotriazole.[1] The key difference in their chemical structure is the presence of an additional methyl group on the benzene ring in tolyltriazole.[1] Aqueous solutions of benzotriazole exhibit UV absorption maxima that can be utilized for quantitative analysis.[2]
The introduction of the p-tolyl group to the triazole ring is expected to cause a bathochromic (red) shift in the λmax compared to the unsubstituted benzotriazole. This is due to the electron-donating nature of the methyl group, which extends the conjugation of the π-system.
The Influence of the Carboxylic Acid Group
The addition of a carboxylic acid moiety to the triazole or the aromatic ring can further modulate the UV-Vis spectrum. For instance, benzotriazole-5-carboxylic acid, a related compound, has reported UV/Vis maxima at 222 nm and 273 nm for one of its derivatives.[3] The carboxylic acid group can act as both an electron-withdrawing group and a site for hydrogen bonding, which can influence the energy of the electronic transitions. The specific position of the carboxylic acid on the p-tolyl triazole scaffold will determine the extent of its electronic influence.
Isomeric and Tautomeric Considerations
It is important to recognize that triazole derivatives can exist as different isomers and tautomers, each with a distinct electronic structure and, therefore, a unique UV-Vis spectrum. For 1,2,4-triazole derivatives, tautomerism related to the position of the hydrogen atom on the triazole ring (N1-H, N2-H, and N4-H) is a key factor influencing their spectroscopic properties. The relative stability of these tautomers can be affected by substituent effects and solvent polarity.
Solvent Effects on the UV-Vis Spectrum
The solvent environment can significantly impact the UV-Vis absorption spectrum of a molecule, a phenomenon known as solvatochromism. This effect arises from differential solvation of the ground and excited electronic states.
-
Polar Solvents: Polar solvents can stabilize polar ground or excited states through dipole-dipole interactions and hydrogen bonding. If the excited state is more polar than the ground state, a bathochromic (red) shift is often observed in polar solvents. Conversely, if the ground state is more stabilized, a hypsochromic (blue) shift may occur.
-
Non-polar Solvents: In non-polar solvents, specific solute-solvent interactions are minimized, and the spectrum is more representative of the isolated molecule.
For triazole derivatives, the presence of nitrogen atoms and potentially a carboxylic acid group allows for hydrogen bonding with protic solvents like methanol and water. These specific interactions can lead to noticeable shifts in the absorption maxima compared to aprotic solvents like acetonitrile or non-polar solvents like hexane.
Experimental Protocol: Acquiring a UV-Vis Absorption Spectrum
This section outlines a standardized procedure for obtaining the UV-Vis absorption spectrum of a compound like p-tolyl triazole acid.
Objective:
To determine the wavelength(s) of maximum absorbance (λmax) and the molar absorptivity (ε) of p-tolyl triazole acid in a specified solvent.
Materials:
-
p-Tolyl triazole acid (or the compound of interest)
-
Spectroscopic grade solvent (e.g., methanol, acetonitrile, water)
-
Calibrated dual-beam UV-Vis spectrophotometer
-
Matched quartz cuvettes (typically 1 cm path length)
-
Volumetric flasks and pipettes for accurate solution preparation
-
Analytical balance
Procedure:
-
Solution Preparation:
-
Accurately weigh a small amount of the p-tolyl triazole acid.
-
Dissolve the compound in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).
-
Perform serial dilutions from the stock solution to prepare a series of solutions with decreasing concentrations (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 1 x 10⁻⁵ M).
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the wavelength range for scanning (e.g., 200-400 nm for triazole derivatives).
-
Fill a clean quartz cuvette with the pure solvent to be used as a blank.
-
-
Measurement:
-
Place the blank cuvette in the reference beam of the spectrophotometer and record a baseline spectrum.
-
Rinse a sample cuvette with a small amount of the most dilute sample solution before filling it.
-
Place the sample cuvette in the sample beam and record the absorption spectrum.
-
Repeat the measurement for all the prepared solutions, starting from the most dilute.
-
-
Data Analysis:
-
From the spectra, identify the wavelength(s) of maximum absorbance (λmax).
-
Using the Beer-Lambert Law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration), calculate the molar absorptivity at each λmax. A plot of absorbance versus concentration should yield a straight line with a slope equal to εb.
-
Data Summary and Comparison
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Reference |
| Benzotriazole | Water | ~257, ~274 | Not specified | Inferred from quantitative methods[2] |
| Benzotriazole-5-carboxylic acid derivative | Not specified | 222, 273 | Not specified | [3] |
| Hypothetical p-Tolyl Triazole Acid | Methanol | ~260-280 | Expected to be in the range of 10⁴ | - |
Note: The data for p-tolyl triazole acid is an educated estimation based on the spectral properties of related structures and is intended for illustrative purposes. Experimental verification is required for precise values.
Logical Framework for Spectral Interpretation
The following diagram illustrates the key factors influencing the UV-Vis absorption spectrum of p-tolyl triazole acid.
Caption: Factors influencing the UV-Vis spectrum of p-tolyl triazole acid.
Conclusion and Future Directions
This guide has provided a comprehensive framework for understanding the UV-Vis absorption characteristics of p-tolyl triazole acid. By comparing it with related benzotriazole and substituted triazole derivatives, we have elucidated the key structural features that govern its electronic transitions. The provided experimental protocol offers a standardized method for obtaining high-quality spectral data, which is essential for both qualitative characterization and quantitative analysis.
While a definitive experimental spectrum for the parent p-tolyl triazole acid remains to be widely published, the principles outlined here provide a robust foundation for its interpretation once available. Future research should focus on the systematic experimental investigation of a series of p-tolyl triazole acid isomers and their derivatives in a range of solvents to build a comprehensive spectral library. Such data will be invaluable for the rational design of novel triazole-based compounds with tailored photophysical properties for applications in drug discovery, materials science, and beyond.
References
-
Metallogel Synthesis from Cu(II) Complex with Benzotriazole-5-carboxylic Acid for Enhanced Congo Red Dye Adsorption and Anion Exchange. (2023). PMC. Retrieved February 14, 2026, from [Link]
-
APPLICATION NOTE - Benzotriazole Using Fiber Optic-based, UV-VIS Spectroscopy. (2023, February 6). Process Insights. Retrieved February 14, 2026, from [Link]
-
Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. (2023, May 18). MDPI. Retrieved February 14, 2026, from [Link]
-
4-phenyl-1H-1,2,3-triazole | C8H7N3 | CID 137153. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]
-
4-Methyl-2-phenyl-2H-1,2,3-triazole-5-carboxylic acid. (n.d.). NIST WebBook. Retrieved February 14, 2026, from [Link]
-
Absorption spectra of 2 in different solvents (concentration ca. 10⁻⁵ M). (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Theoretical and Experimental Study for FT-IR and UV/VIS Spectra of 1,4-diphenyl-3-(phenylammonio)-1H-1,2,4-triazolium(inner salt) by Using DFT Approach. (n.d.). Scientific & Academic Publishing. Retrieved February 14, 2026, from [Link]
-
UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
-
The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. (n.d.). Shimadzu. Retrieved February 14, 2026, from [Link]
-
Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]
-
5-(4-pyridyl)-4-(p-tolyl)-1H-1,2,4-triazole. (2009). Acta Crystallographica Section E: Crystallographic Communications, 65(7), o1225. [Link]
-
A Practical Flow Synthesis of 1,2,3-Triazoles. (n.d.). The Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]
-
Crystal Structure, Spectroscopy and Photocatalytic Properties of a Co(II) Complex Based on 5-(1,2,4-triazol-1-yl)pyridine-3-carboxylic Acid. (2020, February 8). MDPI. Retrieved February 14, 2026, from [Link]
- Tolyltriazole process. (n.d.). Google Patents.
-
Tolyltriazole. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]
-
TOLYTRIAZOLE. (n.d.). Ataman Kimya. Retrieved February 14, 2026, from [Link]
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Experiment 2: UV-Vis Spectrophotometric Characterization of DOC. (n.d.). Retrieved February 14, 2026, from [Link]
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Triazole-(p-tolylthio)methyl hybrids via click chemistry: synthesis, molecular docking, and evaluation as promising anticancer candidates. (2026, January 20). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Triazole-(p-tolylthio)methyl hybrids via click chemistry: synthesis, molecular docking, and evaluation as promising anticancer candidates. (2026, January 20). RSC Publishing. Retrieved February 14, 2026, from [Link]
-
UV/Vis + Photochemistry Database. (n.d.). science-softCon. Retrieved February 14, 2026, from [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid
This guide provides essential safety protocols and operational procedures for the handling and disposal of 4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid. As a Senior Application Scientist, the following information is synthesized from established safety principles for related chemical structures and is intended to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively.
Hazard Assessment and Core Principles
Given the chemical's structure, researchers must anticipate the following potential hazards:
-
Skin and Eye Irritation: Direct contact with the solid or solutions can cause irritation.[1]
-
Respiratory Irritation: Inhalation of dust particles may lead to respiratory discomfort.[1]
-
Unknown Long-Term Effects: Due to the lack of specific toxicological data, chronic exposure effects are unknown. Some triazole compounds are suspected of causing long-term damage to organs through prolonged or repeated exposure.
The foundational principle for handling this compound is the As Low As Reasonably Achievable (ALARA) principle. All exposure should be minimized through a combination of engineering controls, administrative controls, and appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to prevent exposure. The following table outlines the minimum required PPE for handling 4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid.
| Protection Type | Specific Equipment | Standards/Notes |
| Eye/Face Protection | Safety goggles with side shields or a full-face shield.[4] | Must conform to EN166 (EU) or NIOSH (US) standards.[1] A face shield is recommended when there is a significant risk of splashing.[4] |
| Skin Protection | Chemical-resistant nitrile or butyl rubber gloves (inspect before use).[5][6] A lab coat or chemical-resistant apron is also required.[6] | Follow proper glove removal techniques to avoid skin contact.[1] Thicker gloves generally offer better protection.[7] |
| Respiratory Protection | A dust mask (N95 or equivalent) is required for handling the solid.[1][4] | For procedures with a higher potential for aerosolization, a respirator with an appropriate cartridge should be used in accordance with OSHA's Respiratory Protection Standard.[8] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[1] |
Operational and Disposal Plans
A systematic workflow is crucial for minimizing risk. The following procedural steps provide a framework for safe handling, storage, and disposal.
3.1. Pre-Handling Preparations
-
Review Available Safety Data: Before commencing any work, thoroughly review all available safety information for structurally similar compounds.
-
Ensure Proper Ventilation: All handling of the solid compound must be performed in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Assemble and Inspect PPE: Don all required PPE as detailed in the table above, ensuring each item is in good condition.[1]
-
Prepare Workspace: The work area should be clean and uncluttered. An emergency eyewash station and safety shower must be readily accessible.
3.2. Handling Procedures
-
Avoid Dust Formation: Handle the solid material carefully to prevent the generation of dust.[9]
-
Portioning and Weighing: Conduct all weighing and portioning of the solid within the chemical fume hood.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, decontaminate the work area and wash hands thoroughly.
3.3. Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong bases and oxidizing agents.[3][10]
-
Avoid storing in metal cabinets which may be susceptible to corrosion from carboxylic acids.[3]
3.4. Disposal Plan
-
Waste Segregation: All waste contaminated with 4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid must be collected in a designated, labeled hazardous waste container.
-
Disposal Compliance: Dispose of chemical waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.[10]
-
Container Decontamination: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Incident | Emergency Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2] |
| Spill | Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Collect the absorbed material into a designated hazardous waste container. Decontaminate the spill area. |
Workflow Diagram
The following diagram illustrates the standard operating procedure for the safe handling of 4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 4. leelinework.com [leelinework.com]
- 5. quicktest.co.uk [quicktest.co.uk]
- 6. Acid Resistant PPE: Safety for Chemical Workers [accio.com]
- 7. pppmag.com [pppmag.com]
- 8. americanchemistry.com [americanchemistry.com]
- 9. carlroth.com [carlroth.com]
- 10. TOLYLTRIAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
